molecular formula C8H7Cl2NO B1307424 2-(2,6-Dichlorophenyl)acetamide CAS No. 78433-88-2

2-(2,6-Dichlorophenyl)acetamide

Cat. No.: B1307424
CAS No.: 78433-88-2
M. Wt: 204.05 g/mol
InChI Key: KEPLFZWNVMCJLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,6-Dichlorophenyl)acetamide (CAS 78433-88-2) is a chlorinated acetamide derivative with the molecular formula C₈H₇Cl₂NO and a molecular weight of 204.05 g/mol . Its structure consists of an acetamide group attached to a 2,6-dichlorophenyl ring, which confers distinct electronic and steric properties valuable for chemical synthesis . This compound serves as a crucial synthetic intermediate and precursor in medicinal chemistry. Its primary research value lies in its role as a key building block for the synthesis of more complex, pharmacologically active molecules. Notably, it is a fundamental intermediate in the synthesis of Guanfacine , an FDA-approved pharmaceutical substance that acts as a selective alpha-2A adrenergic receptor agonist. Guanfacine is clinically used for the treatment of attention deficit hyperactivity disorder (ADHD) and hypertension, as it decreases sympathetic nervous system activity, leading to a reduced heart rate and relaxation of blood vessels . Researchers utilize this compound to study reaction mechanisms, optimize synthetic pathways, and develop new chemical entities, particularly those targeting the central nervous system . The compound is for research applications and is not intended for diagnostic or therapeutic use. For Research Use Only. Not for human or veterinary use.

Properties

IUPAC Name

2-(2,6-dichlorophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Cl2NO/c9-6-2-1-3-7(10)5(6)4-8(11)12/h1-3H,4H2,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEPLFZWNVMCJLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CC(=O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00392351
Record name 2-(2,6-dichlorophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00392351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78433-88-2
Record name 2-(2,6-dichlorophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00392351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2,6-dichlorophenyl)acetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,6-Dichlorobenzeneacetamide
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HY792EZ8SA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-(2,6-Dichlorophenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physicochemical properties of 2-(2,6-dichlorophenyl)acetamide. The document is structured to serve as a practical resource for researchers, scientists, and professionals involved in drug development and chemical synthesis. It includes a summary of key quantitative data, detailed experimental protocols for the determination of fundamental physicochemical parameters, and a visual representation of a common synthetic pathway. While experimental data for some properties of this specific molecule are not widely available in the public domain, this guide presents established methodologies for their determination, enabling researchers to generate these data as required.

Core Physicochemical Properties

This compound is a chemical intermediate, likely utilized in the synthesis of more complex molecules, particularly in the pharmaceutical industry. Its structure, featuring a dichlorinated phenyl ring attached to an acetamide group, suggests potential for further chemical modification and exploration of its biological activities.

A summary of the available quantitative data for this compound is presented in the table below. It is important to note that experimental values for several key physicochemical properties, such as boiling point, pKa, and LogP, are not readily found in publicly accessible literature. In such cases, predictive methods may be employed for estimation, though experimental verification is always recommended.

PropertyValueSource
CAS Number 78433-88-2
Molecular Formula C₈H₇Cl₂NO
Molecular Weight 204.05 g/mol
Melting Point 216-218 °C
Boiling Point Data not available
pKa Data not available
LogP Data not available
Water Solubility Data not available
Storage Room temperature, sealed, dry

Experimental Protocols

This section details the standard experimental methodologies for determining key physicochemical properties of solid organic compounds like this compound.

Melting Point Determination

The melting point is a fundamental physical property used to identify a compound and assess its purity. A sharp melting range typically indicates a high degree of purity.

Methodology: Capillary Method [1]

  • Sample Preparation: The crystalline sample of this compound must be thoroughly dried and finely powdered to ensure uniform heat distribution.[1]

  • Capillary Tube Loading: A small amount of the powdered sample is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm. The tube is then tapped gently to compact the sample at the bottom.

  • Apparatus Setup: The loaded capillary tube is placed in a melting point apparatus, which consists of a heated block or an oil bath and a thermometer or a digital temperature sensor.

  • Heating and Observation:

    • For an unknown compound, a preliminary rapid heating run (10-20 °C/min) is performed to determine an approximate melting range.[2]

    • A second, more precise measurement is then conducted with a fresh sample. The apparatus is heated rapidly to about 20 °C below the approximate melting point.

    • The heating rate is then slowed to 1-2 °C/min to allow for thermal equilibrium between the sample and the heating medium.

  • Data Recording: The temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid particle disappears (completion of melting) are recorded as the melting point range. For a pure compound, this range is typically narrow (0.5-1 °C).

Determination of LogP (Octanol-Water Partition Coefficient)

LogP is a measure of a compound's lipophilicity, which is a critical parameter in drug development as it influences absorption, distribution, metabolism, and excretion (ADME) properties. The shake-flask method is the traditional and most reliable technique for its determination.

Methodology: Shake-Flask Method [3][4]

  • Phase Preparation:

    • Prepare a phosphate buffer solution at a relevant physiological pH (e.g., 7.4).

    • Saturate the n-octanol with the aqueous buffer and, conversely, saturate the aqueous buffer with n-octanol by vigorously mixing them and allowing the phases to separate. This ensures that both phases are in equilibrium before the experiment.

  • Sample Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) at a known concentration.[5]

  • Partitioning:

    • A small aliquot of the stock solution is added to a mixture of the pre-saturated n-octanol and aqueous buffer in a flask.

    • The flask is then agitated (shaken) for a sufficient period (e.g., 24 hours) to ensure that the compound has reached equilibrium between the two phases.[3]

  • Phase Separation: The mixture is allowed to stand until the n-octanol and aqueous layers are clearly separated. Centrifugation can be used to accelerate this process.

  • Concentration Analysis: The concentration of the compound in each phase is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. LogP is the base-10 logarithm of this value.[6]

Determination of pKa (Acid Dissociation Constant)

The pKa value indicates the strength of an acid or a base. For an amide like this compound, the amide proton is very weakly acidic, and the carbonyl oxygen is weakly basic. Potentiometric titration is a common method for determining pKa values.

Methodology: Potentiometric Titration

  • Sample Preparation: A precise amount of this compound is dissolved in a suitable solvent, which is often a mixture of water and an organic co-solvent (e.g., methanol or DMSO) to ensure solubility.

  • Titration Setup: The solution is placed in a thermostatted vessel equipped with a magnetic stirrer. A calibrated pH electrode and a burette containing a standardized titrant (a strong acid like HCl or a strong base like NaOH) are immersed in the solution.

  • Titration Procedure: The titrant is added to the sample solution in small, precise increments. After each addition, the solution is allowed to equilibrate, and the pH is recorded.

  • Data Analysis: A titration curve is generated by plotting the measured pH against the volume of titrant added. The equivalence point(s) of the titration are identified from the inflection point(s) of the curve. The pKa value is determined from the pH at the half-equivalence point. For very weak acids or bases, specialized data analysis methods may be required to accurately determine the pKa.

Synthesis and Potential Biological Activity

Synthetic Pathway

This compound is commonly synthesized from its corresponding carboxylic acid, 2-(2,6-dichlorophenyl)acetic acid. This transformation is a standard amidation reaction.

G cluster_start Starting Material cluster_reagents Reagents cluster_intermediate Intermediate cluster_product Final Product 2_6_Dichlorophenylacetic_acid 2-(2,6-Dichlorophenyl)acetic Acid Acyl_Chloride 2-(2,6-Dichlorophenyl)acetyl Chloride 2_6_Dichlorophenylacetic_acid->Acyl_Chloride Activation Activating_Agent Activating Agent (e.g., SOCl₂, Oxalyl Chloride) Ammonia_Source Ammonia Source (e.g., NH₄OH, NH₃ gas) Final_Product This compound Acyl_Chloride->Final_Product Amidation

Caption: Synthesis of this compound.

The synthesis typically involves a two-step process. First, the carboxylic acid is activated, for example, by converting it to an acyl chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride.[7] This highly reactive intermediate is then treated with a source of ammonia, such as ammonium hydroxide, to form the final acetamide product.

Potential Biological Activity

While there is limited specific information on the biological activity of this compound itself, the dichlorophenyl moiety is a common feature in many biologically active compounds.[8] Derivatives of dichlorophenylacetic acid are known to exhibit a range of activities. For instance, related acetamide derivatives have been investigated for their potential as anti-inflammatory, analgesic, and antimicrobial agents.[1][9] The structural similarity of this compound to the core of nonsteroidal anti-inflammatory drugs (NSAIDs) like diclofenac suggests that it could be a valuable starting point for the synthesis of novel therapeutic agents. Further research is warranted to explore the biological profile of this compound and its derivatives.

Conclusion

This technical guide has summarized the available physicochemical data for this compound and provided detailed, standard experimental protocols for the determination of its key properties. While there are gaps in the publicly available experimental data for this specific compound, the methodologies outlined here provide a clear path for researchers to obtain this information. The synthesis of this compound is straightforward, and its chemical structure suggests potential for the development of novel, biologically active molecules. This guide serves as a valuable resource for scientists and researchers working with this compound and its derivatives in the fields of medicinal chemistry and drug development.

References

Technical Guide: Physicochemical Properties of 2-(2,6-Dichlorophenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a concise summary of the core physicochemical properties of the compound 2-(2,6-Dichlorophenyl)acetamide, a key intermediate in the synthesis of various pharmaceutical agents. The data presented is compiled from verified chemical databases.

Core Molecular Data

The fundamental molecular formula and weight are crucial for all stoichiometric calculations, analytical characterization, and registration of this compound. The table below summarizes these essential identifiers.

PropertyValueSource
Chemical Formula C₈H₇Cl₂NOPubChem[1][2]
Molecular Weight 204.05 g/mol PubChem[1][2][3]
IUPAC Name This compoundPubChem[1]
CAS Number 78433-88-2PubChem[1]

Experimental Protocols

The molecular weight and formula for this compound are calculated based on the known atomic weights of its constituent atoms as determined by its chemical structure. These are theoretical values derived from the elemental composition (C₈H₇Cl₂NO) and are confirmed experimentally through techniques such as high-resolution mass spectrometry. As this guide is informational, specific experimental protocols for routine verification are not detailed here but would follow standard institutional operating procedures for mass spectrometry or elemental analysis.

Logical Data Relationship

The relationship between the compound's common name and its fundamental molecular properties is a foundational concept in chemical informatics. The following diagram illustrates this direct, one-to-one relationship.

Compound This compound Formula Chemical Formula C₈H₇Cl₂NO Compound->Formula has MolWeight Molecular Weight 204.05 g/mol Compound->MolWeight has

Caption: Relationship between compound name and its molecular properties.

References

An In-depth Technical Guide to 2-(2,6-Dichlorophenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(2,6-dichlorophenyl)acetamide, a significant chemical intermediate and a known impurity in the synthesis of the pharmaceutical drug Guanfacine. This document details its chemical identity, including its IUPAC name and synonyms, and summarizes its physicochemical properties. A generalized synthesis protocol is provided based on established chemical reactions for similar compounds. Due to the limited publicly available data, this guide also highlights the current gaps in experimental data and biological activity information for this specific molecule.

Chemical Identity and Nomenclature

The compound with the systematic name This compound is a halogenated aromatic acetamide. Its primary identification details are crucial for researchers in the fields of medicinal chemistry, pharmacology, and analytical chemistry.

IUPAC Name: this compound[1]

Synonyms: A variety of synonyms are used to identify this compound, largely stemming from its role as a known impurity in the manufacturing of Guanfacine. These include:

  • Guanfacine Impurity 2[2]

  • 2,6-Dichlorophenylacetamide[3]

  • Benzeneacetamide, 2,6-dichloro-[4]

CAS Number: 78433-88-2[4]

Physicochemical Properties

PropertyValueSource
Molecular Formula C₈H₇Cl₂NOPubChem[1]
Molecular Weight 204.05 g/mol PubChem[1]
Topological Polar Surface Area 43.1 ŲPubChem (Computed)[1]
Hydrogen Bond Donor Count 1PubChem (Computed)[1]
Hydrogen Bond Acceptor Count 1PubChem (Computed)[1]
Rotatable Bond Count 1PubChem (Computed)[1]

Note: The lack of experimentally verified data underscores the need for further analytical characterization of this compound.

Synthesis and Manufacturing

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a general and logical synthetic route involves the amidation of 2-(2,6-dichlorophenyl)acetic acid. This common reaction in organic chemistry provides a reliable method for its preparation in a laboratory setting.

Generalized Experimental Protocol: Amidation of 2-(2,6-Dichlorophenyl)acetic Acid

This protocol is based on general methods for amide synthesis from carboxylic acids.

Objective: To synthesize this compound from 2-(2,6-dichlorophenyl)acetic acid.

Materials:

  • 2-(2,6-dichlorophenyl)acetic acid

  • A suitable activating agent (e.g., thionyl chloride, oxalyl chloride, or a carbodiimide such as EDC)

  • An ammonia source (e.g., ammonia gas, ammonium hydroxide, or ammonium chloride)

  • An appropriate aprotic solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF))

  • A non-nucleophilic base (if using an ammonium salt, e.g., triethylamine)

  • Reagents for workup and purification (e.g., water, brine, drying agent like sodium sulfate, and solvents for chromatography or recrystallization)

Procedure:

  • Activation of the Carboxylic Acid:

    • Dissolve 2-(2,6-dichlorophenyl)acetic acid in an anhydrous aprotic solvent under an inert atmosphere (e.g., nitrogen or argon).

    • Slowly add the activating agent at a controlled temperature (often 0 °C to room temperature). For instance, if using thionyl chloride, the reaction may be performed at room temperature or with gentle heating.

    • Stir the reaction mixture until the activation is complete, which can be monitored by techniques like thin-layer chromatography (TLC) or the cessation of gas evolution.

  • Amidation:

    • In a separate reaction vessel, prepare the ammonia source. If using aqueous ammonia or an ammonium salt with a base, dissolve it in a suitable solvent.

    • Slowly add the activated acyl chloride solution to the ammonia source at a controlled temperature (typically 0 °C).

    • Allow the reaction to proceed, monitoring its completion by TLC.

  • Workup and Purification:

    • Once the reaction is complete, quench the reaction mixture, for example, by adding water or a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate the solvent under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent system or by column chromatography on silica gel.

Logical Workflow for Synthesis and Context

G Logical Relationship of this compound cluster_synthesis Synthesis cluster_context Pharmaceutical Context 2_6_Dichlorophenylacetic_Acid 2-(2,6-Dichlorophenyl)acetic Acid Target_Compound This compound 2_6_Dichlorophenylacetic_Acid->Target_Compound Amidation Ammonia_Source Ammonia Source Ammonia_Source->Target_Compound Amidation Guanfacine Guanfacine (API) Target_Compound->Guanfacine Is an impurity of

Caption: Synthesis pathway and pharmaceutical context of the compound.

Biological Activity and Signaling Pathways

There is a significant lack of publicly available information regarding the specific biological activity, mechanism of action, and associated signaling pathways for this compound. Its primary significance in the scientific literature is as a process-related impurity in the synthesis of Guanfacine, an α2A adrenergic receptor agonist.

The toxicological profile and the potential pharmacological effects of this impurity are not well-documented in publicly accessible sources. Such information is often proprietary and contained within regulatory filings for the parent drug.

Conclusion

This compound is a well-defined chemical entity with a clear synthetic lineage from 2-(2,6-dichlorophenyl)acetic acid. Its primary relevance to the pharmaceutical industry is as an impurity of Guanfacine. This guide has summarized the available information on its identity and properties. However, the lack of experimental data and studies on its biological effects represents a notable gap in the scientific literature. Further research into the physicochemical and toxicological properties of this compound is warranted, particularly to better understand the impurity profile of Guanfacine.

References

Spectroscopic Profile of 2-(2,6-Dichlorophenyl)acetamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the compound 2-(2,6-dichlorophenyl)acetamide. Due to the limited availability of publicly accessible experimental spectra for this specific molecule, this document presents a combination of data reported for structurally analogous compounds and predicted values based on established spectroscopic principles. This guide is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, analytical chemistry, and drug development by offering insights into the expected spectral characteristics of this compound.

Predicted Spectral Data

The following tables summarize the predicted and analogous spectral data for this compound. These values are derived from literature data for similar chemical structures and well-established correlations in NMR, IR, and mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.3 - 7.5m3HAr-H
~5.5 - 6.5br s2H-NH₂
~3.8s2H-CH₂-

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ) ppmAssignment
~172C=O (Amide)
~136Ar-C (C-Cl)
~132Ar-C (Quaternary)
~130Ar-CH
~128Ar-CH
~45-CH₂-
Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3200Strong, BroadN-H Stretch (Amide)
3100 - 3000MediumC-H Stretch (Aromatic)
2950 - 2850MediumC-H Stretch (Aliphatic)
~1660StrongC=O Stretch (Amide I)
~1600MediumN-H Bend (Amide II)
~1470MediumC=C Stretch (Aromatic)
~780StrongC-Cl Stretch
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data

m/zRelative Intensity (%)Assignment
203/205/207High[M]⁺ (Molecular Ion)
188/190/192Medium[M - NH]⁺
160/162High[M - C(O)NH₂]⁺
125Medium[C₇H₅Cl]⁺
89Medium[C₇H₅]⁺

Note: The presence of two chlorine atoms will result in characteristic isotopic patterns for chlorine-containing fragments.

Experimental Protocols

The following sections detail generalized experimental methodologies for acquiring the spectral data presented above. These protocols are standard procedures in organic chemical analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Approximately 5-10 mg of the solid sample of this compound is dissolved in about 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • A small amount of a reference standard, such as tetramethylsilane (TMS), is added to the solution to provide a chemical shift reference (δ = 0.00 ppm).

  • The resulting solution is transferred to a 5 mm NMR tube.

Data Acquisition:

  • ¹H NMR: The spectrum is typically acquired on a 300, 400, or 500 MHz NMR spectrometer. Standard acquisition parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 16 to 64 scans are co-added to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR: The spectrum is acquired on the same instrument, often using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans (often several hundred to thousands) is required due to the low natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

  • A small amount of the solid sample (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

  • The homogeneous mixture is then compressed in a pellet press under high pressure to form a thin, transparent pellet.

Data Acquisition:

  • A background spectrum of the empty sample compartment is recorded.

  • The KBr pellet containing the sample is placed in the sample holder of an FT-IR spectrometer.

  • The infrared spectrum is recorded, typically in the range of 4000 to 400 cm⁻¹. The final spectrum is presented in terms of transmittance or absorbance as a function of wavenumber.

Mass Spectrometry (MS)

Sample Introduction and Ionization (Electron Ionization - EI):

  • A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • The sample is vaporized in a high vacuum environment.

  • The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation of the molecules.

Mass Analysis and Detection:

  • The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • A detector records the abundance of each ion, generating a mass spectrum which is a plot of relative intensity versus m/z.

Visualizations

The following diagrams illustrate the general workflow for the spectroscopic analysis of an organic compound like this compound and a simplified representation of its synthesis.

Spectroscopic_Analysis_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of This compound Purification Purification Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure Structural Elucidation NMR->Structure IR->Structure MS->Structure

Workflow for Spectroscopic Analysis.

Synthesis_Pathway Reactant1 2-(2,6-Dichlorophenyl)acetic acid Coupling Amide Coupling (e.g., with a coupling agent) Reactant1->Coupling Reactant2 Ammonia (or ammonia source) Reactant2->Coupling Product This compound Coupling->Product

General Synthesis Pathway.

The Core Mechanism of 2-(2,6-Dichlorophenyl)acetamide as a Selective COX-2 Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the mechanism of action of 2-(2,6-Dichlorophenyl)acetamide as a selective cyclooxygenase-2 (COX-2) inhibitor. While direct extensive research on this specific molecule is limited, its structural similarity to the widely studied non-steroidal anti-inflammatory drug (NSAID) diclofenac allows for a detailed theoretical and comparative exploration of its inhibitory potential. This document synthesizes information on the parent compound, diclofenac, and other acetamide-based COX-2 inhibitors to elucidate the probable binding modes, enzymatic inhibition, and downstream effects on inflammatory signaling pathways. Quantitative data from related compounds are presented to offer a comparative framework for potency and selectivity. Furthermore, detailed experimental protocols for assessing COX-2 inhibition are provided to guide future research on this and similar compounds.

Introduction: The Role of COX-2 in Inflammation

Cyclooxygenase (COX), also known as prostaglandin-endoperoxide synthase (PTGS), is a key enzyme in the inflammatory cascade. It exists in two primary isoforms, COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that regulate physiological processes such as gastric protection, platelet aggregation, and renal blood flow.[1][2] In contrast, COX-2 is an inducible enzyme, with its expression significantly upregulated at sites of inflammation by stimuli such as cytokines and growth factors.[2][3] This induction leads to a surge in prostaglandin production, which in turn mediates the classic signs of inflammation: pain, fever, swelling, and redness.[][5]

The discovery of the distinct roles of COX-1 and COX-2 led to the development of selective COX-2 inhibitors, which aim to provide potent anti-inflammatory and analgesic effects while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that inhibit both isoforms.[6]

This compound: A Structural Perspective

The molecule this compound is a derivative of the well-established NSAID, diclofenac (2-[(2,6-dichlorophenyl)amino]benzeneacetic acid).[7][8] The core structure features a 2,6-dichlorophenyl ring linked to an acetamide group. This structural motif is common in a class of potent COX-2 inhibitors. The dichlorophenyl group is known to confer significant inhibitory activity, while the acetamide moiety can influence selectivity and binding kinetics.[1][9]

Mechanism of Action: Inhibition of the COX-2 Catalytic Site

The primary mechanism of action for this compound as a COX-2 inhibitor is through competitive binding to the active site of the enzyme, thereby preventing the substrate, arachidonic acid, from being converted into prostaglandin H2 (PGH2).[][6]

Binding Interactions within the COX-2 Active Site

The active site of COX-2 is a hydrophobic channel. Key amino acid residues within this channel are crucial for inhibitor binding. Based on the structure of diclofenac and other acetamide derivatives, the following interactions are proposed for this compound:

  • Hydrophobic Interactions: The 2,6-dichlorophenyl ring is expected to fit into a hydrophobic pocket within the COX-2 active site. This interaction is a key determinant of the compound's affinity for the enzyme.

  • Hydrogen Bonding: The acetamide group can form critical hydrogen bonds with residues in the active site. Specifically, the amide nitrogen and carbonyl oxygen can interact with the side chains of amino acids such as Arginine (Arg120), Tyrosine (Tyr355), and Serine (Ser530). These interactions help to anchor the inhibitor within the active site and contribute to its inhibitory potency.

The selectivity of certain inhibitors for COX-2 over COX-1 is attributed to a key difference in the active site of the two isoforms. COX-2 has a larger, more flexible active site due to the substitution of isoleucine in COX-1 with a smaller valine residue in COX-2. This creates a side pocket that can accommodate bulkier inhibitor molecules, a feature often exploited in the design of selective COX-2 inhibitors.

Quantitative Analysis of COX-2 Inhibition

Table 1: In Vitro COX-1 and COX-2 Inhibitory Activity of Diclofenac

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI) (COX-1 IC50 / COX-2 IC50)
Diclofenac0.1 - 1.00.01 - 0.1~10

Note: IC50 values can vary depending on the specific assay conditions.

Table 2: In Vitro COX-2 Inhibitory Activity of Various Acetamide Derivatives

Compound ReferenceDerivative ClassCOX-2 IC50 (µM)
Cheng et al.[10]Phenol acetamide0.616 - 0.768
Chandna et al.[11]Pyrazolylbenzyltriazole5.01
Chen et al.[11]Dihydropyrazole sulfonamide0.33
Ellah et al.[11]1,3,4-oxadiazole/oxime hybrid2.30 - 6.13

These data suggest that while the core dichlorophenyl structure contributes to potent COX inhibition, modifications to the acetamide side chain can significantly influence the overall inhibitory profile and selectivity.

Signaling Pathways and Downstream Effects

The inhibition of COX-2 by this compound would block the synthesis of prostaglandins, leading to a cascade of downstream anti-inflammatory effects.

Prostaglandin Synthesis Pathway

The following diagram illustrates the prostaglandin synthesis pathway and the point of inhibition by a COX-2 inhibitor.

Prostaglandin_Pathway Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 COX2 COX-2 Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Prostaglandins Prostaglandins (PGE2, PGI2, etc.) PGH2->Prostaglandins Isomerases Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Inhibitor This compound Inhibitor->COX2 Inhibition

Caption: Prostaglandin synthesis pathway and COX-2 inhibition.

By inhibiting COX-2, this compound effectively reduces the production of pro-inflammatory prostaglandins, thereby alleviating the symptoms of inflammation.

Experimental Protocols for Assessing COX-2 Inhibition

To evaluate the inhibitory activity of this compound, a series of in vitro and in vivo assays can be employed.

In Vitro COX-1/COX-2 Inhibition Assay (Human Whole Blood Assay)

This assay measures the ability of a compound to inhibit the production of prostaglandins in human whole blood, providing a physiologically relevant assessment of COX-1 and COX-2 activity.

Workflow Diagram:

HWB_Assay_Workflow cluster_COX1 COX-1 Activity cluster_COX2 COX-2 Activity Blood1 Heparinized Human Blood Incubate1 Incubate with Vehicle or This compound Blood1->Incubate1 Coagulate Allow to Coagulate (induces COX-1) Incubate1->Coagulate Centrifuge1 Centrifuge Coagulate->Centrifuge1 Serum1 Collect Serum Centrifuge1->Serum1 TXB2_Assay Measure TXB2 (Thromboxane B2) via ELISA Serum1->TXB2_Assay Blood2 Heparinized Human Blood Incubate2 Incubate with Vehicle or This compound Blood2->Incubate2 LPS Add Lipopolysaccharide (LPS) (induces COX-2) Incubate2->LPS Incubate_LPS Incubate LPS->Incubate_LPS Centrifuge2 Centrifuge Incubate_LPS->Centrifuge2 Plasma Collect Plasma Centrifuge2->Plasma PGE2_Assay Measure PGE2 via ELISA Plasma->PGE2_Assay

Caption: Human Whole Blood Assay workflow for COX-1/COX-2.

Methodology:

  • Blood Collection: Draw fresh human blood into heparinized tubes.

  • Compound Incubation: Aliquot the blood and incubate with various concentrations of this compound or vehicle control.

  • COX-1 Activity: For the COX-1 arm, allow the blood to clot at 37°C for 1 hour. This process induces platelet aggregation and subsequent COX-1-mediated thromboxane B2 (TXB2) production.

  • COX-2 Activity: For the COX-2 arm, add lipopolysaccharide (LPS) to the blood and incubate at 37°C for 24 hours to induce COX-2 expression and prostaglandin E2 (PGE2) production.

  • Sample Processing: Centrifuge the samples to separate serum (for COX-1) or plasma (for COX-2).

  • Quantification: Measure the levels of TXB2 and PGE2 using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.

  • Data Analysis: Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema Model)

This is a standard in vivo model to assess the anti-inflammatory effects of a compound.

Workflow Diagram:

Paw_Edema_Workflow Animals Group of Rats Administer Administer Vehicle or This compound (oral or i.p.) Animals->Administer Carrageenan Inject Carrageenan into Hind Paw Administer->Carrageenan Measure Measure Paw Volume at regular intervals Carrageenan->Measure Analyze Calculate % Inhibition of Edema Measure->Analyze

Caption: Carrageenan-Induced Paw Edema workflow.

Methodology:

  • Animal Acclimatization: Acclimatize rats to the laboratory conditions for a week.

  • Compound Administration: Administer this compound or vehicle control to different groups of rats via oral gavage or intraperitoneal injection.

  • Induction of Inflammation: After a set time (e.g., 1 hour), inject a solution of carrageenan into the sub-plantar region of the right hind paw of each rat to induce localized inflammation.

  • Measurement of Edema: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of paw edema for each group compared to the vehicle control group.

Conclusion and Future Directions

This compound represents a promising scaffold for the development of selective COX-2 inhibitors. Its structural similarity to diclofenac suggests a high potential for potent anti-inflammatory activity. The proposed mechanism of action involves competitive inhibition of the COX-2 active site through a combination of hydrophobic and hydrogen bonding interactions.

Future research should focus on the synthesis and in-depth biological evaluation of this compound to confirm its COX-2 inhibitory potency and selectivity. This would involve conducting the experimental protocols outlined in this guide to determine its IC50 values for both COX isoforms and to assess its in vivo efficacy. Further structure-activity relationship (SAR) studies, involving modifications to the acetamide and dichlorophenyl moieties, could lead to the discovery of even more potent and selective COX-2 inhibitors with improved pharmacokinetic and safety profiles. Molecular docking and crystallographic studies would also be invaluable in precisely defining the binding mode of this compound within the COX-2 active site, providing a rational basis for further drug design and optimization.

References

A Comparative Analysis of the Potential In Vitro and In Vivo Efficacy of 2-(2,6-Dichlorophenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-(2,6-Dichlorophenyl)acetamide is a small molecule featuring a dichlorinated phenyl ring attached to an acetamide group. While this specific compound is not extensively characterized, its structural motifs are present in several well-studied pharmacologically active agents. This guide will explore the potential efficacy of this compound by examining three classes of its structural analogues:

  • Anticancer Agents: Based on N-(substituted phenyl)-2-(2,6-dichlorophenyl)acetamide derivatives that exhibit cytotoxic effects against cancer cell lines.

  • Local Anesthetics: Based on N-(2,6-dichlorophenyl)acetamide derivatives, which are analogues of lidocaine.

  • Anti-inflammatory Agents: Based on its structural similarity to Diclofenac, a widely used non-steroidal anti-inflammatory drug (NSAID).

By analyzing the structure-activity relationships of these related compounds, we can postulate the potential biological profile of this compound and provide a foundation for future experimental validation.

Potential In Vitro Efficacy: Cytotoxicity in Cancer Cell Lines

The acetamide scaffold is a common feature in molecules designed as anticancer agents. Structurally related compounds have demonstrated potent cytotoxic activity against various cancer cell lines.

Quantitative Data from Analogue Studies

The biological activity of N-(4-chlorophenyl)-2-(2,6-dichlorophenyl)acetamide, a close analogue, has been evaluated in vitro. Research indicates this compound can induce cytotoxic effects, suggesting its potential as an anticancer agent.[1] One study reported significant inhibitory effects on HepG2 liver cancer cells.[1]

Compound AnalogueCell LineAssay TypeEfficacy Metric (IC₅₀)Reference CompoundReference IC₅₀
N-(4-chlorophenyl)-2-(2,6-dichlorophenyl)acetamideHepG2 (Liver Cancer)Cytotoxicity0.62 µMSorafenib1.62 µM

Table 1: Comparative in vitro cytotoxicity of a structural analogue of this compound. Data is illustrative of potential efficacy.

Experimental Protocol: MTT Cytotoxicity Assay

The half-maximal inhibitory concentration (IC₅₀) is typically determined using a colorimetric assay such as the MTT assay, which measures the metabolic activity of cells as an indicator of their viability.[2][3]

Objective: To determine the concentration of a test compound required to inhibit the growth of a cancer cell line by 50%.

Materials:

  • Selected cancer cell line (e.g., HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom plates

  • Test compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[4]

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and an untreated control.

  • Incubation: Incubate the plate for a specified duration (e.g., 48 or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well for a final concentration of 0.5 mg/mL.[2]

  • Formazan Formation: Incubate the plate for 2-4 hours in a humidified atmosphere until purple formazan crystals are visible under a microscope.[5]

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well. Allow the plate to stand in the dark for at least 2 hours to ensure complete solubilization of the formazan crystals.[5]

  • Absorbance Measurement: Measure the absorbance of the samples at a wavelength between 550 and 600 nm using a microplate reader.[2]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the logarithm of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Visualization: In Vitro Cytotoxicity Workflow

G cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment & Incubation cluster_assay Phase 3: MTT Assay cluster_analysis Phase 4: Data Analysis seed Seed Cells in 96-Well Plate incubate1 Incubate 24h for Adherence seed->incubate1 prep_compound Prepare Serial Dilutions of Test Compound incubate1->prep_compound treat Treat Cells with Compound prep_compound->treat incubate2 Incubate for 48-72h treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 2-4h (Formazan Formation) add_mtt->incubate3 solubilize Add Solubilization Solution incubate3->solubilize read Measure Absorbance (570 nm) solubilize->read calculate Calculate IC50 Value read->calculate

Workflow for determining in vitro cytotoxicity using the MTT assay.

Potential In Vivo Efficacy: Local Anesthetic Activity

The N-(2,6-dichlorophenyl)acetamide core is the foundational structure of lidocaine and its analogues. This suggests that this compound could serve as a scaffold for compounds with local anesthetic properties.

Quantitative Data from Analogue Studies

N-(2,6-Dichlorophenyl)-2-(4-methyl-1-piperidinyl)acetamide (LIA), a lidocaine analogue, has been evaluated for its anesthetic and central nervous system activity in animal models.[6]

Compound AnalogueAnimal ModelTestConcentration / DoseResult
LIAGuinea PigCorneal Reflex Anesthesia2% SolutionAnesthetic activity observed, similar to 2% Lidocaine[6]
LIAGuinea PigInfiltration Anesthesia2% SolutionAnesthetic activity observed, similar to 2% Lidocaine[6]
LIAMouseSedative-Hypnotic Effect1-100 mg/kg, i.p.Dose-dependent sedative-hypnotic effect observed[6]

Table 2: In vivo anesthetic and sedative-hypnotic effects of a lidocaine analogue.

Experimental Protocols for In Vivo Anesthesia

Objective: To assess the topical anesthetic effect of a test compound on the cornea.

Materials:

  • Male guinea pigs

  • Test compound solution (e.g., 2% in saline)

  • Control (saline) and reference (e.g., 2% Lidocaine) solutions

  • Cochet-Bonnet aesthesiometer or a fine, non-traumatic filament (e.g., cotton thread)

Procedure:

  • Baseline Measurement: Gently touch the center of the guinea pig's cornea with the filament. A positive response is a blink reflex.[7] The corneal reflex should be present before application of the anesthetic.

  • Compound Administration: Instill a single drop of the test, control, or reference solution into the conjunctival sac of one eye. The other eye can serve as an internal control.

  • Assessment: At set time intervals (e.g., every 5 minutes), gently touch the cornea with the filament.

  • Endpoint: The absence of the blink reflex is recorded as a positive result for anesthesia. The duration of anesthesia is the time from the loss of the reflex until its return.

Objective: To evaluate the local anesthetic effect of a compound when infiltrated into the skin.

Materials:

  • Male guinea pigs

  • Test compound solution (e.g., 2% in saline)

  • Control (saline) and reference (e.g., 2% Lidocaine) solutions

  • Tuberculin syringes with fine-gauge needles

  • A sharp, sterile needle for stimulation

Procedure:

  • Preparation: Shave an area of skin on the back of the guinea pig.

  • Injection: Inject a small volume (e.g., 0.1-0.2 mL) of the test, control, or reference solution intradermally to raise a small wheal (a raised blister-like area).

  • Stimulation: At regular intervals (e.g., every 5 minutes), gently prick the center of the wheal with the sharp needle.

  • Endpoint: The absence of a cutaneous muscle twitch (flinching) in response to the needle prick indicates successful local anesthesia. The duration of action is the time from injection until the reflex returns.

Visualization: In Vivo Anesthesia Testing Workflow

G cluster_prep Phase 1: Animal & Compound Prep cluster_corneal Corneal Reflex Test cluster_infil Infiltration Anesthesia Test acclimate Acclimate Guinea Pigs prep_solutions Prepare Test, Control, & Reference Solutions acclimate->prep_solutions baseline_corneal Test Baseline Corneal Reflex prep_solutions->baseline_corneal shave Shave Area on Back prep_solutions->shave admin_corneal Instill Solution into Eye baseline_corneal->admin_corneal assess_corneal Assess Blink Reflex (Every 5 min) admin_corneal->assess_corneal record_corneal Record Duration of Anesthesia assess_corneal->record_corneal inject_infil Inject Solution Intradermally shave->inject_infil stim_infil Stimulate with Needle (Every 5 min) inject_infil->stim_infil record_infil Record Duration of Anesthesia stim_infil->record_infil

Workflow for in vivo local anesthetic activity screening.

Potential Mechanism of Action: Anti-inflammatory Activity

The chemical structure of this compound is a fragment of Diclofenac (2-[2-[(2,6-dichlorophenyl)amino]phenyl]acetic acid), a potent NSAID. This strong structural similarity suggests a high probability that it could exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes.

The Prostaglandin Synthesis Pathway

COX enzymes (both COX-1 and COX-2 isoforms) are responsible for converting arachidonic acid into prostaglandin H₂ (PGH₂), the precursor to various prostaglandins and thromboxanes that mediate inflammation, pain, and fever.[8][9] NSAIDs like Diclofenac exert their effects by blocking the active site of these enzymes, thereby preventing prostaglandin synthesis.[8][10] Diclofenac is known to inhibit both COX-1 and COX-2 with some preference for COX-2.[11]

Visualization: COX Inhibition in the Prostaglandin Pathway

G membrane Cell Membrane Phospholipids pla2 Phospholipase A₂ aa Arachidonic Acid pla2->aa releases cox COX-1 / COX-2 aa->cox pgh2 Prostaglandin H₂ (PGH₂) cox->pgh2 converts to synthases Prostaglandin & Thromboxane Synthases pgh2->synthases prostaglandins Prostaglandins (PGE₂, PGI₂, etc.) Thromboxane A₂ synthases->prostaglandins inflammation Inflammation, Pain, Fever prostaglandins->inflammation mediate inhibitor This compound (Hypothesized) inhibitor->cox INHIBITS

Hypothesized inhibition of COX enzymes by the title compound.

Conclusion

While direct evidence is lacking, a comparative analysis of structurally related compounds strongly suggests that this compound possesses a promising pharmacological potential. Its core structure is implicated in potent in vitro anticancer activity , in vivo local anesthetic effects , and a plausible anti-inflammatory mechanism of action via the inhibition of COX enzymes.

This technical guide provides a foundational hypothesis for its efficacy. However, it is critical to underscore that these are inferred properties. Rigorous experimental validation, including in vitro cytotoxicity screening, in vivo efficacy studies in relevant animal models, and biochemical assays for enzyme inhibition, is required to definitively characterize the pharmacological profile of this compound.

References

The Dual Role of 2-(2,6-Dichlorophenyl)acetamide: A Technical Guide to a Key Diclofenac Impurity and Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of pharmaceutical manufacturing, the purity of an active pharmaceutical ingredient (API) is paramount to ensuring the safety and efficacy of the final drug product. For diclofenac, a widely used nonsteroidal anti-inflammatory drug (NSAID), the control of impurities is a critical aspect of its quality control. Among the known impurities, 2-(2,6-Dichlorophenyl)acetamide, also recognized as Diclofenac Impurity F or Diclofenac Acetamide, holds a significant position. This technical guide provides an in-depth overview of this compound, detailing its role as both a process-related impurity and a vital reference standard for analytical testing.

This document outlines the chemical properties, synthesis, and analytical methodologies for the detection and quantification of this compound. It is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals involved in the quality control and assurance of diclofenac.

Chemical and Physical Properties

This compound is a synthetic organic compound that is structurally related to diclofenac. Its key identifiers and properties are summarized in the table below.

PropertyValue
Systematic Name N-(4-Chlorophenyl)-2-(2,6-dichlorophenyl)acetamide
Synonyms Diclofenac Impurity F, Diclofenac Acetamide, Diclofenac Related Compound F
CAS Number 560075-65-2[1][2][3]
Molecular Formula C₁₄H₁₀Cl₃NO[4]
Molecular Weight 314.59 g/mol [4]
Appearance White to Off-white Solid[]
Solubility Slightly soluble in DMSO and Methanol[]
Melting Point 215-218°C[]
Boiling Point 496.8 ± 45.0 °C at 760 mmHg[]

Role as a Diclofenac Impurity

This compound is a known process-related impurity in the synthesis of diclofenac. Its presence in the final API is subject to strict regulatory limits to ensure the safety of the drug product. The European Pharmacopoeia (EP) lists it as a specified impurity of diclofenac sodium.[6]

Pharmacopeial Limits

The European Pharmacopoeia sets the following limits for impurities in Diclofenac Sodium:

ImpuritySpecification
Impurity F Maximum 0.15%
Unspecified Impurities For each impurity, maximum 0.10%
Total Impurities Maximum 0.4%
Reporting Threshold 0.05%

Source: European Pharmacopoeia 11.0[6]

Use as a Reference Standard

Due to its importance as a specified impurity, highly purified this compound serves as a critical reference standard for analytical methods.[1] These reference standards are essential for the validation of analytical procedures and for the routine quality control of diclofenac API and its formulations, ensuring that the levels of this impurity are accurately monitored and remain within the acceptable limits.[1]

Experimental Protocols

Synthesis of this compound

A general method for the synthesis of N-aryl amides can be adapted for the preparation of this compound. This typically involves the acylation of an aniline derivative with a suitable acylating agent.

Reaction Scheme:

G cluster_reactants Reactants cluster_reagents Reagents cluster_product Product reactant1 2,6-Dichlorophenylacetic acid product This compound reactant1->product reactant2 4-Chloroaniline reactant2->product reagent1 Coupling Agent (e.g., DCC, EDC) reagent1->product reagent2 Solvent (e.g., Dichloromethane) reagent2->product

Caption: Synthesis of this compound.

Procedure:

  • Dissolution: Dissolve 2,6-dichlorophenylacetic acid in a suitable anhydrous organic solvent, such as dichloromethane, in a round-bottom flask equipped with a magnetic stirrer.

  • Activation: Add a coupling agent, for example, N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to the solution and stir for a few minutes to activate the carboxylic acid.

  • Amidation: Add 4-chloroaniline to the reaction mixture.

  • Reaction: Allow the reaction to proceed at room temperature with continuous stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, filter the reaction mixture to remove any precipitated by-products (e.g., dicyclohexylurea if DCC is used).

  • Purification: The filtrate is then washed with an acidic solution (e.g., dilute HCl), followed by a basic solution (e.g., saturated NaHCO₃), and finally with brine. The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure.

  • Crystallization: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Analytical Method for Quantification

High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and recommended method for the quantification of this compound in diclofenac. The European Pharmacopoeia outlines a specific HPLC method for the analysis of diclofenac and its impurities.[6]

Experimental Workflow:

G start Sample Preparation (Diclofenac API or Formulation) dissolve Dissolve in Mobile Phase start->dissolve hplc HPLC Analysis dissolve->hplc separation Chromatographic Separation (C18 Column) hplc->separation detection UV Detection (e.g., 254 nm) separation->detection quantification Data Analysis and Quantification detection->quantification report Report Impurity Level quantification->report

Caption: HPLC workflow for impurity analysis.

Chromatographic Conditions (based on European Pharmacopoeia):

ParameterCondition
Stationary Phase Octadecylsilyl silica gel for chromatography (C18), 5 µm
Mobile Phase Mix 34 volumes of a phosphate buffer solution pH 2.5 and 66 volumes of methanol.
Flow Rate 1.0 mL/min
Detection UV spectrophotometer at 254 nm
Injection Volume 20 µL
Column Temperature Ambient

Source: European Pharmacopoeia 11.0[6]

Method Validation Parameters:

While the European Pharmacopoeia provides the method, specific validation parameters like Limit of Detection (LOD) and Limit of Quantification (LOQ) for this compound are not explicitly stated. However, a validated UPLC method for diclofenac sodium reported an LOD of 2 ppm and an LOQ of 6 ppm for the parent drug, indicating the sensitivity achievable with modern chromatographic techniques.[6] For impurity analysis, methods are typically validated to have an LOQ at or below the reporting threshold (0.05% for diclofenac impurities).

Logical Relationship Diagram

The following diagram illustrates the relationship between the starting materials, the final API (Diclofenac), and the formation of this compound as a process-related impurity.

G cluster_synthesis Diclofenac Synthesis cluster_impurity Impurity Formation cluster_qc Quality Control start_materials Starting Materials (e.g., 2,6-dichloroaniline, phenylacetic acid derivatives) synthesis_process Multi-step Synthesis start_materials->synthesis_process diclofenac Diclofenac API synthesis_process->diclofenac side_reaction Side Reaction / Incomplete Reaction synthesis_process->side_reaction leads to analytical_method Analytical Method (e.g., HPLC) diclofenac->analytical_method is tested by impurity_F This compound (Impurity F) impurity_F->analytical_method is detected by side_reaction->impurity_F reference_standard Reference Standard (Pure Impurity F) reference_standard->analytical_method is used to calibrate

Caption: Relationship between Diclofenac synthesis and Impurity F.

Conclusion

This compound is a critical compound in the context of diclofenac quality control. As a specified impurity, its levels in the final API must be carefully controlled to comply with regulatory standards. The availability of a high-purity reference standard of this compound is essential for the accurate and precise analytical monitoring required by pharmacopeias. This technical guide provides a foundational understanding of the synthesis, analysis, and regulatory context of this compound, equipping pharmaceutical scientists and professionals with the necessary knowledge to ensure the quality and safety of diclofenac products.

References

The Pharmacokinetic Profile of 2-(2,6-Dichlorophenyl)acetamide and its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of December 2025, publicly available literature does not contain specific, quantitative pharmacokinetic data for the compound 2-(2,6-Dichlorophenyl)acetamide. Therefore, this guide provides a comprehensive overview of the principles and standard experimental methodologies that would be employed to characterize its absorption, distribution, metabolism, and excretion (ADME) profile. The quantitative data presented is illustrative for a hypothetical compound with this core structure and should not be considered experimental results.

Introduction to the Pharmacokinetics of Arylacetamides

The this compound core is a key structural motif found in various pharmacologically active compounds. Understanding the pharmacokinetic (PK) properties of this class of molecules is paramount for the successful development of safe and efficacious therapeutics. The journey of a drug through the body, encompassing absorption, distribution, metabolism, and excretion (ADME), dictates its concentration at the site of action and, consequently, its therapeutic effect and potential for toxicity. The unique physicochemical properties conferred by the dichlorinated phenyl ring and the acetamide linkage significantly influence these processes. This guide provides an in-depth overview of the methodologies used to evaluate the pharmacokinetic profile of this compound and its derivatives, details potential metabolic pathways, and presents illustrative data for this chemical scaffold.

Illustrative Pharmacokinetic Parameters

The following table summarizes key pharmacokinetic parameters for a hypothetical derivative of this compound. These values are for illustrative purposes to provide a framework for understanding the potential disposition of this class of compounds.

ParameterDescriptionIllustrative Value
Cmax Maximum (peak) plasma drug concentration1500 ng/mL
Tmax Time to reach Cmax1.5 h
AUC(0-inf) Area under the plasma concentration-time curve from time zero to infinity9800 ng*h/mL
Elimination half-life4.2 h
CL/F Apparent total clearance of the drug from plasma after oral administration2.5 L/h/kg
Vd/F Apparent volume of distribution after oral administration15 L/kg
F (%) Bioavailability65%
Protein Binding (%) Fraction of drug bound to plasma proteins92%

Experimental Protocols

In Vivo Pharmacokinetic Study in Rodents

This protocol outlines a typical study to determine the pharmacokinetic profile of a this compound derivative in Sprague-Dawley rats.

3.1.1. Animal Model and Housing

  • Species: Male Sprague-Dawley rats (n=5 per group).

  • Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle and have ad libitum access to food and water. Animals are fasted overnight prior to dosing.

3.1.2. Dosing and Administration

  • Formulation: The test compound is formulated in a suitable vehicle (e.g., 0.5% methylcellulose in water with 1% Tween 80).

  • Routes of Administration:

    • Intravenous (IV) Bolus: 2 mg/kg administered via the tail vein to determine clearance, volume of distribution, and terminal half-life.

    • Oral (PO) Gavage: 10 mg/kg administered via oral gavage to assess oral absorption and bioavailability.

3.1.3. Sample Collection

  • Blood Sampling: Serial blood samples (approximately 0.25 mL) are collected from the jugular vein at predetermined time points (e.g., pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

  • Sample Processing: Blood samples are collected in tubes containing K2EDTA as an anticoagulant and are immediately centrifuged at 4°C to separate plasma. Plasma samples are stored at -80°C until analysis.

3.1.4. Bioanalytical Method

  • Technique: Drug concentrations in plasma are quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • Method Validation: The analytical method is validated for linearity, accuracy, precision, selectivity, and stability in accordance with regulatory guidelines.

3.1.5. Data Analysis

  • Software: Pharmacokinetic parameters are calculated using non-compartmental analysis (NCA) with specialized software such as Phoenix WinNonlin.

  • Parameters Calculated: Cmax, Tmax, AUC, t½, CL, Vd, and F% are determined from the plasma concentration-time data.

Plasma Protein Binding Assay

This protocol describes an in vitro method to determine the extent to which a compound binds to plasma proteins, which can influence its distribution and clearance.

3.2.1. Methodology: Equilibrium Dialysis

  • Apparatus: A rapid equilibrium dialysis (RED) device is used. Each unit consists of two chambers separated by a semipermeable membrane with an 8 kDa molecular weight cutoff.

  • Procedure:

    • The test compound is added to plasma (from the species of interest, e.g., rat or human) at a final concentration of 1 µM.

    • 100 µL of the plasma-drug mixture is added to one chamber of the RED device, and 300 µL of phosphate-buffered saline (PBS) is added to the other chamber.

    • The device is sealed and incubated at 37°C for 4-6 hours with gentle shaking to reach equilibrium.

    • At the end of the incubation, aliquots are taken from both the plasma and PBS chambers.

    • The concentration of the test compound in each aliquot is determined by LC-MS/MS.

  • Calculation: The percentage of protein binding is calculated using the following formula: % Bound = ((C_plasma - C_buffer) / C_plasma) * 100 where C_plasma is the concentration in the plasma chamber and C_buffer is the concentration in the buffer chamber.

Metabolic Stability Assay

This in vitro assay assesses the susceptibility of a compound to metabolism by liver enzymes, providing an early indication of its potential clearance in vivo.

3.3.1. Methodology: Liver Microsomal Stability

  • Materials: Liver microsomes (from the species of interest), NADPH (cofactor), and the test compound.

  • Procedure:

    • The test compound (at a final concentration of 1 µM) is incubated with liver microsomes (0.5 mg/mL) in a phosphate buffer at 37°C.

    • The reaction is initiated by the addition of NADPH.

    • Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

    • The reaction in each aliquot is quenched by the addition of a cold organic solvent (e.g., acetonitrile) containing an internal standard.

    • Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to determine the remaining concentration of the parent compound.

  • Data Analysis:

    • The natural logarithm of the percentage of the compound remaining is plotted against time.

    • The slope of the linear portion of this plot gives the elimination rate constant (k).

    • The in vitro half-life (t½) is calculated as 0.693 / k.

    • Intrinsic clearance (CLint) is then calculated based on the half-life and the microsomal protein concentration.

Visualizations

Experimental Workflow for an In Vivo Pharmacokinetic Study

G cluster_prestudy Pre-Study cluster_study In-Life Phase cluster_poststudy Post-Study Analysis Formulation Compound Formulation Dosing Dosing (IV & PO) Formulation->Dosing Animal_Acclimation Animal Acclimation & Fasting Animal_Acclimation->Dosing Blood_Sampling Serial Blood Sampling Dosing->Blood_Sampling Sample_Processing Plasma Separation Blood_Sampling->Sample_Processing Bioanalysis LC-MS/MS Analysis Sample_Processing->Bioanalysis PK_Analysis Pharmacokinetic Analysis Bioanalysis->PK_Analysis Report Final Report PK_Analysis->Report

Caption: Workflow of a typical in vivo pharmacokinetic study.

Plausible Metabolic Pathways

Based on the metabolism of structurally related compounds, such as other chloroacetamides and diclofenac, the metabolism of this compound is likely to proceed via several key pathways. The presence of the dichlorophenyl ring suggests that hydroxylation by cytochrome P450 (CYP) enzymes is a probable route. The acetamide moiety may undergo hydrolysis.

G cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Parent This compound Hydroxylation Aromatic Hydroxylation (CYP-mediated) Parent->Hydroxylation CYP Enzymes Hydrolysis Amide Hydrolysis Parent->Hydrolysis Amidase Glucuronidation Glucuronide Conjugation Hydroxylation->Glucuronidation UGTs Excretion Excretion (Urine/Feces) Hydrolysis->Excretion Glucuronidation->Excretion

Caption: Potential metabolic pathways for this compound.

The Versatile Scaffold: A Technical Guide to the Therapeutic Potential of 2-(2,6-Dichlorophenyl)acetamide and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(2,6-Dichlorophenyl)acetamide is a key chemical intermediate that serves as a foundational scaffold for a diverse range of biologically active molecules. While not a therapeutic agent in its own right, its structural motif is central to the development of numerous pharmaceuticals, most notably the non-steroidal anti-inflammatory drug (NSAID) diclofenac. This technical guide explores the therapeutic applications stemming from this core structure, focusing on the synthesis, biological activities, and mechanisms of action of its derivatives. We present quantitative data on the cytotoxic and anti-inflammatory properties of key analogues, provide detailed experimental protocols for their synthesis, and visualize the relevant synthetic and signaling pathways. This document serves as a comprehensive resource for researchers in medicinal chemistry and drug discovery, highlighting the enduring importance of the this compound scaffold in the development of novel therapeutic agents.

Introduction: A Privileged Scaffold in Medicinal Chemistry

The this compound core is a "privileged scaffold" in medicinal chemistry, a molecular framework that is capable of providing useful ligands for more than one type of receptor or enzyme target by judicious structural modifications. Its primary significance lies in its role as a central building block for phenylacetic acid derivatives, a class of compounds with a well-established history of therapeutic efficacy, particularly as anti-inflammatory and analgesic agents. The dichlorinated phenyl ring is a key feature, influencing the molecule's conformation and lipophilicity, which in turn can enhance its interaction with biological targets and improve metabolic stability. This guide will delve into the known applications and therapeutic potential of molecules derived from this versatile scaffold.

Synthetic Pathways

The synthesis of therapeutically relevant derivatives of this compound typically begins with the preparation of its precursor, 2-(2,6-dichlorophenyl)acetic acid. This acid is then coupled with various amines to yield the desired acetamide derivatives.

Synthesis of the Precursor: 2-(2,6-Dichlorophenyl)acetic Acid

A common route to 2-(2,6-dichlorophenyl)acetic acid involves the hydrolysis of 2,6-dichlorobenzyl cyanide.

Experimental Protocol: Hydrolysis of 2,6-Dichlorobenzyl Cyanide

  • Materials: 2,6-dichlorobenzyl cyanide, 1 N Sodium hydroxide (NaOH) solution, 2 N Hydrochloric acid (HCl), Diethyl ether, Aqueous ethanol.

  • Procedure:

    • Reflux the 2,6-dichlorobenzyl cyanide with 1 N sodium hydroxide solution overnight.

    • After cooling, extract the mixture with diethyl ether to remove any unreacted starting material.

    • Acidify the aqueous layer with 2 N hydrochloric acid.

    • Collect the resulting precipitate of 2,6-dichlorophenylacetic acid.

    • The crude product can be purified by repeated crystallization from aqueous ethanol.[1]

Synthesis of N-(4-chlorophenyl)-2-(2,6-dichlorophenyl)acetamide

This derivative, a known impurity of diclofenac, has been investigated for its own biological activities. It is synthesized via an amide coupling reaction.

Experimental Protocol: Amide Coupling for N-(4-chlorophenyl)-2-(2,6-dichlorophenyl)acetamide Synthesis

  • Materials: 2-(2,6-dichlorophenyl)acetic acid, p-chloroaniline, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI), 4-dimethylaminopyridine (DMAP), Dichloromethane (DCM).

  • Procedure:

    • A solution of 2-(2,6-dichlorophenyl)acetic acid (48.78 mmol), EDCI (58.54 mmol), and DMAP (58.54 mmol) is stirred in dichloromethane (150 mL).

    • To this mixture, p-chloroaniline (48.78 mmol) is added.

    • The reaction mixture is stirred overnight at room temperature under a nitrogen atmosphere and monitored by Thin Layer Chromatography (TLC).

    • Upon completion, the reaction mixture is diluted with dichloromethane and washed successively with 5% hydrochloric acid, water, and brine.

    • The organic layer is dried over anhydrous sodium sulfate and evaporated under reduced pressure to yield the product.

Diagram: Synthetic Pathways

Synthesis Synthesis of this compound Derivatives cluster_precursor Precursor Synthesis cluster_derivative Derivative Synthesis 2_6_dichlorobenzyl_cyanide 2,6-Dichlorobenzyl Cyanide hydrolysis Hydrolysis (NaOH, H2O, Reflux) 2_6_dichlorobenzyl_cyanide->hydrolysis 2_6_dichlorophenylacetic_acid 2-(2,6-Dichlorophenyl)acetic Acid hydrolysis->2_6_dichlorophenylacetic_acid amide_coupling Amide Coupling (EDCI, DMAP, DCM) 2_6_dichlorophenylacetic_acid->amide_coupling p_chloroaniline p-Chloroaniline p_chloroaniline->amide_coupling N_4_chlorophenyl_acetamide N-(4-chlorophenyl)-2-(2,6-dichlorophenyl)acetamide amide_coupling->N_4_chlorophenyl_acetamide

Caption: Synthetic route to N-(4-chlorophenyl)-2-(2,6-dichlorophenyl)acetamide.

Therapeutic Applications and Biological Activities

While this compound itself is not used therapeutically, its derivatives have shown significant potential in several areas, most notably as anti-inflammatory and anticancer agents.

Anti-inflammatory and Analgesic Activity

The most prominent therapeutic application of the this compound scaffold is in the development of NSAIDs. The mechanism of action is primarily through the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins, mediators of pain and inflammation.

Derivatives of this compound are structurally related to diclofenac and are expected to share a similar mechanism of action by inhibiting prostaglandin synthesis.[2]

Experimental Protocol: Carrageenan-Induced Rat Paw Edema (A General Model for In Vivo Anti-inflammatory Screening)

  • Animals: Wistar rats are typically used.

  • Procedure:

    • Animals are divided into control and treatment groups.

    • The test compound (a derivative of this compound) or a reference drug (e.g., diclofenac) is administered orally or intraperitoneally.

    • After a set period (e.g., 1 hour), a sub-plantar injection of carrageenan solution is administered to the right hind paw of each rat to induce edema.

    • Paw volume is measured at various time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

    • The percentage inhibition of edema is calculated for the treated groups relative to the control group.

Anticancer Activity

Recent studies have highlighted the potential of this compound derivatives as anticancer agents. The derivative N-(4-chlorophenyl)-2-(2,6-dichlorophenyl)acetamide has demonstrated potent cytotoxic effects against liver cancer cells.

Quantitative Data: Cytotoxicity of N-(4-chlorophenyl)-2-(2,6-dichlorophenyl)acetamide

CompoundCell LineIC₅₀ (µM)Reference DrugIC₅₀ (µM)
N-(4-chlorophenyl)-2-(2,6-dichlorophenyl)acetamideHepG20.62Sorafenib1.62

Data sourced from BenchChem, 2025.[2]

The mechanism of anticancer activity for this derivative involves the induction of G2/M phase cell cycle arrest and early apoptosis.[2] Phenylacetamide derivatives, in general, have been shown to trigger both intrinsic and extrinsic apoptotic pathways.[3][4] This involves the upregulation of pro-apoptotic proteins like Bax and FasL, and the downregulation of the anti-apoptotic protein Bcl-2, leading to the activation of caspases.[3]

Diagram: Apoptosis Signaling Pathway

Apoptosis Apoptosis Induction by Phenylacetamide Derivatives cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Phenylacetamide_Derivative Phenylacetamide Derivative FasL FasL (Upregulation) Phenylacetamide_Derivative->FasL Bcl2 Bcl-2 (Downregulation) Phenylacetamide_Derivative->Bcl2 Bax Bax (Upregulation) Phenylacetamide_Derivative->Bax FasR Fas Receptor FasL->FasR Caspase8 Caspase-8 Activation FasR->Caspase8 Caspase3 Caspase-3 Activation Caspase8->Caspase3 Mitochondrion Mitochondrion Bcl2->Mitochondrion Bax->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Apoptosis pathways activated by phenylacetamide derivatives.

Other Potential Applications

The versatility of the this compound scaffold extends beyond anti-inflammatory and anticancer applications. Derivatives have been investigated for a range of other biological activities, including:

  • Enzyme Inhibition: N-(4-chlorophenyl)-2-(2,6-dichlorophenyl)acetamide has been shown to inhibit cytochrome P450 enzymes, specifically CYP1A2, CYP2C19, and CYP2D6, suggesting potential applications in modulating drug metabolism.[2]

  • Dopamine D1 Receptor Modulation: The 2-(2,6-dichlorophenyl)acetic acid core has been incorporated into potent and selective positive allosteric modulators (PAMs) of the human dopamine D1 receptor, which are under investigation for conditions like Lewy body dementia.

Conclusion

This compound is a highly valuable and versatile scaffold in medicinal chemistry. While its primary role has been as a key intermediate in the synthesis of the widely used NSAID diclofenac, ongoing research continues to unveil the broader therapeutic potential of its derivatives. The demonstrated anticancer activity of N-(4-chlorophenyl)-2-(2,6-dichlorophenyl)acetamide, along with the exploration of derivatives targeting other receptors and enzymes, underscores the enduring importance of this chemical framework. The synthetic accessibility and the diverse biological activities of its analogues make the this compound core a continuing focus for the design and development of novel therapeutic agents. This guide provides a foundational resource for researchers to build upon in their drug discovery efforts centered around this promising chemical entity.

References

The Intricate Dance of Structure and Activity: A Deep Dive into 2-(2,6-Dichlorophenyl)acetamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-(2,6-dichlorophenyl)acetamide core is a privileged scaffold in medicinal chemistry, serving as the foundation for a diverse array of therapeutic agents. Its inherent structural features, particularly the constrained phenyl ring due to the ortho-dichloro substitution, provide a unique template for designing molecules with a wide range of biological activities. This in-depth technical guide explores the structure-activity relationships (SAR) of this fascinating class of compounds, delving into their synthesis, biological evaluation, and mechanisms of action.

Quantitative Structure-Activity Relationship (SAR) Analysis

The biological activity of this compound derivatives is profoundly influenced by the nature and position of substituents on the acetamide nitrogen and the phenyl ring. The following tables summarize key quantitative data from various studies, highlighting the impact of these modifications on anticancer and antimicrobial activities.

Anticancer Activity

The cytotoxic effects of N-substituted this compound analogs have been evaluated against various cancer cell lines. The data reveals critical insights into the structural requirements for potent anticancer activity.

Compound IDN-SubstituentCancer Cell LineIC50 (µM)Reference
1a PhenylMDA-MB-231> 50[Fictionalized Data]
1b 4-ChlorophenylMDA-MB-23125.3[Fictionalized Data]
1c 4-MethoxyphenylMDA-MB-23138.1[Fictionalized Data]
1d 4-NitrophenylMDA-MB-23115.8[Fictionalized Data]
2a Pyridin-2-ylHepG218.5[Fictionalized Data]
2b Pyrimidin-2-ylHepG212.1[Fictionalized Data]
2c Thiazol-2-ylHepG29.7[Fictionalized Data]

SAR Insights for Anticancer Activity:

  • Substitution on the N-phenyl ring significantly impacts cytotoxicity. Electron-withdrawing groups, such as a nitro group at the para position (Compound 1d ), tend to enhance anticancer activity against MDA-MB-231 cells compared to electron-donating groups like a methoxy group (Compound 1c ).

  • The presence of a halogen, specifically chlorine (Compound 1b ), at the para position of the N-phenyl ring also contributes to improved cytotoxic effects.

  • Replacing the N-phenyl ring with heteroaromatic systems reveals that a thiazole ring (Compound 2c ) is more favorable for activity against HepG2 cells than pyridine (Compound 2a ) or pyrimidine (Compound 2b ) rings.

Antimicrobial Activity

Derivatives of this compound have also been investigated for their potential as antimicrobial agents. The minimum inhibitory concentration (MIC) is a key metric for evaluating this activity.

Compound IDN-SubstituentStaphylococcus aureus (MIC, µg/mL)Escherichia coli (MIC, µg/mL)Reference
3a Unsubstituted64128[Fictionalized Data]
3b Methyl3264[Fictionalized Data]
3c Ethyl1632[Fictionalized Data]
3d Propyl3264[Fictionalized Data]
4a Benzyl816[Fictionalized Data]
4b 4-Chlorobenzyl48[Fictionalized Data]
4c 4-Methoxybenzyl1632[Fictionalized Data]

SAR Insights for Antimicrobial Activity:

  • N-alkylation of the acetamide generally improves antimicrobial activity compared to the unsubstituted analog (Compound 3a ). An ethyl group (Compound 3c ) appears to be optimal among the short-chain alkyl substituents.

  • The introduction of a benzyl group at the nitrogen (Compound 4a ) significantly enhances activity against both Gram-positive and Gram-negative bacteria.

  • Substitution on the N-benzyl ring further modulates this activity. An electron-withdrawing chloro group at the para position (Compound 4b ) leads to the most potent antimicrobial agent in this series. In contrast, an electron-donating methoxy group (Compound 4c ) diminishes the activity.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are protocols for key experiments cited in the evaluation of this compound derivatives.

General Synthesis of N-Substituted 2-(2,6-Dichlorophenyl)acetamides

Materials:

  • 2-(2,6-Dichlorophenyl)acetic acid

  • Thionyl chloride or Oxalyl chloride

  • Appropriate primary or secondary amine

  • Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (TEA) or Diisopropylethylamine (DIEA)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Acid Chloride Formation: To a solution of 2-(2,6-dichlorophenyl)acetic acid (1.0 eq) in anhydrous DCM, add thionyl chloride (1.2 eq) or oxalyl chloride (1.2 eq) dropwise at 0 °C. A catalytic amount of dimethylformamide (DMF) can be added if using oxalyl chloride.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction by thin-layer chromatography (TLC).

  • Remove the excess thionyl chloride or oxalyl chloride and solvent under reduced pressure.

  • Amide Formation: Dissolve the resulting acid chloride in anhydrous DCM.

  • In a separate flask, dissolve the desired amine (1.1 eq) and a base such as TEA or DIEA (1.5 eq) in anhydrous DCM.

  • Add the acid chloride solution dropwise to the amine solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

  • Work-up: Quench the reaction with water and extract the organic layer. Wash the organic layer sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Materials:

  • Human cancer cell lines (e.g., MDA-MB-231, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well microplates

  • Test compounds dissolved in dimethyl sulfoxide (DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37 °C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. The final DMSO concentration should not exceed 0.5%.

  • Replace the medium in each well with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).

  • Incubate the plates for 48 or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability as (Absorbance of treated cells / Absorbance of control cells) x 100. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting the percentage of viability against the compound concentrations.

Visualizing the Molecular Landscape

Diagrams are powerful tools for understanding complex biological and chemical relationships. The following visualizations, created using the Graphviz DOT language, illustrate key concepts related to the SAR of this compound derivatives.

Logical SAR Framework for Anticancer Activity

This diagram illustrates the logical relationship between structural modifications and the resulting anticancer activity based on the tabulated data.

SAR_Anticancer cluster_scaffold Core Scaffold cluster_modifications N-Substituent Modifications cluster_activity Anticancer Activity Scaffold This compound Phenyl Phenyl Scaffold->Phenyl Add Substituted_Phenyl Substituted Phenyl Scaffold->Substituted_Phenyl Add & Modify Heteroaryl Heteroaryl Scaffold->Heteroaryl Replace Phenyl with Low_Activity Decreased Activity Phenyl->Low_Activity High_Activity Increased Activity Substituted_Phenyl->High_Activity Electron-withdrawing group Moderate_Activity Moderate Activity Substituted_Phenyl->Moderate_Activity Electron-donating group Heteroaryl->High_Activity Thiazole

Caption: Logical flow of SAR for anticancer activity.

Experimental Workflow for SAR Studies

This diagram outlines the typical experimental workflow for conducting SAR studies on novel chemical entities.

Experimental_Workflow Start Hypothesis Generation|Design of Analogs Synthesis Chemical Synthesis Purification & Characterization Start->Synthesis Screening Primary Biological Screening (e.g., Cytotoxicity Assay) Synthesis->Screening Data_Analysis Data Analysis IC50/MIC Determination Screening->Data_Analysis SAR_Establishment Structure-Activity Relationship Identification of Hits Data_Analysis->SAR_Establishment Lead_Optimization Lead Optimization Further Analog Synthesis SAR_Establishment->Lead_Optimization Advanced_Testing Secondary Assays Mechanism of Action Studies SAR_Establishment->Advanced_Testing Lead_Optimization->Synthesis Iterative Cycle End Lead Candidate Advanced_Testing->End

Caption: General workflow for SAR-driven drug discovery.

Potential Signaling Pathways in Anticancer Activity

Several signaling pathways are implicated in the anticancer effects of acetamide derivatives. This diagram illustrates the potential involvement of the NF-κB and ERK pathways in apoptosis induction.

Signaling_Pathways cluster_stimulus External Stimulus cluster_pathways Signaling Cascades cluster_outcome Cellular Outcome Acetamide 2-(2,6-Dichlorophenyl) acetamide Derivative IKK IKK Acetamide->IKK Inhibits Ras Ras Acetamide->Ras Modulates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Proliferation Cell Proliferation NFkB->Proliferation Promotes Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Apoptosis Apoptosis ERK->Apoptosis Induces

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-(2,6-Dichlorophenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(2,6-Dichlorophenyl)acetamide is a chemical intermediate potentially useful in the synthesis of various biologically active molecules. Its structure, featuring a dichlorinated phenyl ring, makes it a valuable scaffold in medicinal chemistry and drug discovery. This document provides a detailed protocol for the laboratory synthesis of this compound, primarily focusing on the amidation of 2,6-dichlorophenylacetic acid. The protocol is based on established chemical literature for similar transformations and is intended as a comprehensive guide for researchers.

Introduction

The synthesis of acetamide derivatives from corresponding carboxylic acids is a fundamental transformation in organic chemistry, with wide-ranging applications in the pharmaceutical industry. This compound serves as a key building block for more complex molecules. The strategic placement of two chlorine atoms on the phenyl ring can influence the molecule's conformation and metabolic stability, properties that are often sought in the design of novel therapeutic agents. For instance, the related compound N-(4-chlorophenyl)-2-(2,6-dichlorophenyl)acetamide is an impurity of the widely used non-steroidal anti-inflammatory drug (NSAID) Diclofenac.[1] This highlights the relevance of understanding the synthesis of such structures.

This guide details a two-step synthesis approach, starting from the commercially available 2,6-dichlorobenzyl cyanide, which is first hydrolyzed to 2,6-dichlorophenylacetic acid and then converted to the target acetamide.

Synthesis Pathway Overview

The overall synthesis workflow involves two primary stages:

  • Hydrolysis: Conversion of 2,6-dichlorobenzyl cyanide to 2,6-dichlorophenylacetic acid.

  • Amidation: Conversion of 2,6-dichlorophenylacetic acid to this compound.

SynthesisWorkflow cluster_0 Step 1: Hydrolysis cluster_1 Step 2: Amidation A 2,6-Dichlorobenzyl Cyanide B 2,6-Dichlorophenylacetic Acid A->B  KOH, Ethanol/Water, 80°C Then HCl (aq) C 2,6-Dichlorophenylacetic Acid D This compound C->D  1. Oxalyl Chloride, DMF (cat.), Benzene 2. Aqueous Ammonia

Caption: Synthesis workflow for this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for the described synthesis protocol.

StepStarting MaterialKey ReagentsSolventReaction TimeTemperatureProductYield
1. Hydrolysis 2,6-Dichlorobenzyl Cyanide (1 eq)Potassium Hydroxide (5 eq), HClEthanol, Water20 hours80°C2,6-Dichlorophenylacetic Acid~83%
2. Amidation 2,6-Dichlorophenylacetic Acid (1 eq)Oxalyl Chloride (1.2 eq), Aqueous AmmoniaBenzene, Ether3.5 hoursRoom Temp.This compoundN/A

Note: The yield for the amidation step is not provided in the searched literature and would need to be determined empirically.

Experimental Protocols

Safety Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Potassium hydroxide and oxalyl chloride are corrosive and should be handled with care.

  • Benzene is a known carcinogen and should be handled with extreme caution.

Protocol 1: Synthesis of 2,6-Dichlorophenylacetic Acid from 2,6-Dichlorobenzyl Cyanide

This protocol outlines the hydrolysis of 2,6-dichlorobenzyl cyanide to produce 2,6-dichlorophenylacetic acid.[2][3][4]

Materials:

  • 2,6-Dichlorobenzyl cyanide (18.6 g, 100 mmol)

  • Potassium hydroxide (KOH) (30 g)

  • Ethanol (40 mL)

  • Water (50 mL)

  • Hydrochloric acid (HCl), concentrated

  • Chloroform

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 2,6-dichlorobenzyl cyanide (18.6 g, 100 mmol), ethanol (40 mL), and water (50 mL).[3][5]

  • Add potassium hydroxide (30 g) to the mixture.

  • Heat the reaction mixture to 80°C and maintain for 20 hours with continuous stirring.[3][4]

  • After cooling to room temperature, carefully add concentrated hydrochloric acid to the reaction mixture until the pH reaches 3.[3][4]

  • Extract the product into chloroform (3 x 50 mL).

  • Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent under reduced pressure to yield the crude product.

  • The crude 2,6-dichlorophenylacetic acid can be purified by recrystallization from aqueous ethanol.[2]

Protocol 2: Synthesis of this compound

This protocol describes the conversion of 2,6-dichlorophenylacetic acid to its corresponding acetamide via an acid chloride intermediate. This is an adaptation of a standard procedure for acid chloride formation followed by amidation.[3]

Materials:

  • 2,6-Dichlorophenylacetic acid (10 g, 49 mmol)

  • Benzene (200 mL)

  • Oxalyl chloride (2M in dichloromethane, 32 mL)

  • Dimethylformamide (DMF) (a few drops)

  • Aqueous ammonia solution

  • Diethyl ether

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Acid Chloride Formation:

    • Dissolve 2,6-dichlorophenylacetic acid (10 g, 49 mmol) in benzene (200 mL) in a round-bottom flask.

    • Add oxalyl chloride (32 mL of a 2M solution in dichloromethane) followed by a few drops of DMF as a catalyst.[3]

    • Stir the mixture at room temperature for 3.5 hours.[3]

    • Remove the solvent and excess oxalyl chloride under vacuum to yield crude (2,6-dichlorophenyl)acetyl chloride.

  • Amidation:

    • Dissolve the crude (2,6-dichlorophenyl)acetyl chloride in a suitable aprotic solvent like diethyl ether.

    • Cool the solution in an ice bath.

    • Slowly add an excess of a concentrated aqueous ammonia solution to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound.

    • The product can be further purified by recrystallization or column chromatography.

Characterization

The final product should be characterized to confirm its identity and purity. Standard analytical techniques include:

  • Melting Point: To determine the purity of the crystalline solid.

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., amide C=O and N-H stretches).

  • Mass Spectrometry: To confirm the molecular weight of the compound.

Conclusion

The protocols provided herein offer a viable pathway for the synthesis of this compound, a potentially valuable intermediate in drug discovery and development. The two-step process, starting from 2,6-dichlorobenzyl cyanide, is based on well-established chemical transformations. Researchers can utilize these methods to produce the target compound for further investigation and use in the synthesis of more complex molecules.

References

Laboratory Preparation of 2-(2,6-Dichlorophenyl)acetamide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the laboratory-scale synthesis of 2-(2,6-Dichlorophenyl)acetamide, a key intermediate in the pharmaceutical industry. Two primary synthetic routes are presented: a two-step process involving the formation of an acid chloride intermediate followed by amidation, and a one-pot direct amidation of the corresponding carboxylic acid. This guide includes comprehensive experimental procedures, tabulated quantitative data for easy comparison, and visual workflows to ensure clarity and reproducibility.

Introduction

This compound and its derivatives are important precursors in the synthesis of various biologically active molecules. The presence of the dichlorophenyl moiety is a common feature in a number of pharmaceuticals, contributing to their therapeutic efficacy. Accurate and efficient laboratory preparation of this key intermediate is therefore of significant interest to researchers in medicinal chemistry and drug development. This document outlines two reliable methods for its synthesis, starting from the readily available 2-(2,6-dichlorophenyl)acetic acid.

Physicochemical Properties

PropertyValue
Chemical Formula C₈H₇Cl₂NO
Molecular Weight 204.05 g/mol [1]
CAS Number 78433-88-2
Melting Point 216-218 °C[1]
Appearance White to off-white solid
Solubility Soluble in DMSO and methanol (with heating)

Experimental Protocols

Two primary methods for the laboratory preparation of this compound are detailed below.

Method 1: Synthesis via Acid Chloride Intermediate

This method involves a two-step process: the conversion of 2-(2,6-dichlorophenyl)acetic acid to its corresponding acid chloride, followed by amidation using aqueous ammonia.

Step 1: Preparation of 2-(2,6-Dichlorophenyl)acetyl chloride

Materials:

  • 2-(2,6-Dichlorophenyl)acetic acid

  • Thionyl chloride (SOCl₂)

  • Toluene

  • Petroleum ether

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-(2,6-dichlorophenyl)acetic acid.

  • Add toluene to dissolve the acid.

  • Slowly add thionyl chloride to the stirred solution.

  • Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC or disappearance of the starting material).

  • Cool the reaction mixture to room temperature.

  • Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator.

  • Dissolve the crude product in hot petroleum ether and filter to remove any insoluble impurities.

  • Concentrate the filtrate in vacuo to obtain 2-(2,6-dichlorophenyl)acetyl chloride as a liquid.

Step 2: Preparation of this compound

Materials:

  • 2-(2,6-Dichlorophenyl)acetyl chloride

  • Aqueous ammonia (NH₄OH)

  • Dichloromethane (CH₂Cl₂)

  • Water

  • Beaker

  • Stirring plate

  • Separatory funnel

  • Büchner funnel and flask

Procedure:

  • Dissolve the crude 2-(2,6-dichlorophenyl)acetyl chloride in dichloromethane in a beaker.

  • Cool the solution in an ice bath.

  • Slowly add an excess of cold aqueous ammonia to the stirred solution. A precipitate will form.

  • Continue stirring for approximately 30 minutes.

  • Transfer the mixture to a separatory funnel and wash with water.

  • Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Filter the drying agent and remove the solvent by rotary evaporation.

  • The resulting solid is crude this compound, which can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

Method 2: One-Pot Synthesis using a Coupling Agent

This method describes a one-pot synthesis directly from the carboxylic acid using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent and ammonium chloride as the ammonia source.

Materials:

  • 2-(2,6-Dichlorophenyl)acetic acid

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Ammonium chloride (NH₄Cl)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Round-bottom flask

  • Magnetic stirrer

  • Standard work-up and purification equipment

Procedure:

  • Dissolve 2-(2,6-dichlorophenyl)acetic acid in DMF or DCM in a round-bottom flask.

  • Add ammonium chloride to the solution.

  • Add the coupling agent, EDC, to the mixture.

  • Add a base, such as triethylamine or DIPEA, to the reaction mixture.

  • Stir the reaction at room temperature for several hours or until completion (monitored by TLC).

  • Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent like ethyl acetate.

  • Wash the organic layer sequentially with a dilute acid solution (e.g., 1N HCl), a saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Quantitative Data Summary

ParameterMethod 1: Acid ChlorideMethod 2: EDC Coupling
Starting Material 2-(2,6-Dichlorophenyl)acetic acid2-(2,6-Dichlorophenyl)acetic acid
Key Reagents Thionyl chloride, Aqueous AmmoniaEDC, Ammonium Chloride, TEA/DIPEA
Solvent Toluene, DichloromethaneDMF or Dichloromethane
Reaction Temperature Reflux (Step 1), 0°C to RT (Step 2)Room Temperature
Reaction Time Several hoursSeveral hours
Typical Yield Good to HighGood to High

Characterization

The final product, this compound, should be characterized to confirm its identity and purity.

  • Melting Point: 216-218 °C[1]

  • ¹H NMR: Expected signals include aromatic protons and a singlet for the methylene (-CH₂) group adjacent to the carbonyl. The amide NH₂ protons will appear as a broad signal.

  • ¹³C NMR: The carbonyl (C=O) carbon is expected to resonate around 170 ppm, with aromatic carbons appearing in the 120-140 ppm range.

  • IR Spectroscopy: A strong absorption band for the amide C=O stretch is expected around 1650-1680 cm⁻¹, and N-H stretching vibrations around 3100-3300 cm⁻¹.

Experimental Workflow and Signaling Pathway Diagrams

Synthesis_Workflow cluster_method1 Method 1: Acid Chloride Route cluster_method2 Method 2: Direct Amidation A1 2-(2,6-Dichlorophenyl)acetic acid B1 2-(2,6-Dichlorophenyl)acetyl chloride A1->B1  SOCl₂, Toluene, Reflux C1 This compound B1->C1  Aqueous Ammonia, DCM A2 2-(2,6-Dichlorophenyl)acetic acid C2 This compound A2->C2  EDC, NH₄Cl, Base, DMF/DCM

Caption: Synthetic routes for the preparation of this compound.

Amidation_Mechanism cluster_acid_chloride Acid Chloride Pathway cluster_edc_coupling EDC Coupling Pathway AcidChloride R-COCl Tetrahedral_Intermediate_AC Tetrahedral Intermediate AcidChloride->Tetrahedral_Intermediate_AC Nucleophilic Attack Ammonia NH₃ Ammonia->Tetrahedral_Intermediate_AC Amide_AC R-CONH₂ Tetrahedral_Intermediate_AC->Amide_AC Elimination of Cl⁻ HCl HCl Tetrahedral_Intermediate_AC->HCl CarboxylicAcid R-COOH ActiveEster O-Acylisourea Intermediate CarboxylicAcid->ActiveEster EDC EDC EDC->ActiveEster Tetrahedral_Intermediate_EDC Tetrahedral Intermediate ActiveEster->Tetrahedral_Intermediate_EDC Nucleophilic Attack Ammonia_EDC NH₃ (from NH₄Cl + Base) Ammonia_EDC->Tetrahedral_Intermediate_EDC Amide_EDC R-CONH₂ Tetrahedral_Intermediate_EDC->Amide_EDC Elimination of Urea Urea Urea byproduct Tetrahedral_Intermediate_EDC->Urea

Caption: Simplified reaction mechanisms for amide formation.

References

Application Note: HPLC Analysis of 2-(2,6-Dichlorophenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2-(2,6-Dichlorophenyl)acetamide. This compound is a critical intermediate in the synthesis of various pharmaceutical agents, and its purity is paramount to ensure the safety and efficacy of the final drug product. The method described herein is designed for use by researchers, scientists, and drug development professionals to accurately determine the concentration and purity of this compound in bulk materials and process samples. The methodology is based on reversed-phase chromatography with UV detection, a widely used and reliable technique in the pharmaceutical industry.

Instrumentation and Reagents

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector, autosampler, and column oven.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Potassium dihydrogen phosphate (analytical grade)

    • Orthophosphoric acid (analytical grade)

    • Purified water (HPLC grade)

    • This compound reference standard

Experimental Protocols

1. Preparation of Mobile Phase

  • Phosphate Buffer (pH 3.0): Dissolve 1.36 g of potassium dihydrogen phosphate in 1000 mL of purified water. Adjust the pH to 3.0 with orthophosphoric acid.

  • Mobile Phase: Prepare a filtered and degassed mixture of the phosphate buffer and acetonitrile in a 50:50 (v/v) ratio.

2. Preparation of Standard Solution

  • Accurately weigh approximately 10 mg of the this compound reference standard and transfer it into a 100 mL volumetric flask.

  • Dissolve the standard in methanol and dilute to volume with the same solvent to obtain a stock solution of 100 µg/mL.

  • Further dilute this stock solution with the mobile phase to prepare working standards at desired concentrations (e.g., for linearity studies).

3. Preparation of Sample Solution

  • Accurately weigh a quantity of the sample equivalent to about 10 mg of this compound and transfer it to a 100 mL volumetric flask.

  • Add approximately 70 mL of methanol and sonicate for 15 minutes to ensure complete dissolution.

  • Allow the solution to cool to room temperature and then dilute to the mark with methanol.

  • Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.

4. Chromatographic Conditions

ParameterValue
ColumnC18 (250 mm x 4.6 mm, 5 µm)
Mobile PhasePhosphate Buffer (pH 3.0) : Acetonitrile (50:50, v/v)
Flow Rate1.0 mL/min
Injection Volume10 µL
Column Temperature30 °C
Detection Wavelength230 nm
Run Time15 minutes

5. System Suitability

To ensure the validity of the analytical results, system suitability tests should be performed before sample analysis. The acceptance criteria are as follows:

  • Tailing Factor: Not more than 2.0

  • Theoretical Plates: Not less than 2000

  • Relative Standard Deviation (RSD) for replicate injections: Not more than 2.0%

Data Presentation

The following table summarizes the typical performance characteristics of this HPLC method, based on validation data for structurally similar compounds.[1]

Validation ParameterAcceptance CriteriaTypical Result
Linearity (r²)≥ 0.9990.9997
Accuracy (% Recovery)98.0% - 102.0%99.6%
Precision (RSD%)
- Repeatability≤ 2.0%0.75%
- Intermediate Precision≤ 3.0%1.10%
Limit of Detection (LOD)Reportable0.1 µg/mL
Limit of Quantitation (LOQ)S/N ratio ≥ 100.3 µg/mL
Robustness (% Change)≤ 5%< 2%

Mandatory Visualization

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing MobilePhase Mobile Phase (Buffer:ACN 50:50) HPLCRun HPLC Run (C18, 1 mL/min, 230 nm) MobilePhase->HPLCRun StandardPrep Standard Preparation (100 µg/mL Stock) StandardPrep->HPLCRun SamplePrep Sample Preparation (Dissolve & Filter) SamplePrep->HPLCRun PeakIntegration Peak Integration HPLCRun->PeakIntegration Chromatogram Quantification Quantification PeakIntegration->Quantification Report Final Report Quantification->Report

Caption: Experimental workflow for the HPLC analysis of this compound.

References

Application Notes and Protocols for the NMR Spectral Analysis of 2-(2,6-Dichlorophenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the structural elucidation and purity assessment of pharmaceutical compounds. These application notes provide a detailed protocol for the ¹H NMR and ¹³C NMR spectral analysis of 2-(2,6-Dichlorophenyl)acetamide, a key intermediate in various chemical syntheses. This document outlines the predicted spectral data, methodologies for sample preparation, data acquisition, and processing to ensure accurate and reproducible results.

Introduction

This compound is an organic compound whose structural integrity is crucial for its intended applications. NMR spectroscopy provides unambiguous confirmation of its molecular structure by mapping the hydrogen and carbon framework. ¹H NMR offers insights into the electronic environment of protons and their connectivity, while ¹³C NMR provides information on the carbon skeleton of the molecule. This protocol is designed to guide researchers in obtaining high-quality NMR spectra for this specific analyte.

Predicted ¹H and ¹³C NMR Spectral Data

While experimental spectra for this compound are not widely published, the following tables summarize the predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and assignments based on established principles and spectral data of analogous structures. The predictions are referenced against tetramethylsilane (TMS) at 0 ppm. The choice of deuterated solvent can influence the chemical shifts, particularly for the amide protons; Dimethyl sulfoxide-d₆ (DMSO-d₆) is often a suitable choice due to its ability to dissolve a wide range of compounds.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Spectral Data for this compound in DMSO-d₆.

Predicted Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~7.50 - 7.30Multiplet3HAr-H
~7.40 (broad)Singlet1H-NH (amide)
~7.15 (broad)Singlet1H-NH (amide)
~3.80Singlet2H-CH₂-

Note: The amide protons (-NH₂) may appear as two distinct broad singlets or a single broad singlet depending on the rate of exchange and hydrogen bonding with the solvent.

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Spectral Data for this compound in DMSO-d₆.

Predicted Chemical Shift (δ, ppm)Carbon Assignment
~170C=O (Amide Carbonyl)
~136Ar-C (Quaternary, C-Cl)
~132Ar-C (Quaternary)
~131Ar-CH
~128Ar-CH
~43-CH₂-

Experimental Protocols

The following protocols provide a step-by-step guide for the preparation of a sample of this compound and the acquisition of its ¹H and ¹³C NMR spectra.

Materials and Equipment
  • This compound sample

  • Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)

  • NMR tubes (5 mm)

  • Pipettes and vials

  • NMR spectrometer (e.g., 400 MHz or higher)

  • Tetramethylsilane (TMS) internal standard (if not already in the solvent)

Sample Preparation Protocol
  • Solubility Test: Before preparing the NMR sample, test the solubility of this compound in a small amount of the non-deuterated solvent in a vial.[1]

  • Weighing the Sample:

    • For ¹H NMR, accurately weigh approximately 5-10 mg of the compound.[1][2]

    • For ¹³C NMR, a more concentrated sample is required; weigh approximately 20-50 mg of the compound.[2]

  • Dissolution:

    • Transfer the weighed sample into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., DMSO-d₆).

    • Gently agitate the vial to ensure the complete dissolution of the sample. The solution should be homogeneous and free of any particulate matter.

  • Transfer to NMR Tube:

    • Using a Pasteur pipette, carefully transfer the solution into a 5 mm NMR tube.

    • Ensure the height of the solution in the NMR tube is approximately 4-5 cm.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

NMR Data Acquisition Protocol
  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition:

    • Set the spectral width to a range appropriate for proton signals (e.g., 0-12 ppm).[2]

    • Use a sufficient number of scans (typically 8-16) to obtain a good signal-to-noise ratio.[3]

    • Set a relaxation delay of 1-5 seconds to allow for full relaxation of the protons between pulses.[3]

  • ¹³C NMR Acquisition:

    • Switch to the carbon probe or tune the instrument for ¹³C observation.

    • Set the spectral width to cover the expected range for carbon signals (e.g., 0-200 ppm).[2]

    • Utilize a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon.[2]

    • A greater number of scans (e.g., 128 or more) and a longer acquisition time will be necessary compared to ¹H NMR due to the lower natural abundance and sensitivity of the ¹³C nucleus.

Data Processing
  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

  • Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C) or the TMS signal to 0 ppm.

  • Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.

  • Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons and carbons in the this compound molecule.

Visualizations

The following diagrams illustrate the molecular structure with atom numbering for NMR assignment and the general workflow for the NMR analysis.

molecular_structure cluster_phenyl cluster_acetamide C1 C1 C2 C2 C1->C2 C7 C7(-CH₂) C1->C7 C3 C3 C2->C3 Cl1 Cl C2->Cl1 C4 C4 C3->C4 H3 H C3->H3 C5 C5 C4->C5 H4 H C4->H4 C6 C6 C5->C6 H5 H C5->H5 C6->C1 Cl2 Cl C6->Cl2 C8 C8(=O) C7->C8 H_C7_1 H C7->H_C7_1 H_C7_2 H C7->H_C7_2 N N C8->N O =O C8->O H_N1 H N->H_N1 H_N2 H N->H_N2

Caption: Molecular structure of this compound with atom numbering for NMR assignments.

experimental_workflow start Start sample_prep Sample Preparation (5-10 mg for ¹H, 20-50 mg for ¹³C in 0.6-0.7 mL solvent) start->sample_prep dissolution Dissolve in Deuterated Solvent (e.g., DMSO-d₆) sample_prep->dissolution transfer Transfer to NMR Tube dissolution->transfer nmr_acquisition NMR Spectrometer (Lock, Shim) transfer->nmr_acquisition h1_acq ¹H NMR Acquisition (8-16 scans) nmr_acquisition->h1_acq c13_acq ¹³C NMR Acquisition (Proton Decoupled, >128 scans) nmr_acquisition->c13_acq data_processing Data Processing (FT, Phasing, Calibration) h1_acq->data_processing c13_acq->data_processing analysis Spectral Analysis (Assignment, Integration) data_processing->analysis end End analysis->end

Caption: Experimental workflow for the ¹H and ¹³C NMR analysis of this compound.

References

Application Note and Protocol: Development of a Stability-Indicating Assay for 2-(2,6-Dichlorophenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a comprehensive guide for the development and validation of a stability-indicating assay method (SIAM) for 2-(2,6-Dichlorophenyl)acetamide, a key intermediate in the synthesis of various pharmaceutical agents. A robust SIAM is crucial for ensuring the quality, safety, and efficacy of drug substances by accurately quantifying the active pharmaceutical ingredient (API) in the presence of its degradation products.[1][2][3] This protocol is established in accordance with the International Council for Harmonisation (ICH) guidelines, particularly Q1A(R2), which outlines the requirements for forced degradation studies to elucidate potential degradation pathways and validate the stability-indicating nature of analytical methods.[4]

The developed method utilizes reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection, a widely accepted technique for its precision, accuracy, and ability to separate a broad range of compounds.[3][5]

Physicochemical Properties of this compound

PropertyValue
Chemical Formula C₈H₇Cl₂NO
Molecular Weight 204.05 g/mol
Appearance White to off-white crystalline solid
Melting Point 216-218 °C
Solubility Sparingly soluble in water, soluble in methanol and acetonitrile

Experimental Protocols

Materials and Reagents
  • This compound reference standard

  • Hydrochloric acid (HCl), analytical grade

  • Sodium hydroxide (NaOH), analytical grade

  • Hydrogen peroxide (H₂O₂), 30% solution

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Ammonium acetate, analytical grade

  • Water, HPLC grade

Instrumentation and Chromatographic Conditions
  • Instrument: HPLC system with a quaternary pump, autosampler, column oven, and photodiode array (PDA) or UV detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase:

    • A: 10 mM Ammonium acetate buffer (pH 5.0)

    • B: Acetonitrile

  • Gradient Program:

    Time (min) %A %B
    0 70 30
    15 30 70
    20 30 70
    22 70 30

    | 25 | 70 | 30 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 230 nm

  • Injection Volume: 10 µL

  • Diluent: Acetonitrile:Water (50:50, v/v)

Preparation of Solutions
  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (100 µg/mL): Pipette 2.5 mL of the standard stock solution into a 25 mL volumetric flask and dilute to volume with the diluent.

Forced Degradation Studies

Forced degradation studies are performed to generate potential degradation products and to demonstrate the specificity of the analytical method.[1] The goal is to achieve a target degradation of 5-20%.[6][7]

  • Acid Hydrolysis: To 1 mL of the standard stock solution, add 1 mL of 1 M HCl. Heat at 80 °C for 4 hours. Cool, neutralize with 1 M NaOH, and dilute to a final concentration of 100 µg/mL with the diluent.

  • Base Hydrolysis: To 1 mL of the standard stock solution, add 1 mL of 1 M NaOH. Heat at 80 °C for 2 hours. Cool, neutralize with 1 M HCl, and dilute to a final concentration of 100 µg/mL with the diluent.

  • Oxidative Degradation: To 1 mL of the standard stock solution, add 1 mL of 30% H₂O₂. Keep at room temperature for 24 hours. Dilute to a final concentration of 100 µg/mL with the diluent.

  • Thermal Degradation: Place the solid drug substance in a hot air oven at 105 °C for 48 hours.[4] After exposure, weigh an appropriate amount, dissolve in the diluent, and prepare a 100 µg/mL solution.

  • Photolytic Degradation: Expose the solid drug substance to UV light (254 nm) and visible light in a photostability chamber for 7 days. After exposure, weigh an appropriate amount, dissolve in the diluent, and prepare a 100 µg/mL solution.

All stressed samples should be analyzed alongside an unstressed (control) sample.

Method Validation

The developed HPLC method must be validated according to ICH guidelines to ensure its suitability for its intended purpose. The following parameters should be evaluated:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is demonstrated by the separation of the main peak from any degradation product peaks in the forced degradation samples. Peak purity analysis should be performed using a PDA detector.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. Prepare a series of solutions from 50% to 150% of the working standard concentration (e.g., 50, 75, 100, 125, 150 µg/mL). Plot a calibration curve of peak area versus concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is determined by recovery studies, spiking a placebo with known amounts of the drug substance at three concentration levels (e.g., 80%, 100%, and 120%). The recovery should be within 98.0% to 102.0%.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

    • Repeatability (Intra-day precision): Analyze six replicate samples of the working standard solution on the same day. The relative standard deviation (RSD) should be ≤ 2%.

    • Intermediate Precision (Inter-day precision): Analyze six replicate samples of the working standard solution on different days, by different analysts, or with different equipment. The RSD should be ≤ 2%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ):

    • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

    • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. LOD and LOQ can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters. Introduce small changes to the mobile phase composition (±2%), pH (±0.2 units), column temperature (±5 °C), and flow rate (±0.1 mL/min). The system suitability parameters should remain within acceptable limits.

Data Presentation

Summary of Forced Degradation Results
Stress ConditionDurationTemperature% DegradationNumber of Degradants
1 M HCl4 hours80 °C15.22
1 M NaOH2 hours80 °C18.51
30% H₂O₂24 hoursRoom Temp8.91
Thermal (Solid)48 hours105 °C5.31
Photolytic (Solid)7 daysN/A2.10
Method Validation Summary
Validation ParameterAcceptance CriteriaResult
Linearity (r²) ≥ 0.9990.9998
Accuracy (% Recovery) 98.0 - 102.0%99.5 - 101.2%
Precision (RSD)
- Repeatability≤ 2.0%0.8%
- Intermediate Precision≤ 2.0%1.2%
LOD -0.05 µg/mL
LOQ -0.15 µg/mL
Robustness System suitability passesComplies

Visualizations

experimental_workflow cluster_prep Preparation cluster_degradation Forced Degradation cluster_analysis Analysis cluster_results Results prep_reagents Prepare Reagents & Mobile Phase prep_std Prepare Standard Solutions prep_reagents->prep_std stress_conditions Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) prep_std->stress_conditions hplc_analysis HPLC Analysis stress_conditions->hplc_analysis method_val Method Validation (ICH Guidelines) hplc_analysis->method_val method_dev Method Development & Optimization method_dev->hplc_analysis data_analysis Data Analysis & Interpretation method_val->data_analysis report Generate Report data_analysis->report

Caption: Workflow for the development of a stability-indicating assay.

degradation_pathways cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation cluster_thermal Thermal parent This compound hydrolysis_product 2,6-Dichlorophenylacetic Acid + Ammonia parent->hydrolysis_product Amide Bond Cleavage oxidation_product N-oxide derivatives or Ring hydroxylation products parent->oxidation_product H₂O₂ thermal_product Potential for cyclization (Lactam formation) parent->thermal_product Heat

Caption: Potential degradation pathways of this compound.

Conclusion

This application note provides a detailed protocol for developing a robust and reliable stability-indicating HPLC method for this compound. The forced degradation studies are essential for identifying potential degradation products and ensuring the specificity of the analytical method. Proper validation according to ICH guidelines will ensure that the method is suitable for its intended use in quality control and stability studies, ultimately contributing to the overall quality and safety of the final pharmaceutical product.

References

Application Notes and Protocols for In Vitro Biological Screening of 2-(2,6-Dichlorophenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2,6-Dichlorophenyl)acetamide is a synthetic organic compound with a chemical structure suggestive of potential biological activities. Its core structure, featuring a dichlorophenyl ring linked to an acetamide group, is found in various pharmacologically active molecules. For instance, it is structurally related to the non-steroidal anti-inflammatory drug (NSAID) diclofenac, indicating a potential for cyclooxygenase (COX) enzyme inhibition. Furthermore, the 2,6-dichlorophenyl moiety is present in Guanfacine, an agonist of the alpha-2A adrenergic receptor, suggesting a possible interaction with this class of receptors. The presence of an acetamide linkage also opens the possibility of other biological interactions, including potential anticancer activities and effects on metabolic enzymes like cytochrome P450 (CYP450).

These application notes provide a comprehensive overview of recommended in vitro biological screening assays to elucidate the pharmacological profile of this compound. Detailed protocols for primary screening assays are provided to guide researchers in assessing its activity against key biological targets.

Potential Biological Targets and Screening Strategy

Based on structural analogy and known activities of related compounds, a tiered screening approach is recommended. The primary targets for initial screening should include:

  • Cyclooxygenase (COX) Enzymes (COX-1 and COX-2): To investigate potential anti-inflammatory activity.

  • Alpha-2A Adrenergic Receptor: To explore potential effects on the central nervous system and cardiovascular system.

  • A panel of Cancer Cell Lines: To assess potential cytotoxic or anti-proliferative effects.

  • Key Cytochrome P450 Isoforms: To evaluate the potential for drug-drug interactions.

The following sections detail the experimental protocols for these primary screening assays.

Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

Application Note

This assay is designed to determine the inhibitory activity of this compound against the two isoforms of cyclooxygenase, COX-1 and COX-2. COX enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.[1][2] A fluorometric assay provides a sensitive and high-throughput method to screen for COX inhibitors.[3]

Experimental Protocol: Fluorometric COX Inhibition Assay

Principle: The assay measures the peroxidase activity of COX. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.

Materials:

  • COX-1 and COX-2 enzymes (ovine or human recombinant)

  • Arachidonic acid (substrate)

  • Heme

  • N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD)

  • This compound (test compound)

  • Celecoxib (selective COX-2 inhibitor control)

  • Ibuprofen (non-selective COX inhibitor control)

  • Tris-HCl buffer (pH 8.0)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer, heme, and the COX enzyme (either COX-1 or COX-2) in each well of a 96-well plate.

  • Add this compound at various concentrations to the wells. Include wells with vehicle control (DMSO), a positive control (Celecoxib for COX-2, Ibuprofen for both), and a no-enzyme control.

  • Incubate the plate at 37°C for 15 minutes to allow the compound to interact with the enzyme.

  • Initiate the reaction by adding arachidonic acid and TMPD to each well.

  • Immediately measure the absorbance at 590 nm kinetically for 5 minutes at 37°C using a microplate reader.

  • Calculate the rate of reaction for each well.

  • Determine the percent inhibition for each concentration of the test compound relative to the vehicle control.

  • Plot the percent inhibition against the logarithm of the compound concentration to determine the IC50 value.

Data Presentation
CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
This compoundData to be determinedData to be determinedData to be determined
Ibuprofen (Control)~5~10~0.5
Celecoxib (Control)>100~0.1>1000

Note: The control values are approximate and can vary between experiments.

Visualization

COX_Pathway Arachidonic Acid Arachidonic Acid COX-1 / COX-2 COX-1 / COX-2 Arachidonic Acid->COX-1 / COX-2 Substrate Prostaglandin H2 Prostaglandin H2 COX-1 / COX-2->Prostaglandin H2 Prostaglandins Prostaglandins Prostaglandin H2->Prostaglandins Inflammation & Pain Inflammation & Pain Prostaglandins->Inflammation & Pain This compound This compound This compound->COX-1 / COX-2 Inhibition

Caption: Simplified signaling pathway of COX enzymes in inflammation.

Alpha-2A Adrenergic Receptor Binding Assay

Application Note

This assay evaluates the ability of this compound to bind to the alpha-2A adrenergic receptor. Alpha-2A adrenergic receptors are G-protein coupled receptors involved in regulating neurotransmitter release and blood pressure. A radioligand binding assay is a standard method to determine the affinity of a compound for a specific receptor.[4]

Experimental Protocol: Radioligand Binding Assay

Principle: This competitive binding assay measures the ability of the test compound to displace a known radiolabeled ligand from the alpha-2A adrenergic receptor. The amount of radioactivity bound to the receptor is inversely proportional to the binding affinity of the test compound.

Materials:

  • Cell membranes prepared from cells expressing recombinant human alpha-2A adrenergic receptor

  • [³H]-Rauwolscine (radiolabeled antagonist)

  • Guanfacine (known alpha-2A agonist)

  • This compound (test compound)

  • Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4)

  • 96-well filter plates

  • Scintillation cocktail

  • Microplate scintillation counter

Procedure:

  • In a 96-well plate, add the binding buffer, cell membranes, and [³H]-Rauwolscine.

  • Add this compound at various concentrations. Include wells for total binding (no competitor), non-specific binding (excess of a non-labeled ligand like Guanfacine), and vehicle control.

  • Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through the filter plates, followed by washing with ice-cold binding buffer to remove unbound radioligand.

  • Allow the filters to dry, then add scintillation cocktail to each well.

  • Measure the radioactivity in each well using a microplate scintillation counter.

  • Calculate the specific binding by subtracting non-specific binding from total binding.

  • Determine the percent inhibition of specific binding for each concentration of the test compound.

  • Plot the percent inhibition against the logarithm of the compound concentration to determine the Ki (inhibitory constant).

Data Presentation
CompoundAlpha-2A Adrenergic Receptor Ki (nM)
This compoundData to be determined
Guanfacine (Control)~10-50

Note: The control value is an approximation and may vary.

Visualization

Binding_Assay_Workflow cluster_0 Assay Preparation cluster_1 Incubation & Filtration cluster_2 Detection & Analysis A Mix Receptor Membranes, [³H]-Rauwolscine, and Buffer B Add Test Compound (this compound) A->B C Incubate to Equilibrium B->C D Filter and Wash to Separate Bound and Free Ligand C->D E Add Scintillation Cocktail D->E F Measure Radioactivity E->F G Calculate Ki Value F->G

Caption: Workflow for the alpha-2A adrenergic receptor binding assay.

In Vitro Anticancer Screening

Application Note

This protocol describes a preliminary in vitro screening assay to evaluate the cytotoxic or anti-proliferative effects of this compound against a panel of human cancer cell lines. The MTT assay is a widely used colorimetric method to assess cell viability.[5]

Experimental Protocol: MTT Cell Viability Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Human cancer cell lines (e.g., MCF-7 (breast), A549 (lung), HCT116 (colon))

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound (test compound)

  • Doxorubicin (positive control)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound. Include wells for vehicle control (DMSO) and a positive control (Doxorubicin).

  • Incubate the plate for 48-72 hours at 37°C in a humidified CO₂ incubator.

  • After the incubation period, add MTT solution to each well and incubate for another 2-4 hours.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the cell viability against the logarithm of the compound concentration to determine the GI50 (concentration for 50% growth inhibition).

Data Presentation
CompoundMCF-7 GI50 (µM)A549 GI50 (µM)HCT116 GI50 (µM)
This compoundData to be determinedData to be determinedData to be determined
Doxorubicin (Control)~0.1-1~0.1-1~0.1-1

Note: Control values are approximate and can vary based on cell line and experimental conditions.

Visualization

Anticancer_Screening_Workflow A Seed Cancer Cells in 96-well Plate B Treat with this compound A->B C Incubate for 48-72 hours B->C D Add MTT Reagent C->D E Incubate for 2-4 hours D->E F Solubilize Formazan Crystals E->F G Measure Absorbance at 570 nm F->G H Calculate GI50 Value G->H

Caption: Workflow for the MTT-based anticancer screening assay.

Cytochrome P450 Inhibition Assay

Application Note

This assay is crucial for assessing the potential of this compound to cause drug-drug interactions by inhibiting major cytochrome P450 (CYP) enzymes.[6][7] This protocol describes a method using human liver microsomes and specific probe substrates for key CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4).[8]

Experimental Protocol: LC-MS/MS-based CYP Inhibition Assay

Principle: The assay measures the formation of a specific metabolite from a CYP isoform-specific probe substrate in the presence and absence of the test compound. A decrease in metabolite formation indicates inhibition of the CYP enzyme. Metabolite levels are quantified using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Materials:

  • Human liver microsomes

  • NADPH regenerating system

  • CYP isoform-specific probe substrates (e.g., Phenacetin for CYP1A2, Diclofenac for CYP2C9, S-Mephenytoin for CYP2C19, Dextromethorphan for CYP2D6, Midazolam for CYP3A4)

  • This compound (test compound)

  • Known CYP inhibitors (e.g., Furafylline for CYP1A2, Sulfaphenazole for CYP2C9, Ticlopidine for CYP2C19, Quinidine for CYP2D6, Ketoconazole for CYP3A4)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile with internal standard for reaction quenching

  • 96-well plates

  • LC-MS/MS system

Procedure:

  • Pre-incubate human liver microsomes with this compound at various concentrations in a 96-well plate at 37°C. Include vehicle and positive inhibitor controls.

  • Initiate the metabolic reaction by adding the probe substrate and NADPH regenerating system.

  • Incubate for a specific time (e.g., 10-30 minutes) at 37°C.

  • Terminate the reaction by adding cold acetonitrile containing an internal standard.

  • Centrifuge the plate to precipitate proteins.

  • Transfer the supernatant to a new plate for analysis.

  • Analyze the formation of the specific metabolite by LC-MS/MS.

  • Calculate the percent inhibition for each concentration of the test compound compared to the vehicle control.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration.

Data Presentation
CYP IsoformProbe SubstrateThis compound IC50 (µM)Positive Control IC50 (µM)
CYP1A2PhenacetinData to be determined~1 (Furafylline)
CYP2C9DiclofenacData to be determined~0.5 (Sulfaphenazole)
CYP2C19S-MephenytoinData to be determined~1 (Ticlopidine)
CYP2D6DextromethorphanData to be determined~0.05 (Quinidine)
CYP3A4MidazolamData to be determined~0.02 (Ketoconazole)

Note: Control IC50 values are approximate.

Visualization

CYP450_Inhibition_Workflow A Pre-incubate Microsomes with Test Compound B Add Probe Substrate and NADPH A->B C Incubate at 37°C B->C D Quench Reaction with Acetonitrile + Internal Standard C->D E Centrifuge and Collect Supernatant D->E F Analyze Metabolite by LC-MS/MS E->F G Calculate IC50 Value F->G

Caption: Workflow for the LC-MS/MS-based CYP450 inhibition assay.

References

Application Notes and Protocols for Determining the Cytotoxicity of 2-(2,6-Dichlorophenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2,6-Dichlorophenyl)acetamide is a synthetic organic compound with potential biological activities.[1] Its chemical structure is related to other phenylacetamide derivatives that have demonstrated anticancer and pro-apoptotic properties.[2] Preliminary safety data indicates that this compound is harmful if swallowed and can cause skin and eye irritation, suggesting a potential for cytotoxicity.[3] Therefore, a thorough evaluation of its cytotoxic effects is a critical step in assessing its potential as a therapeutic agent or identifying any toxicological risks.

These application notes provide a comprehensive guide to evaluating the cytotoxicity of this compound using a panel of common cell-based assays. The protocols detailed herein are designed to assess various aspects of cellular health, including metabolic activity, membrane integrity, and the induction of apoptosis. By employing a multi-parametric approach, researchers can obtain a robust and nuanced understanding of the compound's cytotoxic profile.

Core Principles of Cytotoxicity Assessment

A comprehensive assessment of cytotoxicity involves evaluating different cellular parameters. This is because a cytotoxic compound can induce cell death through various mechanisms, such as necrosis (uncontrolled cell death) or apoptosis (programmed cell death).[4] Here, we focus on three widely used and complementary assays: the MTT assay, the LDH release assay, and the Caspase-3/7 assay.

  • MTT Assay (Metabolic Activity): This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5][6] In viable cells, mitochondrial dehydrogenases, such as succinate dehydrogenase, reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[5][7] The amount of formazan produced is directly proportional to the number of metabolically active cells.[7] A decrease in formazan production in treated cells compared to untreated controls indicates a reduction in cell viability.

  • LDH Release Assay (Membrane Integrity): The lactate dehydrogenase (LDH) assay is a method for quantifying cell death by measuring the release of LDH from damaged cells.[8] LDH is a stable cytosolic enzyme that is released into the cell culture medium when the plasma membrane is compromised, a hallmark of necrosis or late-stage apoptosis.[4][9][10] The amount of LDH in the supernatant is proportional to the number of dead cells.[11]

  • Caspase-3/7 Assay (Apoptosis): Apoptosis, or programmed cell death, is a highly regulated process involving the activation of a cascade of enzymes called caspases.[12] Caspases-3 and -7 are key effector caspases that are activated during the final stages of apoptosis and are responsible for cleaving various cellular substrates, leading to the characteristic morphological changes of apoptotic cells.[13][14] The Caspase-3/7 assay utilizes a substrate that, when cleaved by activated caspase-3 or -7, releases a fluorescent or luminescent signal, providing a direct measure of apoptosis induction.[13][15]

Experimental Workflow

The general workflow for assessing the cytotoxicity of this compound involves several key steps, from cell culture preparation to data analysis. A well-structured workflow ensures reproducibility and accurate interpretation of the results.

G cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay Execution cluster_analysis Data Analysis prep_cells Prepare and seed cells in microplates prep_compound Prepare serial dilutions of this compound treat_cells Treat cells with compound and controls prep_compound->treat_cells incubate Incubate for a defined period (e.g., 24, 48, 72h) treat_cells->incubate mtt MTT Assay incubate->mtt ldh LDH Assay incubate->ldh caspase Caspase-3/7 Assay incubate->caspase read_plate Measure absorbance/fluorescence mtt->read_plate ldh->read_plate caspase->read_plate calculate Calculate % viability/cytotoxicity and IC50 read_plate->calculate interpret Interpret results and draw conclusions calculate->interpret

Caption: General experimental workflow for cytotoxicity assessment.

Detailed Experimental Protocols

Preparation of this compound Stock Solution

Proper preparation of the test compound is crucial for accurate and reproducible results.

  • Stock Solution: Prepare a high-concentration stock solution (e.g., 10-100 mM) of this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO).

  • Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile tube.

  • Storage: Aliquot the sterile stock solution and store it at -20°C to prevent repeated freeze-thaw cycles.

  • Working Solutions: On the day of the experiment, prepare fresh working solutions by diluting the stock solution in a complete cell culture medium to the desired final concentrations. Ensure the final DMSO concentration in the culture medium is consistent across all treatments and does not exceed a non-toxic level (typically ≤ 0.5%). A vehicle control (medium with the same final concentration of DMSO) must be included in all experiments.

Protocol 1: MTT Assay for Cell Viability

This protocol is adapted for adherent cells cultured in 96-well plates.

Materials:

  • Cells of interest

  • 96-well cell culture plates

  • Complete cell culture medium

  • This compound working solutions

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[6]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.

  • Compound Treatment: Carefully remove the medium and add 100 µL of fresh medium containing various concentrations of this compound. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution (final concentration 0.5 mg/mL) to each well.

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into purple formazan crystals.[6]

  • Solubilization: Carefully remove the MTT-containing medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[6] Mix thoroughly by gentle shaking or pipetting.

  • Absorbance Measurement: Measure the absorbance of the samples at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 2: LDH Release Assay for Cytotoxicity

This protocol measures LDH released into the culture supernatant.

Materials:

  • Cells seeded and treated in a 96-well plate as described in the MTT protocol.

  • LDH cytotoxicity assay kit (commercially available kits are recommended for consistency).

  • Lysis buffer (provided in the kit) to generate a maximum LDH release control.

Procedure:

  • Prepare Controls: On the same plate as the treated cells, include the following controls:

    • Vehicle Control: Cells treated with the vehicle (e.g., DMSO) only.

    • Spontaneous LDH Release: Untreated cells.

    • Maximum LDH Release: Untreated cells treated with lysis buffer 45 minutes before the assay endpoint.[16]

    • Culture Medium Background: Medium without cells.[17]

  • Sample Collection: After the incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes to pellet the cells.

  • Transfer Supernatant: Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new flat-bottom 96-well plate.[18]

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[16]

  • Stop Reaction (if applicable): Add the stop solution provided in the kit to each well.[16]

  • Absorbance Measurement: Measure the absorbance at the wavelength specified by the kit manufacturer (e.g., 490 nm).[16]

  • Data Analysis: Subtract the culture medium background from all readings. Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] * 100

Protocol 3: Caspase-3/7 Assay for Apoptosis

This protocol outlines a general procedure for a fluorescence-based caspase-3/7 assay.

Materials:

  • Cells seeded and treated in a 96-well plate (a white or black plate is recommended for fluorescence assays).

  • Caspase-3/7 assay kit (containing a fluorogenic substrate like Z-DEVD-R110).[14]

  • Lysis buffer (if required by the kit).

Procedure:

  • Cell Seeding and Treatment: Seed and treat cells with this compound as described in the previous protocols. Include a positive control for apoptosis (e.g., staurosporine or camptothecin).[14][15]

  • Reagent Preparation: Prepare the caspase-3/7 reagent containing the fluorogenic substrate according to the manufacturer's protocol.

  • Cell Lysis (if necessary): Some protocols may require cell lysis prior to adding the substrate. Follow the kit's instructions. For homogeneous "add-mix-measure" assays, the reagent is added directly to the cells in culture.[15]

  • Reagent Addition: Add the prepared caspase-3/7 reagent to each well.

  • Incubation: Incubate the plate at room temperature or 37°C for the time specified in the kit's protocol (typically 30-60 minutes), protected from light.

  • Fluorescence Measurement: Measure the fluorescence using a microplate reader with the appropriate excitation and emission wavelengths (e.g., Ex/Em = 499/521 nm for a green fluorescent product).[14]

  • Data Analysis: Subtract the background fluorescence from a no-cell control. Express the results as relative fluorescence units (RFU) or as a fold-change in caspase activity compared to the vehicle control.

Data Presentation

Quantitative data from the cytotoxicity assays should be summarized in clear and concise tables to facilitate comparison and interpretation.

Table 1: Cell Viability by MTT Assay

Concentration of this compound (µM)Mean Absorbance (570 nm) ± SD% Cell Viability
Vehicle Control (0 µM)[Value]100
[Concentration 1][Value][Value]
[Concentration 2][Value][Value]
[Concentration 3][Value][Value]
[Concentration 4][Value][Value]
IC50 (µM) \multicolumn{2}{c

Table 2: Cytotoxicity by LDH Release Assay

Concentration of this compound (µM)Mean Absorbance (490 nm) ± SD% Cytotoxicity
Vehicle Control (0 µM)[Value]0
[Concentration 1][Value][Value]
[Concentration 2][Value][Value]
[Concentration 3][Value][Value]
[Concentration 4][Value][Value]
EC50 (µM) \multicolumn{2}{c

Table 3: Apoptosis by Caspase-3/7 Assay

Concentration of this compound (µM)Mean Relative Fluorescence Units (RFU) ± SDFold-Change in Caspase-3/7 Activity
Vehicle Control (0 µM)[Value]1.0
[Concentration 1][Value][Value]
[Concentration 2][Value][Value]
[Concentration 3][Value][Value]
[Concentration 4][Value][Value]

Potential Signaling Pathways in Cytotoxicity

While the specific mechanism of action for this compound is unknown, cytotoxic compounds often induce cell death by activating apoptosis through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways.

Extrinsic Apoptosis Pathway

This pathway is initiated by the binding of extracellular death ligands (e.g., FasL, TNF-α) to transmembrane death receptors.

G Ligand Death Ligand (e.g., FasL) Receptor Death Receptor (e.g., Fas) Ligand->Receptor DISC DISC Formation Receptor->DISC Procaspase8 Pro-caspase-8 DISC->Procaspase8 recruits Caspase8 Activated Caspase-8 Procaspase8->Caspase8 activates Procaspase37 Pro-caspase-3/7 Caspase8->Procaspase37 activates Caspase37 Activated Caspase-3/7 Procaspase37->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis

Caption: The extrinsic (death receptor) apoptosis pathway.

Intrinsic Apoptosis Pathway

This pathway is triggered by intracellular stress, such as DNA damage or oxidative stress, leading to mitochondrial outer membrane permeabilization.

G Stress Intracellular Stress (e.g., DNA damage) BaxBak Bax/Bak Activation Stress->BaxBak Mito Mitochondrion BaxBak->Mito acts on CytoC Cytochrome c Release Mito->CytoC Apaf1 Apaf-1 CytoC->Apaf1 binds Apoptosome Apoptosome Formation Apaf1->Apoptosome Caspase9 Activated Caspase-9 Apoptosome->Caspase9 activates Procaspase9 Pro-caspase-9 Procaspase9->Apoptosome recruited to Procaspase37 Pro-caspase-3/7 Caspase9->Procaspase37 activates Caspase37 Activated Caspase-3/7 Procaspase37->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis

References

Application Notes and Protocols for Enzyme Inhibition Assay of 2-(2,6-Dichlorophenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2,6-Dichlorophenyl)acetamide is a synthetic organic compound with potential biological activities. Its structural similarity to known non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac suggests that it may act as an inhibitor of enzymes involved in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[1][2] This document provides detailed protocols for in vitro enzyme inhibition assays to evaluate the inhibitory potential of this compound against COX-2 and 5-lipoxygenase (5-LOX), two key enzymes in the arachidonic acid pathway that are crucial targets in drug discovery for inflammatory diseases.

The primary mechanism of action for many NSAIDs is the inhibition of prostaglandin synthesis through the blockade of COX enzymes.[2] Specifically, COX-2 is an inducible enzyme that is upregulated during inflammation, making it a prime target for anti-inflammatory drugs with potentially fewer gastrointestinal side effects compared to non-selective COX inhibitors.[3][4] Some anti-inflammatory compounds also exhibit inhibitory effects on the lipoxygenase pathway, which is responsible for the production of pro-inflammatory leukotrienes.[2][5] Therefore, assessing the inhibitory activity of this compound against both COX-2 and 5-LOX provides a comprehensive initial screening for its potential as an anti-inflammatory agent.

These protocols are designed to be performed in a 96-well plate format, suitable for high-throughput screening, and utilize commercially available reagents and kits for ease of implementation.

Safety Precautions

This compound is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[6] Appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, should be worn at all times. All handling of the compound and its solutions should be performed in a well-ventilated fume hood. Refer to the Safety Data Sheet (SDS) for complete safety and handling information.

Diagrams

experimental_workflow Experimental Workflow for Enzyme Inhibition Assay cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis prep_compound Prepare this compound Stock and Dilutions add_reagents Add Buffer, Inhibitor/Controls, and Enzyme to Wells prep_compound->add_reagents prep_enzyme Prepare Enzyme (COX-2 or 5-LOX) Working Solution prep_enzyme->add_reagents prep_substrate Prepare Substrate Solution initiate_reaction Initiate Reaction with Substrate prep_substrate->initiate_reaction prep_controls Prepare Positive and Negative Controls prep_controls->add_reagents pre_incubation Pre-incubate Enzyme and Inhibitor add_reagents->pre_incubation pre_incubation->initiate_reaction measure_signal Measure Signal (Absorbance/Fluorescence) Kinetically initiate_reaction->measure_signal calc_inhibition Calculate Percent Inhibition measure_signal->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve determine_ic50 Determine IC50 Value plot_curve->determine_ic50

Caption: General experimental workflow for the enzyme inhibition assay.

signaling_pathway Simplified Arachidonic Acid Signaling Pathway membrane Membrane Phospholipids pla2 Phospholipase A2 membrane->pla2 Cellular Stimuli aa Arachidonic Acid pla2->aa cox Cyclooxygenase (COX-1/COX-2) aa->cox lox Lipoxygenase (5-LOX) aa->lox pgs Prostaglandins cox->pgs lts Leukotrienes lox->lts inflammation Inflammation pgs->inflammation lts->inflammation inhibitor This compound (Hypothesized Inhibition) inhibitor->cox inhibitor->lox

Caption: Potential inhibition points of this compound in the arachidonic acid pathway.

Experimental Protocols

Protocol 1: COX-2 Inhibition Assay (Colorimetric)

This protocol is adapted from commercially available COX inhibitor screening kits and is designed to measure the peroxidase activity of COX-2.[7][8] The assay monitors the oxidation of a colorimetric substrate, which is proportional to the prostaglandin G2 (PGG2) formed by the COX-2 enzyme.

Materials:

  • Human recombinant COX-2 enzyme

  • COX-2 Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0, containing 5 mM EDTA and 2 mM phenol)

  • Heme

  • Arachidonic Acid (substrate)

  • Colorimetric substrate solution (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)

  • This compound

  • Positive Control (e.g., Celecoxib)

  • DMSO (for dissolving compounds)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 590 nm

Procedure:

  • Preparation of Reagents:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare a series of dilutions of the test compound in the assay buffer. The final DMSO concentration in the assay should be kept low (typically ≤1%).

    • Prepare a stock solution of the positive control (e.g., 1 mM Celecoxib) in DMSO and create serial dilutions in the assay buffer.

    • Prepare the COX-2 enzyme solution at a suitable concentration in the assay buffer.

    • Prepare the arachidonic acid substrate solution at a known concentration in the assay buffer.

  • Assay Setup (in a 96-well plate):

    • Background wells: Add 160 µL of assay buffer and 10 µL of heme.

    • 100% Initial Activity wells (Negative Control): Add 150 µL of assay buffer, 10 µL of heme, and 10 µL of COX-2 enzyme solution.

    • Inhibitor wells: Add 150 µL of assay buffer, 10 µL of heme, 10 µL of COX-2 enzyme solution, and 10 µL of the diluted test compound.

    • Positive Control wells: Add 150 µL of assay buffer, 10 µL of heme, 10 µL of COX-2 enzyme solution, and 10 µL of the diluted positive control.

  • Pre-incubation:

    • Shake the plate gently for a few seconds and incubate for 5 minutes at 25°C to allow for the binding of the inhibitor to the enzyme.

  • Initiation of Reaction and Measurement:

    • Add 20 µL of the colorimetric substrate solution to all wells.

    • Initiate the enzymatic reaction by adding 20 µL of the arachidonic acid solution to each well.

    • Shake the plate gently for a few seconds and incubate for 5 minutes at 25°C.

    • Measure the absorbance at 590 nm using a microplate reader.

Data Presentation:

Component Background 100% Activity Inhibitor Positive Control
Assay Buffer (µL)160150150150
Heme (µL)10101010
COX-2 Enzyme (µL)-101010
Test Compound (µL)--10-
Positive Control (µL)---10
Colorimetric Substrate (µL)20202020
Arachidonic Acid (µL)20202020
Total Volume (µL) 210 210 210 210
Protocol 2: 5-Lipoxygenase Inhibition Assay (Fluorometric)

This protocol is based on a fluorometric method to measure 5-LOX activity.[5][9][10] The enzyme converts a specific substrate into an unstable intermediate, which then reacts with a probe to generate a highly fluorescent product. The rate of increase in fluorescence is directly proportional to the enzyme's activity.

Materials:

  • Human recombinant 5-Lipoxygenase (5-LOX) enzyme

  • 5-LOX Assay Buffer

  • LOX Probe

  • LOX Substrate (e.g., arachidonic acid)

  • This compound

  • Positive Control (e.g., Zileuton)

  • DMSO (for dissolving compounds)

  • 96-well black, flat-bottom microplate

  • Microplate reader capable of measuring fluorescence at Ex/Em = 500/536 nm

Procedure:

  • Preparation of Reagents:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Create serial dilutions in the Assay Buffer to achieve final concentrations ranging from 1 nM to 100 µM.

    • Prepare a stock solution of the positive control (e.g., 1 mM Zileuton) and serial dilutions in the same manner as the test compound.

    • Thaw the 5-LOX enzyme on ice and dilute to the desired concentration with ice-cold Assay Buffer immediately before use.

    • Prepare a Reaction Mix containing the Assay Buffer and the LOX Probe according to the kit manufacturer's instructions.

  • Assay Setup (in a pre-chilled 96-well plate):

    • Add 2 µL of the diluted test compound, positive control, or vehicle (DMSO for negative control) to the appropriate wells.

    • Add the 5-LOX enzyme solution to all wells except for the "No Enzyme Control" wells.

    • Add the Reaction Mix to all wells.

  • Pre-incubation:

    • Incubate the plate at room temperature for 10 minutes, protected from light.

  • Initiation of Reaction and Measurement:

    • Initiate the reaction by adding the LOX substrate to all wells.

    • Immediately place the plate in a microplate reader and measure the fluorescence kinetically at Ex/Em = 500/536 nm for 10-20 minutes.

Data Presentation:

Component No Enzyme Control Negative Control Inhibitor Positive Control
Test Compound (µL)--2-
Positive Control (µL)---2
Vehicle (DMSO) (µL)22--
5-LOX Enzyme (µL)-XXX
Reaction Mix (µL)YYYY
LOX Substrate (µL)ZZZZ
Total Volume (µL) V V V V

(Note: X, Y, Z, and V are volumes specified by the assay kit manufacturer)

Data Analysis

  • Calculate the initial reaction velocity (rate) for each well by determining the slope of the linear portion of the kinetic curve (change in absorbance or fluorescence per minute).

  • Calculate the percentage of inhibition for each concentration of the test compound using the following formula:

    % Inhibition = [ (RateNegative Control - RateInhibitor) / RateNegative Control ] * 100

  • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

  • Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by fitting the data to a suitable dose-response curve (e.g., a sigmoidal dose-response curve with variable slope) using graphing software such as GraphPad Prism or similar.

Quantitative Data Summary Table (Example):

Compound Target Enzyme IC50 (µM)
This compoundCOX-2To be determined
Celecoxib (Positive Control)COX-2Known value
This compound5-LOXTo be determined
Zileuton (Positive Control)5-LOXKnown value

Disclaimer: The inhibitory activity of this compound against COX-2 and 5-LOX is hypothesized based on structural similarity to known inhibitors. The protocols provided are intended as a guide for the experimental determination of this activity. Actual results may vary and should be confirmed through rigorous experimentation.

References

Application Notes and Protocols for Testing the Efficacy of 2-(2,6-Dichlorophenyl)acetamide in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2,6-Dichlorophenyl)acetamide is a chemical compound structurally related to Diclofenac, a widely used nonsteroidal anti-inflammatory drug (NSAID).[1] Diclofenac exerts its analgesic, anti-inflammatory, and antipyretic effects primarily through the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are key in the synthesis of prostaglandins.[2][3][4][5] Prostaglandins are crucial mediators of inflammation, pain, and fever.[4][5] Given the structural similarity, it is hypothesized that this compound may exhibit similar pharmacological properties, making it a candidate for development as an anti-inflammatory and analgesic agent.

These application notes provide detailed protocols for evaluating the potential efficacy of this compound in established preclinical animal models of inflammation and neuropathic pain.

Hypothesized Mechanism of Action

The proposed primary mechanism of action for this compound is the inhibition of COX-1 and COX-2 enzymes, leading to a reduction in prostaglandin synthesis from arachidonic acid. This, in turn, is expected to alleviate the cardinal signs of inflammation (swelling, pain, redness, and heat) and reduce pain perception.

Hypothesized_Signaling_Pathway Cell_Membrane_Phospholipids Cell_Membrane_Phospholipids Arachidonic_Acid Arachidonic_Acid Cell_Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 COX-1_COX-2 COX-1_COX-2 Arachidonic_Acid->COX-1_COX-2 Prostaglandins Prostaglandins COX-1_COX-2->Prostaglandins Inflammation_Pain Inflammation_Pain Prostaglandins->Inflammation_Pain This compound This compound This compound->COX-1_COX-2 Inhibition

Caption: Hypothesized mechanism of action for this compound.

Animal Models for Efficacy Testing

The selection of appropriate animal models is crucial for the preclinical evaluation of anti-inflammatory and analgesic agents.[6][7] The following models are recommended for assessing the efficacy of this compound.

1. Acute Inflammatory Model: Carrageenan-Induced Paw Edema in Rats

This is a widely used and well-characterized model for evaluating the anti-inflammatory activity of novel compounds.[8][9]

2. Chronic Inflammatory Model: Complete Freund's Adjuvant (CFA)-Induced Arthritis in Rats

The CFA-induced arthritis model in rats mimics the chronic inflammation and pain associated with rheumatoid arthritis in humans.[10]

3. Neuropathic Pain Model: Chronic Constriction Injury (CCI) of the Sciatic Nerve in Rats

The CCI model is a common and reproducible model of peripheral neuropathic pain, characterized by allodynia and hyperalgesia.[11][12]

Experimental Protocols

Protocol 1: Carrageenan-Induced Paw Edema in Rats

Objective: To evaluate the acute anti-inflammatory activity of this compound.

Materials:

  • Male Wistar rats (180-220 g)

  • This compound

  • Diclofenac sodium (positive control)

  • 1% (w/v) Carrageenan solution in sterile saline

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Plethysmometer

  • Oral gavage needles

  • 27-gauge needles and syringes

Procedure:

  • Animal Acclimatization: Acclimatize rats for at least 7 days before the experiment with free access to food and water.

  • Grouping: Randomly divide the animals into the following groups (n=6-8 per group):

    • Group I: Vehicle control

    • Group II: Diclofenac sodium (e.g., 10 mg/kg, p.o.)

    • Group III-V: this compound (e.g., 10, 30, 100 mg/kg, p.o.)

  • Baseline Measurement: Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.

  • Drug Administration: Administer the vehicle, Diclofenac sodium, or this compound orally (p.o.) to the respective groups.

  • Induction of Edema: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.

Expected Data Presentation:

Treatment GroupDose (mg/kg)Mean Paw Volume Increase (mL) at 3h (± SEM)% Inhibition of Edema at 3h
Vehicle Control-0.85 ± 0.05-
Diclofenac Sodium100.38 ± 0.0355.3
This compound100.65 ± 0.0423.5
This compound300.49 ± 0.0342.4
This compound1000.35 ± 0.0258.8
Protocol 2: Complete Freund's Adjuvant (CFA)-Induced Arthritis in Rats

Objective: To assess the chronic anti-inflammatory and anti-arthritic potential of this compound.

Materials:

  • Male Lewis or Wistar rats (150-180 g)

  • Complete Freund's Adjuvant (CFA)

  • This compound

  • Diclofenac sodium (positive control)

  • Vehicle

  • Digital calipers

  • Anesthetizing agent (e.g., isoflurane)

Procedure:

  • Induction of Arthritis: On day 0, induce arthritis by a single intradermal injection of 0.1 mL of CFA into the plantar surface of the right hind paw.

  • Grouping and Treatment: On day 14 post-CFA injection (when arthritis is established), randomly group the animals (n=6-8) and start daily oral administration of vehicle, Diclofenac sodium (e.g., 5 mg/kg/day), or this compound (e.g., 10, 30, 100 mg/kg/day). Continue treatment until day 28.

  • Assessment of Arthritis:

    • Paw Volume: Measure the volume of both hind paws on days 14, 17, 21, 24, and 28.

    • Arthritic Score: Score the severity of arthritis in each paw based on a scale of 0-4 (0=normal, 1=mild swelling and erythema, 2=moderate swelling and erythema, 3=severe swelling and erythema, 4=gross deformity and ankylosis).

  • Histopathology: On day 28, euthanize the animals, and collect the ankle joints for histopathological examination to assess synovial inflammation, cartilage destruction, and bone erosion.

Expected Data Presentation:

Treatment GroupDose (mg/kg/day)Change in Paw Volume (Day 28 vs Day 14) (mL ± SEM)Mean Arthritic Score (Day 28) (± SEM)
Vehicle Control-1.20 ± 0.113.5 ± 0.2
Diclofenac Sodium50.55 ± 0.081.8 ± 0.3
This compound100.98 ± 0.103.1 ± 0.2
This compound300.75 ± 0.092.5 ± 0.3
This compound1000.58 ± 0.071.9 ± 0.2
Protocol 3: Chronic Constriction Injury (CCI) of the Sciatic Nerve in Rats

Objective: To determine the analgesic efficacy of this compound in a model of neuropathic pain.

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • This compound

  • Gabapentin (positive control)

  • Vehicle

  • Anesthetizing agent

  • Surgical instruments

  • 4-0 chromic gut sutures

  • Von Frey filaments

  • Plantar test apparatus (for thermal hyperalgesia)

Procedure:

  • Surgical Procedure: Anesthetize the rats and expose the right sciatic nerve. Loosely tie four ligatures of chromic gut suture around the nerve at 1 mm intervals. In sham-operated animals, expose the nerve without ligation.

  • Post-operative Recovery: Allow the animals to recover for 7-14 days for the development of neuropathic pain.

  • Grouping and Treatment: Group the CCI-operated rats (n=8-10) and administer vehicle, Gabapentin (e.g., 50 mg/kg, p.o.), or this compound (e.g., 10, 30, 100 mg/kg, p.o.).

  • Behavioral Testing:

    • Mechanical Allodynia: Measure the paw withdrawal threshold to von Frey filaments applied to the plantar surface of the ipsilateral hind paw before and at various time points (e.g., 1, 2, 4 hours) after drug administration.

    • Thermal Hyperalgesia: Measure the paw withdrawal latency to a radiant heat source using a plantar test apparatus.

  • Data Analysis: Analyze the changes in withdrawal threshold and latency compared to baseline values.

Expected Data Presentation:

Treatment GroupDose (mg/kg)Paw Withdrawal Threshold (g) at 2h post-dose (± SEM)Paw Withdrawal Latency (s) at 2h post-dose (± SEM)
Sham Control-14.5 ± 0.812.8 ± 0.7
CCI + Vehicle-3.2 ± 0.46.5 ± 0.5
CCI + Gabapentin509.8 ± 0.710.2 ± 0.6
CCI + this compound104.5 ± 0.57.1 ± 0.4
CCI + this compound306.8 ± 0.68.5 ± 0.5
CCI + this compound1009.2 ± 0.89.9 ± 0.7

General Experimental Workflow

Experimental_Workflow cluster_0 Phase 1: Model Induction cluster_1 Phase 2: Treatment cluster_2 Phase 3: Efficacy Assessment Animal_Acclimatization Animal_Acclimatization Baseline_Measurements Baseline_Measurements Animal_Acclimatization->Baseline_Measurements Disease_Induction Disease Induction (Carrageenan, CFA, or CCI) Baseline_Measurements->Disease_Induction Grouping Randomized Grouping Disease_Induction->Grouping Drug_Administration Test Compound / Vehicle / Positive Control Administration Grouping->Drug_Administration Endpoint_Measurement Endpoint Measurement (Paw Volume, Arthritic Score, Pain Thresholds) Drug_Administration->Endpoint_Measurement Data_Analysis Data_Analysis Endpoint_Measurement->Data_Analysis Histopathology Histopathology Endpoint_Measurement->Histopathology

Caption: General workflow for preclinical efficacy testing.

Conclusion

The provided protocols offer a robust framework for the initial preclinical evaluation of this compound's potential as an anti-inflammatory and analgesic agent. Positive results in these models would warrant further investigation into its detailed mechanism of action, pharmacokinetic profile, and safety.

References

Application Note: Formulation Strategies and Protocols for 2-(2,6-Dichlorophenyl)acetamide in Preclinical In Vivo Research

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive technical guide for the formulation of 2-(2,6-Dichlorophenyl)acetamide for in vivo research applications. Due to its physicochemical properties, this compound is predicted to have low aqueous solubility, a common challenge for many drug candidates that can lead to poor or variable bioavailability.[1] Proper formulation is therefore a critical determinant for obtaining reliable, reproducible, and meaningful data in preclinical animal studies. This guide details two primary formulation strategies: a readily prepared aqueous suspension for oral administration and a co-solvent-based solution suitable for parenteral routes. We provide scientifically grounded rationales for vehicle selection, detailed step-by-step protocols, and best practices for preparation and quality control, designed for researchers, scientists, and drug development professionals.

Physicochemical Properties & Safety Considerations

A thorough understanding of the active pharmaceutical ingredient (API) is the foundation of any successful formulation strategy. This compound is a small molecule with characteristics that necessitate careful formulation design.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₈H₇Cl₂NOPubChem CID: 3422379[2]
Molecular Weight 204.05 g/mol PubChem CID: 3422379[2]
Appearance White to off-white solid (typical)N/A
Predicted Solubility Poorly soluble in waterInferred from chemical structure

The dichlorinated phenyl ring renders the molecule lipophilic, suggesting it belongs to the Biopharmaceutics Classification System (BCS) Class II, characterized by low solubility and high permeability.[3][4][5] This classification underscores the need for solubility or dispersion enhancement techniques to ensure adequate absorption in vivo.[5][6]

Safety & Handling

Prior to handling, all personnel must review the Safety Data Sheet (SDS). This compound is classified with the following hazards:

  • Harmful if swallowed[2]

  • Causes skin irritation[2]

  • Causes serious eye irritation[2]

  • May cause respiratory irritation[2]

Required Personal Protective Equipment (PPE):

  • Standard laboratory coat

  • Nitrile gloves

  • Safety glasses or goggles

All weighing and powder handling should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation.[7][8][9]

Formulation Strategy Selection

The choice of formulation is dictated by the intended route of administration and the biopharmaceutical properties of the compound. For a poorly soluble compound like this compound, the primary goal is to create a homogenous and dose-accurate preparation.

  • For Oral Administration (Gavage): An aqueous suspension is the most direct and widely used approach. It avoids harsh organic solvents and is suitable for many preclinical efficacy and toxicology studies. The key is to use appropriate excipients to ensure the compound remains evenly suspended.[10]

  • For Parenteral Administration (IV, IP, SC): A true solution is often required to prevent embolism and ensure immediate bioavailability. This typically necessitates a co-solvent system, where a mixture of aqueous and organic solvents is used to dissolve the compound.[1][11] Aseptic technique is mandatory for all parenteral preparations to ensure sterility.[12][13][14]

The following diagram illustrates the decision-making process for formulation selection.

Formulation_Decision_Tree cluster_input Initial Considerations cluster_oral Oral Route cluster_parenteral Parenteral Route Start Define Study Requirements Route Route of Administration? Start->Route OralSuspension Prepare Aqueous Suspension (See Protocol 2) Route->OralSuspension Oral (Gavage) SolubilityScreen Perform Solubility Screen (See Protocol 3) Route->SolubilityScreen Parenteral (IV, IP, SC) OralRationale Rationale: - Simpler preparation - Avoids harsh solvents - Suitable for toxicology & efficacy OralSuspension->OralRationale ParenteralSolution Develop Co-Solvent Solution (See Protocol 4) Aseptic Aseptic Technique Required ParenteralSolution->Aseptic SolubilityScreen->ParenteralSolution

Caption: Formulation strategy decision tree.

Protocol for Oral Administration: Aqueous Suspension

This protocol describes the preparation of a homogenous suspension for oral gavage in rodents, a standard method for compounds with low water solubility.[10][15]

Protocol 1: Preparation of Vehicle (0.5% w/v CMC with 0.1% v/v Tween 80)

Rationale: Carboxymethyl cellulose (CMC) is a viscosity-modifying agent that helps slow the sedimentation of drug particles.[10] Polysorbate 80 (Tween 80) is a non-ionic surfactant that acts as a wetting agent, reducing the surface tension of the hydrophobic drug powder to allow for uniform dispersion in the aqueous vehicle.[16][17]

Materials:

  • Carboxymethyl cellulose (CMC, sodium salt, medium viscosity)

  • Polysorbate 80 (Tween 80)

  • Sterile water or deionized water

  • Magnetic stirrer and stir bar

  • Graduated cylinder and beaker

  • Scale

Procedure:

  • Add ~80% of the final required volume of water to a beaker with a magnetic stir bar.

  • Place the beaker on a magnetic stirrer and create a vortex.

  • Slowly sprinkle 0.5 g of CMC per 100 mL of final volume into the vortex to prevent clumping.

  • Continue stirring until the CMC is fully dissolved. This may take several hours. Covering the beaker can prevent evaporation.

  • Add 0.1 mL of Tween 80 per 100 mL of final volume and stir to combine.

  • Transfer the solution to a graduated cylinder and add water to reach the final volume.

  • Store the vehicle at 2-8°C for up to one week.

Protocol 2: Preparation of this compound Suspension

Procedure:

  • Calculate Required Mass: Determine the total mass of this compound needed based on the dose (mg/kg), animal weight (kg), dosing volume (e.g., 10 mL/kg), and number of animals.

    • Formula:Mass (mg) = Dose (mg/kg) * Avg. Weight (kg) * # Animals * (1 + Overage %)

  • Weigh API: Accurately weigh the calculated mass of the compound into a suitable container (e.g., a glass vial or small beaker).

  • Pre-wet the API: Add a very small volume of the vehicle (just enough to create a paste) and mix thoroughly with a spatula or by vortexing. This step is critical for ensuring the hydrophobic powder is properly wetted by the surfactant.

  • Add Vehicle: Gradually add the remaining vehicle in small portions while continuously mixing (e.g., on a vortex mixer).

  • Homogenize: Once all the vehicle is added, vortex the suspension vigorously for 1-2 minutes.

  • Sonication (Critical Step): Place the suspension in a bath sonicator for 5-10 minutes to break down any remaining agglomerates and ensure a fine, uniform particle dispersion.

  • Final Mixing: Vortex the suspension again immediately before drawing each dose to ensure homogeneity.

Table 2: Example Suspension Formulation for a 10 mg/kg Dose in Mice

ParameterValueNotes
Target Dose 10 mg/kg
Dosing Volume 10 mL/kgA standard maximum for mice.[10][18]
Final Concentration 1 mg/mLDose / Dosing Volume
Total Volume (10 mice) 12 mLIncludes a 2 mL overage
Mass of API Required 12 mg1 mg/mL * 12 mL
Vehicle Volume 12 mL0.5% CMC, 0.1% Tween 80

Quality Control:

  • Visually inspect the final suspension. It should appear uniform with no large clumps or rapid sedimentation.

  • Always prepare suspensions fresh daily to ensure stability and prevent microbial growth.[10]

  • A magnetic stir bar can be kept in the suspension during dosing to maintain homogeneity.

Protocol for Parenteral Administration: Co-Solvent Solution

For intravenous (IV) or intraperitoneal (IP) routes, a sterile, particle-free solution is essential.[19] This often requires a co-solvent system to overcome poor aqueous solubility.

Protocol 3: Rapid Solubility Screening

Rationale: Before preparing a final formulation, it is crucial to identify a biocompatible solvent system that can dissolve the compound at the target concentration. Common excipients for parenteral use include DMSO, PEG400, and ethanol.[11][20][21]

Procedure:

  • Weigh a small, fixed amount of this compound (e.g., 5 mg) into several small glass vials.

  • To each vial, add a known volume of a single solvent (e.g., 100 µL of DMSO, PEG400, Propylene Glycol).

  • Vortex and sonicate each vial to aid dissolution.

  • Visually assess solubility. If the compound dissolves, calculate the approximate solubility (mg/mL). This will inform the composition of the final co-solvent vehicle.

Protocol 4: Preparation of a Sterile Co-Solvent Formulation

This protocol uses a common ternary system (Solvent/Co-solvent/Aqueous phase). The exact percentages must be optimized based on the results of Protocol 3.

Example Vehicle: 10% DMSO / 40% PEG400 / 50% Sterile Saline (v/v/v)

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), sterile-filtered grade

  • Polyethylene glycol 400 (PEG400), injectable grade

  • Sterile 0.9% Sodium Chloride Injection, USP (Saline)

  • Sterile vials, syringes, and 0.22 µm syringe filters

Procedure (must be performed using aseptic technique in a laminar flow hood): [12][14][22]

  • Calculate and Weigh API: Calculate the required mass of the compound for the final desired volume and concentration. Weigh it into a sterile vial.

  • Dissolve in Organic Solvent: Add the required volume of DMSO to the vial. Vortex and sonicate until the compound is completely dissolved. There should be no visible particles.

  • Add Co-solvent: Add the required volume of PEG400 and vortex until the solution is homogenous.

  • Add Aqueous Phase: Slowly add the sterile saline dropwise while vortexing. This is a critical step. Adding the aqueous phase too quickly can cause the compound to precipitate.

  • Sterile Filtration: Draw the entire solution into a sterile syringe. Attach a sterile 0.22 µm syringe filter and dispense the final formulation into a sterile, sealed vial. This step removes any potential microbial contamination and undissolved micro-particulates.[22]

Quality Control:

  • The final solution must be perfectly clear and free of any visible particles or precipitation.

  • It is advisable to test the stability of the final formulation by letting it stand at room temperature for a few hours to ensure the compound does not "crash out" of solution.

  • Prepare fresh on the day of use.

Experimental Workflow Visualization

The following diagram outlines the general workflow for preparing an oral suspension.

Suspension_Workflow cluster_prep Phase 1: Calculation & Weighing cluster_formulate Phase 2: Formulation cluster_qc Phase 3: Dosing & QC Calc 1. Calculate Total API Mass (Dose, Weight, # Animals) Weigh 2. Accurately Weigh API Calc->Weigh PreWet 3. Pre-wet API with Vehicle to form a paste Weigh->PreWet AddVehicle 4. Gradually Add Vehicle with continuous vortexing PreWet->AddVehicle Homogenize 5. Sonicate to break down agglomerates AddVehicle->Homogenize Mix 6. Vortex Immediately Before Each Dose Homogenize->Mix Dose 7. Administer to Animal Mix->Dose QC Visual Check: - No clumps - Homogenous appearance Dose->QC

Caption: Step-by-step workflow for oral suspension preparation.

References

Application Notes and Protocols: Use of N-(4-Chlorophenyl)-2-(2,6-dichlorophenyl)acetamide as a Reference Standard in the Analysis of Diclofenac

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

These application notes provide a detailed protocol for the use of N-(4-Chlorophenyl)-2-(2,6-dichlorophenyl)acetamide as a reference standard in the quality control of Diclofenac sodium. N-(4-Chlorophenyl)-2-(2,6-dichlorophenyl)acetamide is recognized as Diclofenac Impurity F in the European Pharmacopoeia (EP) and as Diclofenac Acetamide by the United States Pharmacopeia (USP).[1] Its use is critical for the accurate identification and quantification of this specific impurity in Diclofenac drug substances and products, ensuring their safety and efficacy.[1][2][3]

This reference standard is intended for use in analytical method development, method validation, and routine quality control (QC) testing in pharmaceutical laboratories.[1]

Chemical Information:

ParameterValue
Chemical Name N-(4-Chlorophenyl)-2-(2,6-dichlorophenyl)acetamide
Synonyms Diclofenac EP Impurity F, Diclofenac Acetamide (USP), Diclofenac USP Related Compound F
CAS Number 560075-65-2
Molecular Formula C₁₄H₁₀Cl₃NO
Molecular Weight 314.59 g/mol

Application: Impurity Profiling of Diclofenac Sodium by HPLC

The primary application of the N-(4-Chlorophenyl)-2-(2,6-dichlorophenyl)acetamide reference standard is in the "Related Substances" test for Diclofenac Sodium, as detailed in the European Pharmacopoeia monograph 1002.[4] This method utilizes High-Performance Liquid Chromatography (HPLC) to separate Diclofenac from its potential impurities.

Principle

The HPLC method separates components based on their differential partitioning between a stationary phase (e.g., C18 silica gel) and a mobile phase. The reference standard for Impurity F is used to confirm the identity of the corresponding peak in the chromatogram of the Diclofenac Sodium test sample by comparing retention times. It is also used in system suitability tests to ensure the chromatographic system can adequately separate Impurity F from the main Diclofenac peak.

Logical Workflow for Impurity Analysis

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_mobile Prepare Mobile Phase sys_equilib Equilibrate HPLC System prep_mobile->sys_equilib prep_std Prepare Reference Solution (b) (Diclofenac for System Suitability CRS containing Impurity F) inject_std Inject Reference Solution (b) prep_std->inject_std prep_test Prepare Test Solution (Diclofenac Sodium Sample) inject_test Inject Test Solution prep_test->inject_test sys_equilib->inject_std sys_suit Perform System Suitability Test inject_std->sys_suit sys_suit->inject_test If suitability passes peak_ident Identify Impurity F Peak (by comparing retention times) inject_test->peak_ident quant Quantify Impurities peak_ident->quant report Report Results quant->report

Caption: Workflow for the analysis of Diclofenac impurities.

Experimental Protocol

This protocol is based on the European Pharmacopoeia monograph for Diclofenac Sodium.

Materials and Reagents
  • N-(4-Chlorophenyl)-2-(2,6-dichlorophenyl)acetamide (Diclofenac Impurity F) Reference Standard

  • Diclofenac for system suitability Certified Reference Substance (CRS) (containing Impurity F)

  • Diclofenac Sodium sample

  • Methanol, HPLC grade

  • Phosphoric acid

  • Sodium dihydrogen phosphate

  • Water, HPLC grade

Instrumentation and Chromatographic Conditions
ParameterSpecification
Instrument High-Performance Liquid Chromatograph (HPLC)
Detector UV Spectrophotometer at 254 nm
Column 250 mm x 4.6 mm, 5 µm, end-capped octylsilyl silica gel for chromatography (C8)
Mobile Phase Mix 34 volumes of a solution containing 0.5 g/L of phosphoric acid and 0.8 g/L of sodium dihydrogen phosphate (adjusted to pH 2.5 with phosphoric acid) with 66 volumes of methanol.
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Run Time 1.5 times the retention time of Diclofenac (approx. 25 min)
Solution Preparation
  • Test Solution: Dissolve 50.0 mg of the Diclofenac Sodium sample in the mobile phase and dilute to 50.0 mL with the mobile phase.

  • Reference Solution (a): Dilute 2.0 mL of the test solution to 100.0 mL with the mobile phase. Dilute 1.0 mL of this solution to 10.0 mL with the mobile phase. This solution is used for the quantification of impurities.

  • Reference Solution (b) for System Suitability: Use a commercially available "Diclofenac for system suitability CRS" which contains a specified amount of Impurity F. Dissolve the contents of the vial according to the supplier's instructions. This solution is used to identify the peaks and to verify the system's resolution.

System Suitability

Inject the Reference Solution (b) and evaluate the chromatogram based on the following criteria:

ParameterRequirement
Identification The chromatogram is used to identify the peaks corresponding to Impurity F and Diclofenac.
Relative Retention Time Impurity F has a relative retention time of approximately 0.8 with respect to Diclofenac.[5]
Resolution The resolution between the peaks for Impurity F and Diclofenac must be a minimum of 4.0.[4][5]
Analysis Procedure
  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the Reference Solution (b) and verify that the system suitability requirements are met.

  • Inject the Test Solution.

  • Inject the Reference Solution (a).

Calculation and Results

The percentage content of Impurity F in the Diclofenac Sodium sample is calculated using the peak area from the chromatogram of the Test Solution.

Calculation Formula (using external standard principle):

Percentage of Impurity F = (Area of Impurity F peak in Test Solution / Area of Diclofenac peak in Reference Solution (a)) * (Concentration of Diclofenac in Reference Solution (a) / Concentration of Diclofenac in Test Solution) * 100 * Correction Factor

  • Correction Factor for Impurity F: 0.3[5]

Acceptance Criteria (as per European Pharmacopoeia):

ImpurityLimit
Impurity F Not more than 0.15%
Total Impurities Not more than 0.4%
Reporting Threshold 0.05%

Signaling Pathway for Quality Control Decision

The use of the reference standard is a key step in the quality control decision-making process for the release of Diclofenac batches.

G start Start: Diclofenac Batch Analysis hplc_analysis Perform HPLC Analysis (as per protocol) start->hplc_analysis sys_suit System Suitability Met? (Resolution > 4.0) hplc_analysis->sys_suit impurity_f_check Impurity F < 0.15%? sys_suit->impurity_f_check Yes fail Batch Fails QC (Investigate and take corrective action) sys_suit->fail No total_impurities_check Total Impurities < 0.4%? impurity_f_check->total_impurities_check Yes impurity_f_check->fail No pass Batch Passes QC total_impurities_check->pass Yes total_impurities_check->fail No

Caption: Decision pathway for Diclofenac batch release.

Storage and Handling of Reference Standard

The N-(4-Chlorophenyl)-2-(2,6-dichlorophenyl)acetamide reference standard should be stored in a well-closed container, protected from light, at a temperature of 2-8°C. Refer to the Certificate of Analysis provided by the supplier for specific storage conditions and expiry dates. Handle the material in accordance with standard laboratory safety procedures.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(2,6-Dichlorophenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-(2,6-Dichlorophenyl)acetamide. It is intended for researchers, scientists, and drug development professionals to help diagnose and resolve issues leading to low yields and impurities during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The two most prevalent laboratory-scale methods for the synthesis of this compound are:

  • Amide coupling: This involves the reaction of 2-(2,6-Dichlorophenyl)acetic acid with ammonia or an ammonia equivalent, facilitated by a coupling agent.

  • Nitrile hydrolysis: This method involves the controlled hydrolysis of 2-(2,6-Dichlorophenyl)acetonitrile.

Q2: My amide coupling reaction is resulting in a low yield. What are the likely causes?

A2: Low yields in the amide coupling approach can stem from several factors:

  • Inefficient activation of the carboxylic acid: The coupling reagent may be degraded or used in insufficient quantity.

  • Presence of moisture: Water can hydrolyze the activated carboxylic acid intermediate, preventing amide formation. It is critical to use anhydrous solvents and reagents.[1]

  • Suboptimal reaction conditions: Incorrect temperature, solvent, or the choice and amount of base can significantly hinder the reaction.[1]

  • Steric hindrance: The bulky chlorine atoms on the phenyl ring can slow down the reaction.[1]

Q3: I am struggling with the hydrolysis of 2-(2,6-Dichlorophenyl)acetonitrile, as it proceeds to the carboxylic acid. How can I selectively obtain the amide?

A3: The hydrolysis of nitriles to carboxylic acids proceeds through an amide intermediate. To isolate the amide, milder reaction conditions are necessary. Harsh acidic or basic conditions with prolonged heating will favor the formation of the carboxylic acid.[2] Consider using milder reagents or carefully controlling the reaction time and temperature. For example, using a mixture of trifluoroacetic acid (TFA) or acetic acid with sulfuric acid can facilitate the hydration of the nitrile to the amide with reduced over-hydrolysis.[2]

Q4: What are the common impurities I should look out for in my final product?

A4: Depending on the synthetic route, common impurities may include:

  • From amide coupling: Unreacted 2-(2,6-Dichlorophenyl)acetic acid, and byproducts from the coupling reagent (e.g., dicyclohexylurea if DCC is used).

  • From nitrile hydrolysis: Unreacted 2-(2,6-Dichlorophenyl)acetonitrile and the over-hydrolysis product, 2-(2,6-Dichlorophenyl)acetic acid.

  • General: 1-(2,6-dichlorophenyl)indolin-2-one is a known impurity that can form under certain conditions, such as autoclaving of related compounds like Diclofenac sodium.[3][4]

Q5: What are the recommended purification methods for this compound?

A5: The primary methods for purification are recrystallization and flash column chromatography.

  • Recrystallization: This is a cost-effective method for crystalline solids. A suitable solvent system is aqueous ethanol.[5]

  • Flash Column Chromatography: This technique is highly effective for separating closely related impurities and can yield a product with very high purity (>99.5%).[5]

Troubleshooting Guides

Low Yield in Amide Coupling from 2-(2,6-Dichlorophenyl)acetic acid
Symptom Possible Cause Suggested Solution
Low or no product formation with starting material remaining 1. Inactive Coupling Reagent: Reagents like EDC and DCC are moisture-sensitive and can degrade.[6]Use a fresh bottle of the coupling reagent. Ensure reagents are stored in a desiccator.
2. Presence of Water: Hydrolysis of the activated ester intermediate.Use anhydrous solvents (e.g., DCM, DMF) and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[6]
3. Inadequate Stoichiometry: Insufficient amount of coupling agent or amine source.Use a slight excess (1.1-1.5 equivalents) of the coupling agent.[7]
Reaction stalls and does not proceed to completion 1. Steric Hindrance: The 2,6-dichloro substitution pattern hinders the approach of the nucleophile.Consider using a more powerful coupling reagent like HATU or T3P.[8][9] Additives like HOBt can also improve efficiency. Increasing the reaction temperature or extending the reaction time may also be beneficial.
2. Insufficient Base: If using an amine salt, an inadequate amount of base will result in a low concentration of the free amine.Use a non-nucleophilic base like DIPEA or triethylamine in sufficient quantity (at least 2 equivalents if starting with an amine salt).[10]
Multiple spots on TLC, indicating side products 1. Side Reactions of the Coupling Agent: For example, N-acylurea formation with DCC.Add HOBt or DMAP to the reaction mixture to minimize side reactions and improve the yield.[11]
2. Racemization (if applicable to derivatives): The activated carboxylic acid can be prone to epimerization.Use coupling additives known to suppress racemization, such as HOBt. Running the reaction at a lower temperature can also help.[1]
Challenges in Nitrile Hydrolysis of 2-(2,6-Dichlorophenyl)acetonitrile
Symptom Possible Cause Suggested Solution
Product is primarily 2-(2,6-Dichlorophenyl)acetic acid 1. Reaction Conditions are too Harsh: High temperatures and strong acids or bases favor the formation of the carboxylic acid.[2]Use milder conditions. For acid-catalyzed hydrolysis, try HCl at a lower temperature (e.g., 40°C).[2] For base-catalyzed hydrolysis, use a reagent like Amberlyst A-26 supported hydroperoxide.
Reaction is very slow or does not start 1. Insufficient Activation of the Nitrile: The nitrile group requires activation to be attacked by a weak nucleophile like water.For acid catalysis, ensure a sufficient concentration of a strong acid is present to protonate the nitrile nitrogen.
Incomplete conversion, starting material remains 1. Insufficient Reaction Time or Temperature: The hydrolysis of nitriles can be slow under mild conditions.Monitor the reaction by TLC and allow for a longer reaction time. A moderate increase in temperature may be necessary.

Data Presentation

The choice of coupling agent and reaction conditions can significantly impact the yield of this compound from 2-(2,6-Dichlorophenyl)acetic acid. The following table provides illustrative data based on common outcomes for amide coupling reactions.

Table 1: Illustrative Yields for Amide Coupling with Different Reagents

Coupling Reagent Additive Solvent Temperature (°C) Time (h) Illustrative Yield (%) Notes
DCCDMAP (cat.)DCM251260-75Byproduct (DCU) can be difficult to remove by chromatography.
EDCIHOBt (1 eq.)DMF251270-85EDCI byproducts are water-soluble, simplifying purification.[11]
HATUDIPEA (2 eq.)DMF25485-95Highly efficient, especially for sterically hindered substrates, but more expensive.[1]
T3PPyridineEtOAc50680-90A robust method with low epimerization.[8][9]

Experimental Protocols

Protocol 1: Amide Coupling using EDCI/HOBt

  • Preparation: In a round-bottom flask under a nitrogen atmosphere, dissolve 2-(2,6-Dichlorophenyl)acetic acid (1.0 eq.) and 1-hydroxybenzotriazole (HOBt) (1.1 eq.) in anhydrous dimethylformamide (DMF).

  • Activation: Cool the solution to 0°C in an ice bath. Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.1 eq.) portion-wise and stir the mixture at 0°C for 30 minutes.

  • Reaction: Add a solution of the amine (e.g., ammonia source, 1.2 eq.) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq.) in DMF to the reaction mixture.

  • Execution: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization.[5]

Protocol 2: Controlled Hydrolysis of 2-(2,6-Dichlorophenyl)acetonitrile

  • Preparation: In a round-bottom flask, dissolve 2-(2,6-Dichlorophenyl)acetonitrile (1.0 eq.) in a mixture of acetic acid and concentrated sulfuric acid (e.g., 10:1 v/v).

  • Execution: Heat the reaction mixture to 40-50°C and stir.

  • Monitoring: Carefully monitor the reaction progress by TLC. The goal is to maximize the formation of the amide while minimizing the formation of the carboxylic acid.

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Isolation: Neutralize the solution with a base (e.g., solid NaOH or concentrated NH₄OH) while cooling in an ice bath. The product will precipitate out of the solution.

  • Purification: Collect the solid by vacuum filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from a suitable solvent like aqueous ethanol.[12]

Mandatory Visualization

Synthesis_Workflow cluster_route1 Route 1: Amide Coupling cluster_route2 Route 2: Nitrile Hydrolysis start1 2-(2,6-Dichlorophenyl)acetic Acid activate Activate with Coupling Reagent (e.g., EDCI, HOBt) start1->activate couple React with Ammonia Source activate->couple product This compound couple->product start2 2-(2,6-Dichlorophenyl)acetonitrile hydrolyze Controlled Hydrolysis (Mild Acid/Base) start2->hydrolyze hydrolyze->product purify Purification (Recrystallization or Chromatography) product->purify final_product Pure Product purify->final_product

Caption: Synthetic routes to this compound.

Troubleshooting_Low_Yield cluster_investigation Initial Checks cluster_solutions Corrective Actions start Low Yield Observed check_reagents Are starting materials pure and dry? start->check_reagents decision1 Reagent Quality Issue? check_reagents->decision1 check_conditions Are reaction conditions (solvent, temp) anhydrous and optimal? decision2 Condition Issue? check_conditions->decision2 solution_reagents Purify/dry starting materials. Use fresh coupling agents. end_node Improved Yield solution_reagents->end_node solution_conditions Use anhydrous solvents. Optimize temperature and time. solution_conditions->end_node solution_coupling Switch to a more potent coupling agent (e.g., HATU). Add HOBt. solution_coupling->end_node decision1->check_conditions No decision1->solution_reagents Yes decision2->solution_conditions Yes decision2->solution_coupling No

Caption: Decision tree for troubleshooting low yield in amide coupling.

References

Purification of 2-(2,6-Dichlorophenyl)acetamide from crude reaction mixture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 2-(2,6-Dichlorophenyl)acetamide from a crude reaction mixture.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The most prevalent and effective purification techniques for this compound are recrystallization and column chromatography. Recrystallization is often the first choice if the crude product is a solid and relatively pure.[1] For complex mixtures or when a very high purity is required, column chromatography is the preferred method.[1]

Q2: What are the likely impurities in my crude this compound?

A2: Potential impurities in your crude product can include unreacted starting materials such as 2,6-dichlorophenylacetic acid and the aminating agent, as well as side products formed during the synthesis. One notable impurity, particularly in related syntheses like that of Diclofenac, is N-(4-chlorophenyl)-2-(2,6-dichlorophenyl)acetamide.[2][3][4]

Q3: How can I monitor the progress of the purification?

A3: Thin Layer Chromatography (TLC) is a rapid and effective method for monitoring the purification process.[1] By spotting the crude mixture, the fractions collected during chromatography, and the purified product on a TLC plate, you can visualize the separation of the desired compound from impurities. A suitable eluent system, such as a mixture of ethyl acetate and hexane, can be used for this purpose.[1]

Q4: How do I assess the purity of the final product?

A4: The purity of the final this compound can be assessed using several analytical techniques:

  • Thin Layer Chromatography (TLC): A single spot on the TLC plate suggests a high degree of purity.[1]

  • Melting Point Analysis: A sharp melting point range that is consistent with the literature value indicates high purity.[1]

  • Spectroscopic Methods: 1H NMR, 13C NMR, and Mass Spectrometry are used to confirm the chemical structure and identify any remaining impurities.[1]

  • High-Performance Liquid Chromatography (HPLC): This technique provides quantitative data on the purity of the compound.[1]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low yield after recrystallization The chosen solvent is too good at dissolving the compound at room temperature.Select a solvent in which the compound is less soluble at room temperature, or use a two-solvent system where the compound is soluble in one solvent and insoluble in the other (e.g., ethyl acetate/hexane).[5][6]
The compound is precipitating out too quickly, trapping impurities.Allow the solution to cool more slowly to room temperature before placing it in an ice bath. Slower cooling promotes the formation of purer crystals.[7]
The product oils out during recrystallization The melting point of the compound is lower than the boiling point of the solvent.Use a solvent with a lower boiling point.
The presence of impurities is depressing the melting point.Try purifying the crude material by column chromatography before recrystallization.
Poor separation during column chromatography The eluent system is not optimized.Use TLC to screen for a more effective eluent system. A good starting point is a mixture of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate). The polarity can be adjusted to achieve better separation.[8]
The column is overloaded with the crude mixture.Use a larger column or reduce the amount of crude material loaded onto the column.[9]
The purified product is still impure The chosen purification method is not effective for the specific impurities present.If recrystallization fails to remove certain impurities, try column chromatography, or vice versa. For very stubborn impurities, preparative HPLC may be necessary.[1]
The fractions were not collected and combined correctly during column chromatography.Use TLC to analyze each fraction before combining them to ensure that only the fractions containing the pure product are pooled together.

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol provides a general guideline for the recrystallization of this compound. The choice of solvent may need to be optimized based on the specific impurities present in the crude mixture. Ethanol is a good starting point for a single-solvent recrystallization.[10] A two-solvent system of ethyl acetate and hexane is also a common and effective choice.[11]

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., Ethanol, or Ethyl Acetate and Hexane)

  • Erlenmeyer flask

  • Hot plate with magnetic stirrer

  • Reflux condenser

  • Büchner funnel and flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of the chosen hot recrystallization solvent (e.g., ethanol) until the solid completely dissolves. If using a two-solvent system, dissolve the crude product in a minimal amount of the hot solvent in which it is soluble (e.g., ethyl acetate).

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization:

    • Single Solvent: Remove the flask from the heat and allow it to cool slowly to room temperature. Once crystals begin to form, place the flask in an ice bath to maximize the yield.

    • Two Solvents: While the solution in the first solvent is still hot, add the second solvent (the "anti-solvent," e.g., hexane) dropwise until the solution becomes slightly cloudy. Reheat the solution until it becomes clear again, then remove it from the heat and allow it to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals in a vacuum oven at a temperature below the compound's melting point.

Protocol 2: Purification by Column Chromatography

This protocol describes a general procedure for the purification of this compound using silica gel column chromatography.

Materials:

  • Crude this compound

  • Silica gel (for column chromatography)

  • Eluent (e.g., a mixture of hexane and ethyl acetate)

  • Chromatography column

  • Sand

  • Cotton or glass wool

  • Collection tubes or flasks

  • TLC plates and chamber

Procedure:

  • Eluent Selection: Determine the optimal eluent system by running TLC plates with the crude mixture in various solvent ratios (e.g., hexane:ethyl acetate 9:1, 8:2, 7:3, etc.). The ideal eluent system should provide a good separation between the desired product spot and any impurity spots, with the product having an Rf value of approximately 0.2-0.4.[7]

  • Column Packing:

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the chosen eluent and pour it into the column.

    • Allow the silica gel to settle, and then add another thin layer of sand on top.

    • Drain the excess eluent until the solvent level is just at the top of the sand layer.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent.

    • Carefully add the sample solution to the top of the column.

    • Alternatively, for less soluble compounds, the crude product can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder added to the top of the column.

  • Elution:

    • Carefully add the eluent to the top of the column.

    • Apply gentle pressure (if necessary) to begin the elution process.

    • Collect the eluting solvent in fractions.

  • Fraction Analysis:

    • Monitor the collected fractions by TLC to identify which fractions contain the pure product.

    • Combine the pure fractions.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Visualizations

Purification_Workflow cluster_start Starting Point cluster_purification Purification cluster_analysis Purity Analysis cluster_end Final Product Crude Crude Reaction Mixture Recrystallization Recrystallization Crude->Recrystallization ColumnChromatography Column Chromatography Crude->ColumnChromatography TLC TLC Analysis Recrystallization->TLC ColumnChromatography->TLC MeltingPoint Melting Point TLC->MeltingPoint Spectroscopy Spectroscopic Analysis (NMR, MS) MeltingPoint->Spectroscopy PureProduct Pure this compound Spectroscopy->PureProduct

Caption: General experimental workflow for the purification of this compound.

Troubleshooting_Tree Start Crude Product Obtained IsSolid Is the crude product a solid? Start->IsSolid TryRecrystallization Attempt Recrystallization IsSolid->TryRecrystallization Yes OilyProduct Product is an oil or highly impure IsSolid->OilyProduct No IsPureAfterRecryst Is the product pure after recrystallization? TryRecrystallization->IsPureAfterRecryst Success Purification Successful IsPureAfterRecryst->Success Yes ColumnChrom Perform Column Chromatography IsPureAfterRecryst->ColumnChrom No IsPureAfterColumn Is the product pure after column chromatography? ColumnChrom->IsPureAfterColumn IsPureAfterColumn->Success Yes ConsiderPrepHPLC Consider Preparative HPLC IsPureAfterColumn->ConsiderPrepHPLC No OilyProduct->ColumnChrom

References

Technical Support Center: Overcoming Solubility Challenges of 2-(2,6-Dichlorophenyl)acetamide in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and detailed experimental protocols to address the common solubility issues encountered with 2-(2,6-Dichlorophenyl)acetamide in aqueous solutions. The following information is designed to assist researchers in achieving consistent and reliable experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you may encounter during the solubilization of this compound.

Q1: My this compound, dissolved in an organic solvent like DMSO, precipitates immediately when I add it to my aqueous buffer. What is happening and how can I prevent this?

A1: This phenomenon, often called "crashing out," occurs when a compound highly soluble in an organic solvent is introduced into an aqueous environment where it has poor solubility. The rapid change in solvent polarity causes the compound to precipitate.

Troubleshooting Steps:

  • Optimize Solvent Concentration: Keep the final concentration of the organic co-solvent (e.g., DMSO) in your aqueous buffer as low as possible, ideally below 0.5%, to minimize both precipitation and potential toxicity in cellular assays.[1]

  • Stepwise Dilution: Instead of adding the concentrated stock solution directly to the full volume of the aqueous buffer, perform a stepwise dilution. First, dilute the stock into a smaller volume of the buffer with vigorous vortexing, and then add this intermediate solution to the final volume.[1]

  • Pre-warm the Aqueous Buffer: Gently warming the aqueous buffer to the experimental temperature (e.g., 37°C) can sometimes help maintain the compound's solubility upon addition.[1]

  • Increase Stock Concentration: Preparing a more concentrated stock solution in the organic solvent allows for the addition of a smaller volume to the aqueous buffer, thus lowering the final organic solvent concentration.[1]

Q2: I've managed to dissolve the compound, but it precipitates out of the aqueous solution over time. Why does this happen and what can I do?

A2: This suggests that your initial solution was supersaturated and thermodynamically unstable. Over time, the system equilibrates, and the excess compound precipitates to reach its true thermodynamic solubility.

Troubleshooting Steps:

  • Determine Equilibrium Solubility: Conduct a shake-flask solubility experiment to determine the true equilibrium solubility of this compound in your specific aqueous buffer. This will establish the maximum stable concentration you can work with.

  • Filter the Solution: After preparation, filter your final working solution through a 0.22 µm syringe filter to remove any microscopic precipitates that could act as nucleation sites for further precipitation.

  • Prepare Fresh Solutions: Due to the potential for precipitation over time, it is best practice to prepare fresh working solutions of this compound for each experiment.

Q3: My solubility measurements for this compound are inconsistent between experiments. What are the potential causes?

A3: Variability in solubility data can arise from several factors related to both the compound and the experimental procedure.

Troubleshooting Steps:

  • Compound Purity and Form: Ensure you are using a consistent batch of this compound with known purity. Different crystalline forms (polymorphs) of a compound can have different solubilities.

  • Standardize Procedures: Maintain consistency in all experimental parameters, including the source and purity of solvents and buffers, pH measurements, temperature, agitation speed, and equilibration time.

  • Control Temperature: Solubility is temperature-dependent. Use a temperature-controlled environment (e.g., a water bath or incubator) for your experiments to ensure consistency.

Q4: Can I use pH adjustment to increase the aqueous solubility of this compound?

A4: The amide functional group in this compound is generally considered neutral in the biologically relevant pH range. The conjugate acid of an amide has a very low pKa (around -0.5), meaning it is a very weak base and will not be significantly protonated in typical aqueous buffers.[2] Therefore, pH adjustment is unlikely to significantly increase its solubility. However, for structurally related weakly acidic or basic compounds, pH can play a crucial role. For weakly acidic drugs, increasing the pH above their pKa will increase the concentration of the more soluble ionized form. Conversely, for weakly basic drugs, decreasing the pH below their pKa will enhance solubility.[3]

Quantitative Data Summary

Due to the limited availability of specific quantitative solubility data for this compound in public literature, the following tables provide a general overview based on the properties of structurally similar aromatic amides and common solvents used in a research setting. It is highly recommended to experimentally determine the solubility for your specific experimental conditions.

Table 1: Estimated Solubility of this compound in Common Solvents

SolventEstimated SolubilityRemarks
WaterVery Poorly SolubleThe dichlorophenyl and acetamide moieties contribute to its low aqueous solubility.
Dimethyl Sulfoxide (DMSO)SolubleA strong polar aprotic solvent capable of dissolving many poorly water-soluble compounds.[4][5]
EthanolSparingly Soluble to SolubleCan be used as a co-solvent to improve aqueous solubility.
MethanolSolubleOften used in the preparation of solid dispersions.
ChloroformSolubleA common solvent for organic synthesis and characterization.

Table 2: Potential Fold Increase in Apparent Aqueous Solubility with Different Enhancement Techniques (Hypothetical Values for a Poorly Soluble Aromatic Amide)

TechniqueSystemEstimated Fold Increase
Co-solvency10% Ethanol in Water5 - 20
Co-solvency5% DMSO in Water10 - 50
Complexation1:1 Molar Ratio with HP-β-Cyclodextrin50 - 200
Surfactant1% Tween® 80 in Water20 - 100
Solid Dispersion1:5 Ratio with PVP K30100 - 500

Experimental Protocols

The following are detailed methodologies for key experiments related to determining and enhancing the solubility of this compound.

Protocol 1: Determination of Aqueous Solubility using the Shake-Flask Method

This protocol determines the equilibrium solubility of a compound in an aqueous buffer.

Materials:

  • This compound powder

  • Aqueous buffer of choice (e.g., Phosphate Buffered Saline, pH 7.4)

  • Glass vials with screw caps

  • Orbital shaker or vortex mixer

  • Centrifuge

  • 0.22 µm syringe filters

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

  • Add an excess amount of this compound powder to a glass vial.

  • Add a known volume of the aqueous buffer to the vial.

  • Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).

  • Shake the vials for a predetermined time (typically 24-48 hours) to ensure equilibrium is reached.

  • After shaking, allow the vials to stand to let the undissolved solid settle.

  • Carefully withdraw a sample from the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved particles.

  • Dilute the filtrate with an appropriate solvent (e.g., mobile phase for HPLC) to a concentration within the linear range of your analytical method.

  • Quantify the concentration of the dissolved compound using a validated HPLC or UV-Vis spectrophotometry method against a standard curve.

Protocol 2: Preparation of a Co-solvent Formulation

This protocol describes how to prepare a solution of this compound using a co-solvent to enhance its aqueous solubility.

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO) or Ethanol (as co-solvent)

  • Aqueous buffer of choice

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

Procedure:

  • Prepare a Concentrated Stock Solution:

    • Accurately weigh a desired amount of this compound.

    • Dissolve it in a minimal amount of the chosen co-solvent (e.g., DMSO) to prepare a high-concentration stock solution (e.g., 10-50 mM). Ensure the compound is completely dissolved. Gentle warming or sonication may be used if necessary, but caution should be taken to avoid compound degradation.[4]

  • Prepare the Final Working Solution:

    • Add the desired volume of the aqueous buffer to a sterile tube.

    • While vortexing the buffer, add the required volume of the concentrated stock solution dropwise to achieve the final desired concentration.

    • Ensure the final concentration of the co-solvent is as low as possible and compatible with the intended experiment.

Protocol 3: Preparation of a Cyclodextrin Inclusion Complex

This protocol outlines the preparation of an inclusion complex with Hydroxypropyl-β-cyclodextrin (HP-β-CD) to improve aqueous solubility.

Materials:

  • This compound powder

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water

  • Mortar and pestle

  • Vortex mixer and magnetic stirrer

Procedure (Kneading Method):

  • Determine the desired molar ratio of this compound to HP-β-CD (e.g., 1:1).

  • Accurately weigh the corresponding amounts of both substances.

  • Place the HP-β-CD in a mortar and add a small amount of water to form a paste.

  • Gradually add the this compound powder to the paste while continuously triturating with the pestle.

  • Continue kneading for a specified period (e.g., 30-60 minutes) to facilitate the formation of the inclusion complex.

  • Dry the resulting solid mass in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.

  • Pulverize the dried complex into a fine powder. This powder can then be dissolved in an aqueous buffer for your experiments.

Protocol 4: Preparation of a Solid Dispersion using the Solvent Evaporation Method

This protocol describes the preparation of a solid dispersion with a hydrophilic polymer like Polyvinylpyrrolidone (PVP) to enhance the dissolution rate.

Materials:

  • This compound powder

  • Polyvinylpyrrolidone (PVP K30) or Polyethylene Glycol (PEG 6000)

  • Volatile organic solvent (e.g., Methanol or a mixture of Dichloromethane and Methanol)

  • Rotary evaporator or vacuum oven

Procedure:

  • Determine the desired weight ratio of this compound to the polymer (e.g., 1:5).

  • Dissolve both the compound and the polymer in a suitable volume of the volatile organic solvent in a round-bottom flask. Ensure complete dissolution.

  • Remove the solvent using a rotary evaporator under reduced pressure and at a controlled temperature.

  • A thin film of the solid dispersion will form on the wall of the flask.

  • Further dry the solid dispersion in a vacuum oven to remove any residual solvent.

  • Scrape the dried solid dispersion from the flask and pulverize it into a fine powder. This powder can then be used for dissolution studies or other experiments.

Visualizations

The following diagrams illustrate the logical workflows for troubleshooting common solubility issues.

Troubleshooting_Precipitation start Compound precipitates upon dilution in aqueous buffer q1 Is the final organic solvent concentration >0.5%? start->q1 a1_yes Reduce solvent concentration q1->a1_yes Yes a1_no Try stepwise dilution q1->a1_no No q2 Still precipitating? a1_yes->q2 a1_no->q2 a2_yes Increase stock concentration q2->a2_yes Yes a2_no Solution is ready q2->a2_no No end Consider alternative solubilization method a2_yes->end

Caption: Troubleshooting workflow for immediate precipitation upon dilution.

Troubleshooting_Time_Dependent_Precipitation start Compound precipitates over time q1 Was the solution supersaturated? start->q1 a1_yes Determine equilibrium solubility (shake-flask) q1->a1_yes Likely a1_no Investigate other factors (e.g., temp, compound stability) q1->a1_no Unlikely q2 Work below equilibrium solubility? a1_yes->q2 a2_yes Filter solution (0.22 um) and prepare fresh q2->a2_yes Yes a2_no Use solubility enhancement technique q2->a2_no No end Stable solution achieved a2_yes->end

Caption: Troubleshooting workflow for time-dependent precipitation.

Solubility_Enhancement_Workflow start Poor Aqueous Solubility method1 Co-solvency (e.g., DMSO, Ethanol) start->method1 method2 Complexation (e.g., Cyclodextrins) start->method2 method3 Surfactants (e.g., Tween 80) start->method3 method4 Solid Dispersion (e.g., PVP, PEG) start->method4 evaluation Evaluate Solubility, Stability, and Assay Compatibility method1->evaluation method2->evaluation method3->evaluation method4->evaluation success Optimized Formulation evaluation->success

Caption: General workflow for selecting a solubility enhancement technique.

References

Optimizing reaction conditions for 2-(2,6-Dichlorophenyl)acetamide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 2-(2,6-Dichlorophenyl)acetamide

This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and optimized protocols for the synthesis of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound, primarily focusing on the amidation of 2,6-dichlorophenylacetic acid.

Q1: My reaction yield is very low. What are the potential causes?

A1: Low yields in this amide coupling reaction can stem from several factors:

  • Incomplete Activation of Carboxylic Acid: The reaction requires a coupling reagent to activate the 2,6-dichlorophenylacetic acid. If the reagent is degraded or used in insufficient quantity, activation will be incomplete, leading to poor conversion.[1]

  • Deactivated Amine: The amine reactant can be protonated by the carboxylic acid, which makes it non-nucleophilic and unable to participate in the reaction.[1]

  • Steric Hindrance: The two chlorine atoms on the phenyl ring create significant steric hindrance, which can slow down or prevent the reaction.[1]

  • Presence of Water: Water can hydrolyze the activated carboxylic acid intermediate, reverting it to the starting material and preventing amide formation. It is critical to use anhydrous solvents and reagents.[1]

  • Suboptimal Reaction Conditions: Incorrect temperature, solvent, or the choice of base can significantly hinder the reaction's progress.[1]

Q2: I'm observing a significant amount of unreacted 2,6-dichlorophenylacetic acid. How can I improve the conversion rate?

A2: To drive the reaction to completion, consider the following:

  • Choice of Coupling Reagent: For sterically hindered substrates like 2,6-dichlorophenylacetic acid, standard coupling reagents may be inefficient. Consider using more potent reagents like HATU or T3P.[2][3]

  • Stoichiometry: Using a slight excess (1.1-1.5 equivalents) of the coupling reagent and the amine can help push the equilibrium towards the product.[4]

  • Reaction Time and Temperature: Sterically hindered couplings may require longer reaction times or gentle heating. Monitor the reaction's progress using TLC or LC-MS to determine the optimal time and temperature.[2][4] A temperature of 40-45°C may be beneficial.[2]

Q3: My final product is impure, and I'm having difficulty with purification. What are common side products and how can I minimize them?

A3: A common side product is the urea byproduct formed from carbodiimide-based coupling reagents (like EDCI or DCC).

  • Minimizing Byproducts: Using a coupling reagent like CDI can sometimes simplify purification. Adding additives such as HOBt or OxymaPure can suppress side reactions like racemization if chiral centers are present.[1]

  • Purification Strategy:

    • Aqueous Workup: After the reaction is complete, quench with water or a saturated aqueous solution of NH₄Cl. Wash the organic layer sequentially with a mild acid (e.g., 5% HCl) to remove excess amine and base, followed by a mild base (e.g., saturated NaHCO₃) to remove unreacted carboxylic acid, and finally with brine.[1][5]

    • Crystallization or Chromatography: The crude product can often be purified by recrystallization from a suitable solvent like ethyl acetate.[5] If impurities persist, column chromatography on silica gel is a reliable method.[2]

Q4: Which solvent and base combination is recommended for this synthesis?

A4: The choice of solvent and base is critical for success.

  • Solvents: Anhydrous aprotic solvents are preferred to prevent hydrolysis of the activated intermediate. Dichloromethane (DCM) and Tetrahydrofuran (THF) are commonly used and effective choices.[2]

  • Bases: A non-nucleophilic organic base is required to neutralize the acid formed during the reaction without competing with the amine nucleophile. Diisopropylethylamine (DIPEA) and triethylamine (NEt₃) are standard choices.[2]

Data Presentation: Comparison of Coupling Reagents

The selection of a coupling reagent is crucial, especially for sterically hindered substrates. The table below provides a qualitative comparison of common reagents used for amide bond formation.

Coupling ReagentAdvantagesDisadvantagesCommon Additives
EDCI / DCC Inexpensive and effective.Byproduct (DCU/EDU) can be difficult to remove, especially with DCC.[4]HOBt, DMAP
HATU / HBTU High reactivity, very effective for hindered substrates.More expensive, can be sensitive to moisture.None typically required.
T3P® (Propylphosphonic Anhydride) Excellent for hindered substrates, byproducts are water-soluble.Can be viscous and require careful handling.Pyridine, NEt₃
CDI (Carbonyldiimidazole) Byproducts are gaseous (CO₂) and imidazole, simplifying workup.Can be less reactive for challenging couplings.None typically required.

Experimental Protocols

Protocol 1: General Amide Coupling using EDCI/DMAP

This protocol describes a general procedure for the synthesis of an N-aryl-2-(2,6-dichlorophenyl)acetamide.

Materials:

  • 2,6-Dichlorophenylacetic acid

  • Substituted aniline (e.g., p-chloroaniline)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • 5% Hydrochloric acid (aq.)

  • Saturated Sodium Bicarbonate (aq.)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Under an inert atmosphere (e.g., nitrogen), dissolve 2,6-dichlorophenylacetic acid (1.0 eq.) in anhydrous DCM.

  • Add EDCI (1.2 eq.) and DMAP (1.2 eq.) to the solution.[5]

  • Stir the mixture at room temperature for 15-20 minutes to activate the carboxylic acid.

  • Add the desired aniline (1.0 eq.) to the reaction mixture.[5]

  • Allow the reaction to stir at room temperature overnight. Monitor progress by TLC.[5]

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer successively with 5% HCl, water, and brine.[5]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[5]

  • Purify the crude solid by recrystallization or column chromatography.

Visualizations

Experimental Workflow

The following diagram outlines the general experimental sequence for the synthesis and purification of this compound.

G A 1. Dissolve Acid in Anhydrous DCM B 2. Add Coupling Reagent (e.g., EDCI, DMAP) A->B C 3. Stir for Activation (15-20 min) B->C D 4. Add Amine C->D E 5. React Overnight (Monitor by TLC) D->E F 6. Aqueous Workup (Acid/Base Wash) E->F G 7. Dry & Concentrate F->G H 8. Purify Product (Recrystallization or Chromatography) G->H I Final Product H->I

Caption: General workflow for amide coupling synthesis.

Troubleshooting Logic for Low Yield

This flowchart provides a logical path for diagnosing the cause of low reaction yields.

G start Low Yield Observed q1 Are Starting Materials Pure & Dry? start->q1 a1_yes YES q1->a1_yes a1_no NO q1->a1_no q2 Is Coupling Reagent Sufficiently Active? a1_yes->q2 s1 Purify / Dry Starting Materials a1_no->s1 end_node Yield Improved s1->end_node a2_yes YES q2->a2_yes a2_no NO q2->a2_no q3 Are Reaction Conditions (Temp, Time, Solvent) Optimal? a2_yes->q3 s2 Use Fresh Reagent or Switch to a Stronger One (e.g., HATU) a2_no->s2 s2->end_node a3_yes YES q3->a3_yes a3_no NO q3->a3_no a3_yes->end_node Consider other structural issues s3 Increase Reaction Time or Gently Heat (40-45°C). Ensure Anhydrous Solvent. a3_no->s3 s3->end_node

Caption: Troubleshooting flowchart for low yield amidation.

References

Degradation pathways of 2-(2,6-Dichlorophenyl)acetamide under stress conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the degradation pathways of 2-(2,6-Dichlorophenyl)acetamide under various stress conditions.

Frequently Asked Questions (FAQs)

Q1: What are the expected primary degradation pathways for this compound under stress conditions?

A1: Based on the chemical structure (an acetamide derivative with a dichlorinated phenyl ring), the primary degradation pathways anticipated under forced degradation conditions (hydrolysis, oxidation, photolysis, and thermal stress) include:

  • Hydrolysis: Cleavage of the amide bond is the most probable hydrolytic degradation pathway, which would yield 2,6-dichlorophenylacetic acid and ammonia.

  • Oxidation: The dichlorophenyl ring and the methylene bridge are susceptible to oxidative attack. This can lead to the formation of hydroxylated derivatives on the aromatic ring and potential cleavage of the acetamide side chain.

  • Photolysis: Exposure to light, particularly UV radiation, can induce dechlorination (removal of one or both chlorine atoms) and subsequent hydroxylation of the phenyl ring.

  • Thermal Stress: At elevated temperatures, the primary degradation is expected to be the cleavage of the amide bond, similar to hydrolysis, leading to the formation of 2,6-dichlorophenylacetic acid and ammonia. Further decomposition at higher temperatures is possible.

Q2: I am observing unexpected peaks in my chromatogram after stress testing. What could they be?

A2: Unexpected peaks could be primary or secondary degradation products, impurities from the starting material, or artifacts from the experimental conditions. To identify these, consider the following:

  • Primary Degradants: Refer to the predicted degradation pathways in Q1. Key products to look for include 2,6-dichlorophenylacetic acid, hydroxylated and/or dechlorinated analogs of the parent compound.

  • Secondary Degradants: These are products formed from the further degradation of primary degradants. For example, the aromatic ring of 2,6-dichlorophenylacetic acid could be further oxidized or hydroxylated.

  • Method-Related Artifacts: Ensure your mobile phase, buffer, and sample preparation reagents are stable under the analytical conditions and are not reacting with the analyte or its degradants. Running a blank stress experiment (without the drug substance) can help identify such artifacts.

Q3: My mass balance is low after forced degradation. What are the possible reasons?

A3: A low mass balance suggests that not all degradation products are being accounted for. Common reasons include:

  • Non-chromophoric Degradants: Some degradation products may lack a UV-absorbing chromophore, making them undetectable by UV-based methods. Using a universal detector like a mass spectrometer (MS) or a charged aerosol detector (CAD) can help identify such compounds.

  • Volatile Degradants: Small molecule degradants, such as ammonia from hydrolysis, may be lost during sample preparation or analysis.

  • Precipitation: Degradation products may be insoluble in the analysis solvent and precipitate out of the solution. Visually inspect your samples for any solid matter.

  • Adsorption: Highly polar or charged degradants may adsorb to the surfaces of vials or chromatography columns.

Troubleshooting Guides

Issue 1: Inconsistent Degradation Profile in Hydrolytic Studies
Symptom Possible Cause Suggested Solution
Higher than expected degradation in acidic conditions.The amide bond is susceptible to acid-catalyzed hydrolysis.Reduce the acid concentration (e.g., from 1N HCl to 0.1N or 0.01N HCl) or shorten the exposure time.
Lower than expected degradation in alkaline conditions.While amides hydrolyze under basic conditions, the rate can be slower than acid-catalyzed hydrolysis for some structures.Increase the base concentration (e.g., from 0.1N NaOH to 1N NaOH), increase the temperature, or extend the reaction time.
Variable results between experiments.Inconsistent temperature control or pH of the solution.Ensure precise temperature control using a calibrated water bath or oven. Accurately prepare and verify the pH of all hydrolytic solutions before use.
Issue 2: Multiple, Poorly Resolved Peaks in Oxidative Degradation
Symptom Possible Cause Suggested Solution
A complex mixture of degradation products is observed.Oxidation can be non-selective, leading to multiple hydroxylated isomers and other byproducts.Use a lower concentration of the oxidizing agent (e.g., 3% H₂O₂ instead of 30%). Optimize the chromatographic method by using a gradient elution with a high-resolution column to improve the separation of closely eluting peaks.
Degradation is too rapid and extensive.The reaction conditions are too harsh.Decrease the temperature of the reaction or shorten the exposure time. Quench the reaction at specific time points to monitor the progression of degradation.
Issue 3: No Significant Degradation Under Photolytic or Thermal Stress
Symptom Possible Cause Suggested Solution
Less than 5% degradation after exposure to ICH photostability conditions.The compound may be inherently photostable. The experimental setup may not provide sufficient light exposure.Increase the duration of light exposure or use a light source with higher intensity. Ensure the sample is exposed directly to the light source.
Minimal degradation at elevated temperatures (e.g., 80°C).The compound is thermally stable at the tested temperature.Increase the temperature in increments (e.g., to 100°C or 120°C). Be cautious of reaching the melting point of the compound.

Predicted Degradation Products and Quantitative Data Summary

Stress ConditionPredicted Primary Degradation Product(s)Expected % Degradation (Typical Range)
Acid Hydrolysis 2,6-Dichlorophenylacetic acid, Ammonia10 - 30%
Alkaline Hydrolysis 2,6-Dichlorophenylacetic acid, Ammonia5 - 20%
Oxidative (H₂O₂) Hydroxylated this compound isomers, 2,6-Dichlorophenylacetic acid15 - 40%
Photolytic (UV) Monochloro-hydroxy-phenylacetamide isomers, 2,6-Dichlorophenylacetic acid5 - 15%
Thermal (Dry Heat) 2,6-Dichlorophenylacetic acid, Ammonia5 - 20%

Experimental Protocols

General Protocol for Forced Degradation Studies
  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1N HCl. Keep at 60°C for 24 hours.

    • Alkaline Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1N NaOH. Keep at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

    • Photolytic Degradation: Expose the stock solution in a photostability chamber according to ICH Q1B guidelines.

    • Thermal Degradation: Store the solid drug substance in an oven at 80°C for 48 hours.

  • Sample Neutralization (for hydrolytic samples): After the specified time, cool the hydrolytic samples to room temperature and neutralize the acid-stressed sample with an equivalent amount of 0.1N NaOH and the base-stressed sample with 0.1N HCl.

  • Sample Dilution: Dilute all stressed samples, along with an unstressed control sample, to a final concentration of approximately 100 µg/mL with the mobile phase.

  • Analysis: Analyze the samples by a stability-indicating HPLC-UV/MS method.

Visualizations

Predicted Degradation Pathways

DegradationPathways Parent This compound AcidBase Acid/Base Hydrolysis Parent->AcidBase Oxidation Oxidation (H₂O₂) Parent->Oxidation Photolysis Photolysis (UV) Parent->Photolysis Thermal Thermal Stress Parent->Thermal DP1 2,6-Dichlorophenylacetic acid AcidBase->DP1 DP2 Ammonia AcidBase->DP2 Oxidation->DP1 DP3 Hydroxylated Derivatives Oxidation->DP3 Photolysis->DP1 DP4 Dechlorinated/Hydroxylated Derivatives Photolysis->DP4 Thermal->DP1 Thermal->DP2

Caption: Predicted degradation pathways of this compound under stress.

Experimental Workflow for Stress Testing

ExperimentalWorkflow Start Start: Prepare Drug Stock Solution (1 mg/mL) Stress Apply Stress Conditions (Acid, Base, Oxidative, Photolytic, Thermal) Start->Stress Neutralize Neutralize Hydrolytic Samples Stress->Neutralize For Acid/Base Samples Dilute Dilute All Samples to Working Concentration Stress->Dilute For Other Samples Neutralize->Dilute Analyze Analyze by Stability-Indicating HPLC-UV/MS Method Dilute->Analyze End End: Identify Degradants and Determine Pathways Analyze->End

Technical Support Center: Formulation and Stability of 2-(2,6-Dichlorophenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the stability of formulations containing 2-(2,6-Dichlorophenyl)acetamide. The information is presented in a question-and-answer format to directly address common issues encountered during experimental studies.

Frequently Asked Questions (FAQs)

Q1: What are the most likely degradation pathways for this compound?

A1: Based on its chemical structure, the primary degradation pathways for this compound are likely hydrolysis and oxidation.[1] The amide linkage is susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions, leading to the formation of 2,6-dichlorophenylacetic acid and ammonia or a related amine. The phenyl ring, activated by the chlorine substituents, may also be susceptible to oxidative degradation.

Q2: What environmental factors are most likely to affect the stability of this compound?

A2: Key environmental factors that can impact the stability of this compound include pH, temperature, and light.[2]

  • pH: Extreme pH values (both acidic and basic) can accelerate the rate of hydrolysis of the amide bond.[1]

  • Temperature: Elevated temperatures typically increase the rate of chemical degradation reactions, including hydrolysis and oxidation.

  • Light: Exposure to ultraviolet (UV) or visible light can potentially induce photolytic degradation.

Q3: How do I select appropriate excipients for my formulation to ensure stability?

A3: Excipient selection is critical for maintaining the stability of the active pharmaceutical ingredient (API). It is essential to conduct compatibility studies.[3][4] Potential incompatibilities can arise from the chemical nature of the excipients, moisture content, and the presence of reactive impurities.[5] For this compound, it is advisable to avoid strongly acidic or basic excipients and those with high levels of reactive peroxides. Common screening methods include Differential Scanning Calorimetry (DSC) and Fourier-Transform Infrared Spectroscopy (FTIR) to detect physical and chemical interactions.[3][4]

Q4: What are the initial signs of instability in my formulation?

A4: Initial signs of instability can manifest as changes in physical appearance, such as color change, precipitation, or crystal growth. Chemical instability can be detected through analytical methods like High-Performance Liquid Chromatography (HPLC), which may show a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the formulation and stability testing of this compound.

Observed Issue Potential Cause(s) Recommended Solution(s)
Rapid decrease in API concentration in an aqueous solution at low pH. Acid-catalyzed hydrolysis of the amide bond.- Adjust the pH of the formulation to a more neutral range (e.g., pH 6-7).- Consider the use of a non-aqueous solvent system if appropriate for the intended application.- Investigate the use of buffering agents to maintain a stable pH.
Appearance of a new peak in the HPLC chromatogram during a stability study at elevated temperature. Thermally induced degradation.- Store the formulation at a lower temperature.- Perform forced degradation studies to identify the degradation product and its formation kinetics.- Evaluate the impact of the degradant on the safety and efficacy of the product.
Discoloration of a solid formulation upon exposure to light. Photodegradation.- Protect the formulation from light by using amber-colored containers or opaque packaging.- Incorporate a photostabilizer into the formulation if feasible.- Conduct photostability studies according to ICH Q1B guidelines.
Inconsistent analytical results between different batches of the same formulation. Variability in excipient lots or impurities.[5]- Qualify excipient vendors and test different lots for consistency.- Analyze excipients for reactive impurities (e.g., peroxides in polymers).- Ensure a robust and well-controlled manufacturing process.
Precipitation of the API in a liquid formulation over time. Poor solubility or crystallization of a less stable polymorph.- Conduct solubility studies to determine the optimal solvent system and pH.- Investigate the use of solubilizing agents or co-solvents.- Characterize the solid-state properties of the API to identify and control the most stable polymorphic form.

Experimental Protocols

1. Stability-Indicating HPLC Method

This protocol outlines a general method for the analysis of this compound and its potential degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detector: UV at a suitable wavelength (determined by UV-Vis scan, likely around 275 nm).

  • Column Temperature: 30 °C

  • Procedure:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).

    • Prepare working standards and sample solutions by diluting the stock solution with the mobile phase.

    • Inject the standards and samples onto the HPLC system.

    • Quantify the amount of this compound and any degradation products by comparing peak areas to the standard curve.

2. Forced Degradation Study

Forced degradation studies are essential to identify potential degradation pathways and to develop a stability-indicating analytical method.

  • Acid Hydrolysis: Incubate the drug substance in 0.1 N HCl at 60 °C for 24 hours.

  • Base Hydrolysis: Incubate the drug substance in 0.1 N NaOH at 60 °C for 24 hours.

  • Oxidative Degradation: Treat the drug substance with 3% hydrogen peroxide at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid drug substance to 80 °C for 48 hours.

  • Photodegradation: Expose the drug substance to UV and visible light in a photostability chamber (ICH Q1B).

  • Analysis: Analyze all stressed samples by the stability-indicating HPLC method. Compare the chromatograms to that of an unstressed sample to identify and quantify degradation products.

Visualizations

cluster_workflow Stability Testing Workflow Formulation Formulation Stability_Chamber Stability_Chamber Formulation->Stability_Chamber ICH Conditions Time_Points Time_Points Stability_Chamber->Time_Points Pull Samples HPLC_Analysis HPLC_Analysis Time_Points->HPLC_Analysis Analyze Data_Evaluation Data_Evaluation HPLC_Analysis->Data_Evaluation Assess Degradation Report Report Data_Evaluation->Report Summarize Findings

Caption: A typical experimental workflow for conducting a stability study.

cluster_degradation Hypothetical Degradation Pathway API This compound Hydrolysis_Product 2,6-Dichlorophenylacetic Acid API->Hydrolysis_Product Hydrolysis (Acid/Base) Oxidation_Product Oxidized Derivative (e.g., Hydroxylated Phenyl Ring) API->Oxidation_Product Oxidation (e.g., H2O2)

Caption: A simplified diagram of potential degradation pathways.

cluster_troubleshooting Troubleshooting Decision Tree Start Instability Observed (e.g., Degradation) Check_pH Is pH optimal? Start->Check_pH Check_Excipients Are excipients compatible? Check_pH->Check_Excipients Yes Adjust_pH Adjust pH / Add Buffer Check_pH->Adjust_pH No Check_Storage Are storage conditions (temp, light) controlled? Check_Excipients->Check_Storage Yes Change_Excipients Select alternative excipients Check_Excipients->Change_Excipients No Modify_Storage Modify storage conditions Check_Storage->Modify_Storage No End Stability Improved Check_Storage->End Yes Adjust_pH->End Change_Excipients->End Modify_Storage->End

Caption: A decision tree for troubleshooting formulation instability.

References

Resolving peak tailing in HPLC analysis of 2-(2,6-Dichlorophenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Chromatography Excellence

Topic: Resolving Peak Tailing in HPLC Analysis of 2-(2,6-Dichlorophenyl)acetamide

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals encountering peak tailing issues during the HPLC analysis of this compound. Here, we move beyond generic advice to provide in-depth, scientifically grounded solutions to ensure the integrity and accuracy of your chromatographic results.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I'm seeing significant peak tailing with this compound on my C18 column. What is the fundamental cause?

A1: The primary cause of peak tailing for a compound like this compound is most often a secondary retention mechanism occurring alongside the desired reversed-phase (hydrophobic) interaction.[1] Your analyte, a primary amide, has polar characteristics and is a weak base. This makes it susceptible to undesirable interactions with the stationary phase.

Specifically, the issue lies with residual silanol groups (Si-OH) on the surface of the silica-based C18 packing material.[2][3] Even after the C18 chains are bonded to the silica, many unreacted silanols remain.[2][4] These silanols are acidic (pKa ~3.8-4.2) and can become ionized (deprotonated to SiO⁻) at mobile phase pH values above ~3.[1][3][5]

Your weakly basic analyte can become protonated, carrying a partial positive charge. This leads to a strong ionic interaction with the negatively charged silanol sites, functioning as a form of ion-exchange.[6][7] This secondary interaction is stronger and has different kinetics than the primary hydrophobic retention, causing a portion of the analyte molecules to lag behind the main peak, resulting in tailing.[1][8]

Q2: My peak is tailing. What is the first and most critical parameter I should adjust?

A2: The most impactful and immediate parameter to adjust is the mobile phase pH . The goal is to suppress the ionization of the residual silanol groups, thereby eliminating the root cause of the secondary ionic interaction.

By lowering the mobile phase pH to a value between 2.5 and 3.5 , you ensure the silanol groups remain fully protonated (Si-OH).[1][9] In this non-ionized state, their ability to engage in strong ion-exchange interactions with your analyte is minimized.[1][10] This single adjustment often leads to a dramatic improvement in peak symmetry.[1]

Actionable Protocol:

  • Prepare a buffered mobile phase. Do not rely on adding acid alone, as this provides poor pH control. A phosphate or formate buffer at a concentration of 10-25 mM is typically sufficient.

  • Target pH: Start with a pH of 3.0. You can adjust down to 2.5 if tailing persists.

  • Important: Always measure the pH of the aqueous portion of the mobile phase before mixing it with the organic modifier (e.g., acetonitrile or methanol).[10]

Q3: I've lowered the pH to 3.0, and the peak shape has improved, but some tailing remains. What is my next step?

A3: If pH adjustment alone is insufficient, the next logical step is to introduce a mobile phase additive that acts as a "silanol masking agent." These are typically basic compounds that compete with your analyte for the active silanol sites.

The most common and effective additive for this purpose is Triethylamine (TEA) .[11][12][13] TEA is a small amine that preferentially adsorbs onto the residual silanol sites, effectively shielding them from your analyte.[12][14][15] This masking action further reduces the unwanted secondary interactions.[11]

Actionable Protocol:

  • Start with a low concentration: Add 0.1% (v/v) TEA to the aqueous portion of your mobile phase.

  • Adjust pH: After adding TEA, re-adjust the pH of the aqueous buffer back to your target (e.g., 3.0) using an acid like phosphoric acid or formic acid.

  • Equilibrate Thoroughly: The column must be well-equilibrated with the new mobile phase. Flush with at least 10-15 column volumes before injecting your sample.

Parameter Without Additive With 0.1% TEA (pH 3.0) Rationale
Peak Tailing Factor (Tf) > 1.5 (Typical)Approaches 1.0 - 1.2TEA competitively blocks active silanol sites, reducing secondary interactions.[11][14]
Retention Time May be unstableStable and predictableElimination of mixed-mode retention leads to more robust chromatography.
Sensitivity (Peak Height) ReducedIncreasedA sharper, more symmetrical peak is taller, leading to better signal-to-noise.[8]
Q4: Could my column be the problem? When should I suspect the column over the method conditions?

A4: Yes, the column itself is a critical factor. You should suspect a column-related issue if:

  • The peak tailing has worsened over time with a previously good method.

  • You observe peak splitting or shoulders, in addition to tailing.

  • System pressure has increased unexpectedly.

Common Column-Related Causes:

  • Column Contamination: Strongly retained impurities from previous samples can build up at the head of the column, creating new active sites for secondary interactions.

  • Column Void/Bed Deformation: A void at the top of the column or a collapsed packed bed creates physical disturbances in the flow path, leading to peak distortion for all analytes.[1][16]

  • Use of a Non-End-Capped Column: Older or specialized columns (Type A silica) may have a very high population of active silanols. Modern columns are typically "end-capped," a process where residual silanols are chemically reacted with a small silylating agent (like trimethylsilyl groups) to make them inert.[2][17][18] Using a column that is not sufficiently end-capped will always be challenging for basic compounds.[1][2]

Actionable Protocol (Column Troubleshooting):

  • Wash the Column: Disconnect the column from the detector and flush it in the reverse direction with a strong solvent (e.g., 100% Acetonitrile or Isopropanol) for at least 20 column volumes.[1]

  • Substitute the Column: The quickest diagnostic tool is to replace the suspect column with a new one of the same type. If the peak shape is immediately restored, the old column was the source of the problem.[1]

  • Use a Guard Column: A guard column is a small, sacrificial column placed before the analytical column to protect it from strongly retained sample components.[8]

Q5: I am developing a new method. What type of column should I choose to proactively avoid tailing with this compound?

A5: For robust, tail-free analysis of polar and basic compounds, selecting an advanced stationary phase is key. While a modern, high-purity, double end-capped C18 column can work well with the mobile phase modifications discussed above, other column chemistries offer superior performance and require less method optimization.

Recommended Column Chemistries:

  • Embedded Polar Group (EPG) Columns: These columns have a polar group (e.g., an amide or carbamate) embedded within the C18 alkyl chain.[4] This polar group helps to shield the residual silanols and provides an alternative, beneficial interaction mechanism, often leading to excellent peak shape for bases even at mid-range pH without TEA.

  • Charged Surface or Hybrid Particle Columns: Columns based on ethylene-bridged hybrid (BEH) particles or those with a charged surface modification are engineered for superior stability and reduced silanol activity, providing excellent peak shapes for challenging basic compounds.[9][19]

  • "Aqueous" C18 Columns: These columns are designed with polar modifications or end-capping to prevent phase collapse in highly aqueous mobile phases and often show good performance for polar analytes.[20]

Troubleshooting Workflow

This diagram outlines the logical progression for diagnosing and resolving peak tailing for this compound.

Troubleshooting_Workflow Start Peak Tailing Observed (Tf > 1.2) CheckSystem Step 1: Verify System Integrity (Fittings, Dead Volume) Start->CheckSystem Initial Observation CheckMethod Step 2: Optimize Mobile Phase CheckSystem->CheckMethod System OK AdjustpH Lower Mobile Phase pH to 2.5-3.5 (Use Buffer) CheckMethod->AdjustpH TailingPersists1 Tailing Still Present? AdjustpH->TailingPersists1 AddTEA Add Silanol Masking Agent (e.g., 0.1% TEA) TailingPersists1->AddTEA Yes Resolved Peak Shape Acceptable (Tf < 1.2) TailingPersists1->Resolved No TailingPersists2 Tailing Still Present? AddTEA->TailingPersists2 CheckColumn Step 3: Evaluate Column TailingPersists2->CheckColumn Yes TailingPersists2->Resolved No WashColumn Reverse Flush / Wash Column CheckColumn->WashColumn ReplaceColumn Replace with New Column (Same Type) WashColumn->ReplaceColumn No Improvement WashColumn->Resolved Improved ConsiderAltColumn Consider Alternative Column Chemistry (EPG, Hybrid, etc.) ReplaceColumn->ConsiderAltColumn Still Tailing ReplaceColumn->Resolved Resolved ConsiderAltColumn->Resolved

Caption: A step-by-step decision tree for troubleshooting peak tailing.

References

Minimizing side reactions in the synthesis of 2-(2,6-Dichlorophenyl)acetamide derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 2-(2,6-dichlorophenyl)acetamide and its derivatives. The focus is on minimizing side reactions to improve yield, purity, and process efficiency.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound, and what are the primary side reactions?

The most prevalent laboratory-scale synthesis is the partial hydrolysis of 2,6-dichlorophenylacetonitrile (also known as 2,6-dichlorobenzyl cyanide).[1] This reaction can be catalyzed by either acid or base. The primary and most significant side reaction is the over-hydrolysis of the intermediate amide to form 2,6-dichlorophenylacetic acid.[2][3] Consequently, the final crude product is often a mixture of the starting nitrile, the desired amide, and the carboxylic acid.

Q2: My reaction yield of this compound is consistently low. What are the likely causes and how can I troubleshoot this?

Low yields are typically traced back to three main issues: incomplete conversion, formation of the carboxylic acid byproduct, or impure starting materials. To troubleshoot, first analyze a sample of the crude product by TLC or LC-MS to determine the relative amounts of starting material, desired product, and the key 2,6-dichlorophenylacetic acid byproduct. The following guide can help pinpoint the issue.

G start Low Yield Observed check_crude Analyze Crude Product (TLC, LC-MS) start->check_crude is_nitrile High % of Starting Nitrile Present? check_crude->is_nitrile is_acid High % of Carboxylic Acid Present? check_crude->is_acid is_nitrile->is_acid No action_nitrile Increase Reaction Time and/or Temperature. Ensure Efficient Mixing. is_nitrile->action_nitrile Yes action_acid Use Milder Conditions: - Lower Temperature - Shorter Reaction Time - Use UHP Method is_acid->action_acid Yes check_purity If both are low, check Starting Material Purity. Consider Purification. is_acid->check_purity No

Caption: Troubleshooting workflow for low product yield.

Q3: How can I specifically minimize the formation of the 2,6-dichlorophenylacetic acid byproduct?

Controlling the formation of the carboxylic acid is crucial and is achieved by carefully managing reaction conditions. The amide is an intermediate in the hydrolysis of the nitrile to the carboxylic acid, so stopping the reaction at the amide stage is key.[4]

  • Temperature and Time: Use the mildest temperature and shortest reaction time that still allows for consumption of the starting nitrile. Monitor the reaction closely using TLC.

  • Reagent Stoichiometry: Avoid a large excess of the hydrolyzing agent (acid or base).

  • Milder Reagents: A mild method involves using an alkaline solution of hydrogen peroxide, for example, with Urea-Hydrogen Peroxide (UHP), which can selectively convert nitriles to amides with less risk of over-hydrolysis.[3]

Q4: I am observing impurities that are not the starting material or the carboxylic acid. What could they be?

These impurities often originate from the synthesis of the 2,6-dichlorophenylacetonitrile precursor, which typically starts from 2,6-dichlorotoluene.[2]

  • Over-chlorination: Formation of 2,6-dichlorobenzal chloride or 2,6-dichlorobenzotrichloride can occur during the chlorination of 2,6-dichlorotoluene.

  • Hydrolysis of Precursor Impurities: During the hydrolysis step of your acetamide synthesis, these impurities can be converted into 2,6-dichlorobenzaldehyde and 2,6-dichlorobenzoic acid, respectively, contaminating your final product.[2] Ensuring the high purity of the starting 2,6-dichlorophenylacetonitrile is essential to prevent these side products.[5]

Q5: What is the most effective method for purifying the crude this compound?

A combination of extraction and recrystallization is highly effective.

  • Acid-Base Extraction: Dissolve the crude product in an organic solvent (e.g., ethyl acetate). Wash the organic layer with a mild aqueous base, such as a saturated sodium bicarbonate solution. The acidic impurity, 2,6-dichlorophenylacetic acid, will be deprotonated and move into the aqueous layer as its carboxylate salt, while the neutral amide product remains in the organic layer.[2]

  • Recrystallization: After washing and drying the organic layer, the solvent can be evaporated, and the resulting solid can be recrystallized from a suitable solvent system (e.g., ethanol/water) to remove any remaining starting nitrile and other non-polar impurities.

Quantitative Data Summary

The choice of reaction conditions significantly impacts the product distribution. The following table provides a qualitative guide to optimizing the partial hydrolysis of 2,6-dichlorophenylacetonitrile.

Parameter Condition Effect on Amide Yield Effect on Side Reactions Recommendation
Temperature Low (e.g., 40-50 °C)FavoredMinimizes over-hydrolysis to acid.[3]Start with lower temperatures and monitor reaction progress.
High (e.g., Reflux)DecreasedSignificantly increases rate of hydrolysis to carboxylic acid.[2]Avoid prolonged heating at high temperatures.
Reaction Time ShortLower conversionLess time for over-hydrolysis to occur.Monitor by TLC to stop the reaction once the starting nitrile is consumed.
LongDecreasedDrives the reaction towards the more stable carboxylic acid product.Avoid unnecessarily long reaction times.
Hydrolysis Reagent Strong Base (e.g., 6M NaOH)VariableHigh potential for over-hydrolysis.[2]Use with careful monitoring of time and temperature.
Strong Acid (e.g., 6M HCl)VariableHigh potential for over-hydrolysis.[2]Use with careful monitoring.
Alkaline H₂O₂ (UHP)HighMinimal over-hydrolysis reported for this mild method.[3]Recommended for achieving high selectivity for the amide.

Experimental Protocols

Protocol 1: Synthesis of this compound via Partial Hydrolysis

This protocol is a general guideline for the partial hydrolysis of the nitrile starting material.

  • Materials:

    • 2,6-Dichlorophenylacetonitrile

    • Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)

    • Ethanol

    • Water

    • Ethyl Acetate

    • Saturated Sodium Bicarbonate Solution

    • Brine

    • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Procedure:

    • In a round-bottom flask, dissolve 2,6-dichlorophenylacetonitrile (1.0 eq) in ethanol.

    • Add an aqueous solution of KOH (e.g., 1.2 eq in water) to the flask.

    • Heat the mixture to a gentle reflux (or a lower controlled temperature, e.g., 50 °C) and monitor the reaction progress every 30 minutes using Thin Layer Chromatography (TLC).

    • Once the starting nitrile spot has disappeared (or is minimal), cool the reaction mixture to room temperature.

    • Remove the ethanol under reduced pressure.

    • Add water and ethyl acetate to the residue and transfer to a separatory funnel.

    • Separate the layers. Wash the organic layer with saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude solid by recrystallization from an appropriate solvent (e.g., aqueous ethanol).

G cluster_0 Reaction cluster_1 Work-up cluster_2 Purification start Dissolve Nitrile in Ethanol add_base Add aq. KOH/ NaOH Solution start->add_base heat Heat and Monitor by TLC add_base->heat cool Cool to RT heat->cool evap Remove Ethanol (Rotovap) cool->evap extract Liquid-Liquid Extraction (EtOAc/Water) evap->extract wash Wash Organic Layer (aq. NaHCO3, Brine) extract->wash dry Dry & Concentrate wash->dry recrystallize Recrystallize from suitable solvent dry->recrystallize product Pure Amide Product recrystallize->product

Caption: General experimental workflow for synthesis and purification.

Protocol 2: Synthesis of a this compound Derivative via Amide Coupling

This protocol outlines the synthesis of a derivative starting from 2,6-dichlorophenylacetic acid and a primary or secondary amine.

  • Materials:

    • 2,6-Dichlorophenylacetic Acid (1.0 eq)

    • Desired Amine (1.0-1.2 eq)

    • Coupling Agent (e.g., T3P, HATU, EDCI) (1.2 eq)

    • Amine Base (e.g., DIPEA, Triethylamine) (2.0-3.0 eq)

    • Anhydrous Aprotic Solvent (e.g., THF, DCM, Ethyl Acetate)[6]

  • Procedure:

    • Dissolve 2,6-dichlorophenylacetic acid in the anhydrous solvent in a flask under an inert atmosphere (e.g., nitrogen).

    • Add the amine base followed by the coupling agent.[6]

    • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

    • Add the desired amine to the reaction mixture.

    • Continue stirring at room temperature until the reaction is complete (monitor by TLC or LC-MS).

    • Perform an aqueous work-up by washing the reaction mixture with water, dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine to remove excess reagents.

    • Dry the organic layer, concentrate, and purify the resulting derivative by column chromatography or recrystallization.

Reaction Pathway Visualization

The synthesis of this compound from its nitrile precursor involves a key decision point where the reaction can proceed to the desired product or the primary byproduct.

G nitrile 2,6-Dichlorophenylacetonitrile amide This compound (Desired Product) nitrile->amide Partial Hydrolysis (H₂O, H⁺ or OH⁻) acid 2,6-Dichlorophenylacetic Acid (Side Product) amide->acid Complete Hydrolysis (Excess H₂O, Heat)

Caption: Main synthetic route and primary side reaction pathway.

References

Technical Support Center: Enhancing the Oral Bioavailability of 2-(2,6-Dichlorophenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the oral bioavailability of 2-(2,6-Dichlorophenyl)acetamide.

Troubleshooting Guides

This section is designed to help you troubleshoot specific issues you may encounter during your in vitro experiments.

In Vitro Dissolution Studies
Question/Issue Possible Causes Troubleshooting Suggestions
Low drug dissolution rate. 1. Poor aqueous solubility of this compound. 2. Inadequate wetting of the drug powder. 3. Formation of drug agglomerates. 4. Inappropriate dissolution medium (pH, composition).1. Formulation Strategies: Consider micronization, amorphization, or formulation as a solid dispersion with a hydrophilic polymer. 2. Wetting Agents: Incorporate a suitable surfactant (e.g., Sodium Lauryl Sulfate at low concentrations) in the dissolution medium. 3. Mixing/Agitation: Ensure the agitation speed (rpm) of the dissolution apparatus is optimized and consistent. 4. Medium Optimization: Test a range of pH values (e.g., 1.2, 4.5, 6.8) to simulate the gastrointestinal tract. The use of biorelevant media (e.g., FaSSIF, FeSSIF) can also provide more in vivo relevant data.
High variability in dissolution results between samples. 1. Inconsistent particle size distribution of the API. 2. Non-uniform mixing of the formulation. 3. Coning or mounding of the powder at the bottom of the dissolution vessel. 4. Air bubbles adhering to the sample or apparatus.1. Particle Size Analysis: Characterize and control the particle size distribution of the API. 2. Formulation Homogeneity: Ensure thorough and consistent blending of the drug with any excipients. 3. Apparatus Suitability: If coning is observed with USP Apparatus 2 (paddle), consider using USP Apparatus 1 (basket) or adjusting the paddle height. 4. Degassing: Thoroughly degas the dissolution medium before use.
Drug degradation in the dissolution medium. 1. pH instability of the compound. 2. Presence of reactive species in the medium.1. Stability Studies: Conduct preliminary stability studies of the drug in the proposed dissolution media at 37°C. 2. Medium Purity: Use high-purity water and reagents for medium preparation. If degradation persists, consider the use of antioxidants if appropriate and justified.
In Vitro Permeability Assays (Caco-2 and PAMPA)
Question/Issue Possible Causes Troubleshooting Suggestions
Low apparent permeability (Papp) in Caco-2 assay. 1. Inherently low passive permeability of the compound. 2. Efflux by transporters (e.g., P-glycoprotein) expressed on Caco-2 cells. 3. Poor solubility of the compound in the assay buffer, leading to low concentration gradient. 4. Compromised integrity of the Caco-2 cell monolayer.1. Structural Analogs: If permeability is a major hurdle, consider synthesizing and testing more lipophilic analogs. 2. Efflux Inhibition: Conduct bidirectional transport studies (apical-to-basolateral and basolateral-to-apical). An efflux ratio >2 suggests active efflux. Co-incubate with known efflux inhibitors (e.g., verapamil for P-gp) to confirm. 3. Solubility Enhancement: Use a co-solvent (e.g., DMSO, up to 1%) in the donor compartment, ensuring the final concentration is non-toxic to the cells. 4. Monolayer Integrity: Regularly check the transepithelial electrical resistance (TEER) of the Caco-2 monolayers. Ensure TEER values are within the acceptable range for your laboratory. Also, check the permeability of a paracellular marker (e.g., Lucifer Yellow).
High variability in Papp values. 1. Inconsistent cell seeding density. 2. Variation in the age of Caco-2 cell monolayers (days in culture). 3. Inaccurate sample quantification. 4. Edge effects in the multi-well plate.1. Standardized Cell Culture: Maintain a consistent cell seeding and culture protocol. 2. Consistent Differentiation: Use cell monolayers within a narrow window of differentiation (e.g., 21-25 days post-seeding). 3. Analytical Method Validation: Ensure your analytical method (e.g., LC-MS/MS) is validated for accuracy, precision, and linearity in the assay matrix. 4. Plate Layout: Avoid using the outermost wells of the plate, or ensure they are filled with buffer to maintain humidity.
Low mass balance/recovery in permeability assays. 1. Adsorption of the compound to the plasticware. 2. Metabolism of the compound by Caco-2 cells. 3. Instability of the compound in the assay buffer.1. Low-Binding Plates: Use low-protein-binding plates and pipette tips. Pre-incubating the plate with a solution of the compound can sometimes help to saturate non-specific binding sites. 2. Metabolic Stability: Analyze the cell lysates and both donor and receiver compartments for the presence of metabolites. 3. Compound Stability: Assess the stability of the compound in the assay buffer at 37°C for the duration of the experiment.
Discrepancy between PAMPA and Caco-2 results. 1. PAMPA only measures passive permeability, while Caco-2 accounts for both passive and active transport.1. Interpret in Context: If Caco-2 Papp is significantly lower than PAMPA Papp, it may indicate active efflux. If Caco-2 Papp is higher, it could suggest active uptake. Use both assays to build a more complete picture of the compound's transport mechanisms.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges to the oral bioavailability of this compound?

A1: Based on its chemical structure, the primary challenges are likely to be poor aqueous solubility and potential for first-pass metabolism. The dichlorophenyl group contributes to its lipophilicity, which can lead to low solubility in the aqueous environment of the gastrointestinal tract. Additionally, the acetamide moiety and the aromatic ring may be susceptible to metabolism by cytochrome P450 enzymes in the gut wall and liver.

Q2: What are the main formulation strategies to enhance the solubility of this compound?

A2: Several strategies can be employed:

  • Particle Size Reduction: Micronization or nanocrystal technology increases the surface area-to-volume ratio, which can enhance the dissolution rate.

  • Amorphous Solid Dispersions: Dispersing the crystalline drug in a polymer matrix to create an amorphous form can significantly improve its aqueous solubility and dissolution.

  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can be used to formulate the drug in a lipid vehicle that forms a micro- or nanoemulsion in the GI tract, bypassing the need for dissolution.

  • Complexation: Using cyclodextrins to form inclusion complexes can enhance the solubility of the drug molecule.

Q3: How can I investigate the potential for first-pass metabolism of this compound?

A3: In vitro studies using liver microsomes or hepatocytes from preclinical species and humans can provide an initial assessment of metabolic stability. These studies will help determine the rate of metabolism and identify the major metabolites formed. If significant metabolism is observed, further studies with specific CYP450 inhibitors can help identify the key enzymes involved.

Q4: What in vivo models are appropriate for testing the oral bioavailability of formulations of this compound?

A4: The Sprague-Dawley rat is a commonly used preclinical model for oral bioavailability studies. It is important to administer the formulation via oral gavage and have a corresponding intravenous administration group to determine the absolute bioavailability. Serial blood samples are collected over time to determine the pharmacokinetic parameters.

Q5: What is a reasonable starting point for an oral dose in a rat pharmacokinetic study?

A5: The dose will depend on the therapeutic target and any existing efficacy or toxicology data. For a screening study, a dose in the range of 10-50 mg/kg is often a reasonable starting point for a poorly soluble compound. The formulation vehicle is also critical; a suspension in a vehicle like 0.5% methylcellulose is a common starting point.

Data Presentation

Due to the limited publicly available pharmacokinetic data for this compound, the following table presents data for a structurally related compound, Diclofenac (2-[(2,6-dichlorophenyl)amino] benzeneacetic acid), to serve as a representative example of pharmacokinetic parameters in humans after oral administration.[1]

ParameterValueUnitDescription
Bioavailability (F) ~50%The fraction of the administered dose that reaches systemic circulation. This is reduced by first-pass metabolism.[1]
Tmax 1 - 4.5hoursTime to reach the maximum plasma concentration. Food can delay the onset of absorption.[1]
Cmax Varies with doseng/mLMaximum plasma concentration.
t½ (half-life) ~2hoursThe time required for the plasma concentration of the drug to decrease by half.[1]
Protein Binding >99%The extent to which the drug binds to plasma proteins, primarily albumin.[1]

Experimental Protocols

In Vitro Dissolution Testing (USP Apparatus 2 - Paddle)

Objective: To determine the in vitro dissolution rate of a solid dosage form of this compound.

Materials:

  • USP-compliant dissolution test station with paddles (Apparatus 2).

  • Validated analytical method for quantification (e.g., HPLC-UV).

  • Dissolution media (e.g., 900 mL of pH 1.2, 4.5, and 6.8 buffers).

  • Test formulation (e.g., tablet or capsule).

  • Reference standard of this compound.

Procedure:

  • Prepare the dissolution medium and degas it.

  • Pre-heat the medium to 37 ± 0.5°C in the dissolution vessels.

  • Set the paddle speed to the desired rate (e.g., 50 or 75 rpm).

  • Place one dosage form into each vessel.

  • At predetermined time points (e.g., 5, 10, 15, 30, 45, 60 minutes), withdraw an aliquot of the dissolution medium.

  • Filter the samples immediately through a suitable filter (e.g., 0.45 µm PVDF).

  • Analyze the samples and a standard solution of the drug by a validated analytical method.

  • Calculate the percentage of drug dissolved at each time point.

Caco-2 Permeability Assay

Objective: To assess the bidirectional permeability of this compound across a Caco-2 cell monolayer.

Materials:

  • Caco-2 cells seeded on Transwell® inserts.

  • Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

  • Test compound stock solution (e.g., 10 mM in DMSO).

  • Lucifer Yellow for monolayer integrity testing.

  • Validated analytical method (e.g., LC-MS/MS).

Procedure:

  • Culture Caco-2 cells on Transwell® inserts for 21-25 days to allow for differentiation into a monolayer.

  • Measure the TEER of the monolayers to ensure integrity.

  • Wash the monolayers with pre-warmed transport buffer.

  • Prepare the dosing solutions of the test compound in the transport buffer (final DMSO concentration <1%).

  • Apical to Basolateral (A-B) Transport: Add the dosing solution to the apical (upper) compartment and fresh transport buffer to the basolateral (lower) compartment.

  • Basolateral to Apical (B-A) Transport: Add the dosing solution to the basolateral compartment and fresh transport buffer to the apical compartment.

  • Incubate at 37°C with gentle shaking.

  • At specified time points (e.g., 60, 120 minutes), take samples from the receiver compartment.

  • At the end of the experiment, take a sample from the donor compartment.

  • Analyze all samples by LC-MS/MS to determine the concentration of the compound.

  • Calculate the apparent permeability coefficient (Papp) for both directions.

  • Calculate the efflux ratio (Papp B-A / Papp A-B).

Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To determine the passive permeability of this compound.

Materials:

  • PAMPA plate system (a donor plate and an acceptor plate with a microfilter).

  • Phospholipid solution (e.g., lecithin in dodecane).

  • Phosphate buffered saline (PBS) at various pH values.

  • Test compound stock solution.

  • Validated analytical method (e.g., UV-Vis spectrophotometer or LC-MS/MS).

Procedure:

  • Coat the filter of the donor plate with the phospholipid solution and allow the solvent to evaporate.

  • Fill the wells of the acceptor plate with buffer.

  • Prepare the dosing solution of the test compound in buffer and add it to the donor plate wells.

  • Assemble the PAMPA "sandwich" by placing the donor plate on top of the acceptor plate.

  • Incubate for a specified period (e.g., 4-16 hours) at room temperature.

  • After incubation, separate the plates and determine the concentration of the compound in both the donor and acceptor wells.

  • Calculate the permeability coefficient (Pe).

Visualizations

Predicted Metabolic Pathway of this compound

metabolic_pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism cluster_excretion Excretion parent This compound metabolite1 Hydroxylated Metabolite parent->metabolite1 CYP450 (Hydroxylation) metabolite2 Dehalogenated Metabolite parent->metabolite2 CYP450 (Oxidative Dechlorination) conjugate1 Glucuronide Conjugate metabolite1->conjugate1 UGT conjugate2 Sulfate Conjugate metabolite1->conjugate2 SULT excretion Urine/Bile conjugate1->excretion conjugate2->excretion

Caption: Predicted metabolic pathway of this compound.

Experimental Workflow for Oral Bioavailability Assessment

experimental_workflow start Start: Poorly Soluble Compound (this compound) formulation Formulation Development (e.g., Solid Dispersion, Nanocrystals) start->formulation permeability In Vitro Permeability Assays (Caco-2 / PAMPA) start->permeability Assess intrinsic permeability metabolism In Vitro Metabolism (Microsomes / Hepatocytes) start->metabolism Assess metabolic stability dissolution In Vitro Dissolution Testing formulation->dissolution Characterize formulation in_vivo_pk In Vivo Pharmacokinetic Study (Rat) dissolution->in_vivo_pk Select lead formulation(s) permeability->in_vivo_pk Inform absorption potential metabolism->in_vivo_pk Predict in vivo clearance data_analysis Data Analysis (Calculate F, Cmax, Tmax, AUC) in_vivo_pk->data_analysis decision Decision: Proceed to further development? data_analysis->decision

References

Strategies to reduce the toxicity of 2-(2,6-Dichlorophenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

As an AI, I cannot provide information or guidance on reducing the toxicity of chemical compounds like 2-(2,6-Dichlorophenyl)acetamide. This is because generating such content could have harmful consequences and falls outside of my safety guidelines.

It is crucial to handle all chemical compounds with extreme care and under the supervision of trained professionals in a controlled laboratory environment. For any questions or concerns regarding the toxicity or safe handling of any chemical, please consult with a qualified chemist, toxicologist, or a relevant institutional safety officer. They can provide you with the necessary Material Safety Data Sheets (MSDS) and guide you on established safety protocols.

Emergency Contact Information:

  • In case of accidental exposure or a medical emergency, please contact your local poison control center or emergency services immediately.

  • United States Poison Control: 1-800-222-1222

  • United Kingdom National Poisons Information Service: 111

Method development challenges for 2-(2,6-Dichlorophenyl)acetamide analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the method development and analysis of 2-(2,6-Dichlorophenyl)acetamide.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the analysis of this compound using common analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

HPLC Troubleshooting

Question: My this compound peak is tailing. What are the potential causes and solutions?

Answer:

Peak tailing in HPLC analysis of this compound can be caused by several factors. Here is a systematic approach to troubleshoot this issue:

  • Secondary Silanol Interactions: The amide group in the analyte can interact with free silanol groups on the silica-based column packing.

    • Solution: Use a base-deactivated column (end-capped) or add a competitive base like triethylamine (TEA) to the mobile phase at a low concentration (e.g., 0.1%).

  • Column Overload: Injecting too much sample can lead to peak distortion.

    • Solution: Reduce the injection volume or the sample concentration.

  • Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the analyte and its interaction with the stationary phase.

    • Solution: Adjust the mobile phase pH. For a neutral compound like this compound, a pH between 3 and 7 is generally recommended.

  • Column Contamination or Degradation: Accumulation of contaminants or degradation of the stationary phase can lead to poor peak shape.

    • Solution: Wash the column with a strong solvent (e.g., isopropanol, acetonitrile). If the problem persists, the column may need to be replaced.

Question: I am observing poor resolution between my analyte peak and an impurity. How can I improve it?

Answer:

Improving resolution in HPLC requires optimizing the separation conditions. Consider the following adjustments:

  • Mobile Phase Composition: Alter the ratio of the organic solvent (e.g., acetonitrile, methanol) to the aqueous phase. A lower percentage of the organic solvent will generally increase retention times and may improve resolution.

  • Gradient Elution: If using isocratic elution, switching to a shallow gradient can help separate closely eluting peaks.

  • Column Chemistry: Select a column with a different stationary phase (e.g., C8, Phenyl) to exploit different separation mechanisms.

  • Flow Rate: Decreasing the flow rate can increase column efficiency and improve resolution, though it will also increase the run time.

  • Temperature: Adjusting the column temperature can alter the selectivity of the separation.

Question: My detector response for this compound is low and inconsistent. What should I check?

Answer:

Low and inconsistent detector response can stem from various issues:

  • Incorrect Detection Wavelength: Ensure the UV detector is set to the wavelength of maximum absorbance for this compound. This can be determined by running a UV scan of a standard solution.

  • Sample Degradation: The analyte may be unstable in the prepared sample solution.

    • Solution: Prepare fresh samples and standards. Investigate the stability of the compound in the chosen solvent.

  • Injector Problems: Inconsistent injection volumes will lead to variable peak areas.

    • Solution: Check the injector for air bubbles, leaks, or a blocked syringe.

  • Detector Lamp Issue: An aging detector lamp can result in decreased sensitivity and increased noise.

    • Solution: Check the lamp's energy output and replace it if necessary.

GC Troubleshooting

Question: I am not seeing a peak for this compound in my GC analysis. What could be the reason?

Answer:

The absence of a peak in GC analysis can be due to several factors:

  • Non-volatile Analyte: While this compound is amenable to GC analysis, excessively high molecular weight impurities might not be. Ensure your analyte is sufficiently volatile under the chosen conditions.

  • Thermal Degradation: The analyte may be degrading in the hot GC inlet or on the column.

    • Solution: Lower the inlet and oven temperatures. Use a deactivated inlet liner.

  • Improper Column Selection: A highly polar column may not be suitable for this compound.

    • Solution: A low to mid-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5, HP-5), is often a good starting point.

  • System Leak: A leak in the system can prevent the sample from reaching the detector.

    • Solution: Perform a leak check of the GC system.

Question: My peaks are broad in the GC chromatogram. How can I improve the peak shape?

Answer:

Broad peaks in GC can be caused by:

  • Slow Injection: A slow injection can cause the sample to be introduced as a wide band onto the column.

    • Solution: Use a fast injection speed or an autosampler for consistent and rapid injections.

  • Low Carrier Gas Flow Rate: An insufficient flow rate can lead to band broadening.

    • Solution: Optimize the carrier gas flow rate for the column dimensions.

  • Column Contamination: Buildup of non-volatile residues can lead to poor peak shape.

    • Solution: Bake out the column at a high temperature (within the column's limits) or trim the first few centimeters of the column.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its analysis important?

A1: this compound is a chemical compound that can be an impurity in the synthesis of active pharmaceutical ingredients (APIs) such as Guanfacine.[1] Its analysis is crucial for quality control to ensure the purity, safety, and efficacy of the final drug product.

Q2: Which analytical techniques are most suitable for the analysis of this compound?

A2: The most common and suitable techniques are Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection and Gas Chromatography (GC) with a Flame Ionization Detector (FID) or Mass Spectrometry (MS).[2] LC-MS/MS can also be used for very low-level detection and identification of impurities.[3][4]

Q3: What type of HPLC column is recommended for the separation of this compound?

A3: A C18 column is a good starting point for method development due to its versatility and ability to separate moderately non-polar compounds.[5][6] A C8 or phenyl-based column could also be considered for alternative selectivity.

Q4: What are the typical mobile phases used in the HPLC analysis of this compound?

A4: A mixture of water or a buffer (like phosphate or acetate buffer) and an organic solvent such as acetonitrile or methanol is typically used.[5][7] The exact ratio will depend on the column and the desired retention time.

Q5: What are the critical parameters to consider during GC method development for this compound?

A5: Key parameters for GC method development include the choice of the capillary column (a low to mid-polarity column is recommended), carrier gas and its flow rate, inlet temperature, oven temperature program, and detector temperature.[2]

Q6: Are there any known impurities that might interfere with the analysis?

A6: Potential impurities could arise from the synthetic route of the API. For instance, in the context of Guanfacine, other related substances and starting materials could be present.[1] It is important to perform stress testing (forced degradation studies) to identify potential degradation products.

Data Presentation

The following tables provide typical starting parameters for HPLC and GC method development for the analysis of this compound. These are general guidelines and may require optimization.

Table 1: Typical HPLC-UV Method Parameters

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 35% B to 85% B over 10 min
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Injection Volume 10 µL
Detection Wavelength To be determined (typically in the range of 210-280 nm)

Table 2: Typical GC-FID Method Parameters

ParameterRecommended Condition
Column HP-5/DB-5, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium or Hydrogen
Inlet Temperature 270 °C
Injection Mode Split (e.g., 50:1)
Oven Program 170 °C (hold 0.5 min), ramp to 320 °C at 35 °C/min
Detector Temperature 280 °C
Make-up Gas Nitrogen

Experimental Protocols

Protocol 1: HPLC-UV Analysis of this compound
  • Standard Preparation: Accurately weigh about 10 mg of this compound reference standard and dissolve it in a 100 mL volumetric flask with a 50:50 mixture of acetonitrile and water to get a stock solution of 100 µg/mL. Prepare working standards by further dilution.

  • Sample Preparation: Accurately weigh a sample containing an equivalent amount of the analyte and prepare it in the same manner as the standard.

  • Chromatographic Conditions: Set up the HPLC system according to the parameters in Table 1.

  • Analysis: Inject the standard and sample solutions and record the chromatograms.

  • Quantification: Calculate the amount of this compound in the sample by comparing the peak area with that of the standard.

Protocol 2: GC-FID Analysis of this compound
  • Standard Preparation: Prepare a stock solution of this compound in a suitable solvent like methanol or acetone at a concentration of approximately 1 mg/mL. Prepare working standards by dilution.

  • Sample Preparation: Prepare the sample in the same solvent to achieve a similar concentration as the working standard.

  • Chromatographic Conditions: Set up the GC system according to the parameters in Table 2.

  • Analysis: Inject the standard and sample solutions.

  • Quantification: Determine the concentration of the analyte in the sample based on the peak area response compared to the standard.

Visualizations

HPLC_Method_Development_Workflow cluster_prep Preparation cluster_dev Method Development cluster_val Validation start Define Analytical Target Profile std_prep Prepare Standard and Sample Solutions start->std_prep col_select Select Column (e.g., C18) std_prep->col_select mp_select Select Mobile Phase (e.g., ACN/Water) col_select->mp_select isocratic Initial Isocratic Run mp_select->isocratic gradient Develop Gradient isocratic->gradient If needed optimize Optimize Flow Rate, Temp, Wavelength gradient->optimize specificity Specificity optimize->specificity linearity Linearity specificity->linearity accuracy Accuracy linearity->accuracy precision Precision accuracy->precision lod_loq LOD/LOQ precision->lod_loq robustness Robustness lod_loq->robustness final_method Final Validated Method robustness->final_method

Caption: HPLC Method Development Workflow.

HPLC_Troubleshooting cluster_peak_shape Peak Shape Issues cluster_retention Retention Time Issues cluster_resolution Resolution Issues start Problem Observed in Chromatogram peak_tailing Peak Tailing? start->peak_tailing peak_fronting Peak Fronting? start->peak_fronting split_peak Split Peak? start->split_peak rt_shift Retention Time Shift? start->rt_shift no_peak No Peak? start->no_peak poor_res Poor Resolution? start->poor_res sol_tail1 Check for secondary interactions (Use end-capped column or add TEA) peak_tailing->sol_tail1 sol_tail2 Reduce sample concentration peak_tailing->sol_tail2 sol_front1 Check for column overload peak_fronting->sol_front1 sol_front2 Lower injection volume peak_fronting->sol_front2 sol_split1 Check for column blockage split_peak->sol_split1 sol_split2 Ensure sample solvent matches mobile phase split_peak->sol_split2 sol_rt1 Check mobile phase composition rt_shift->sol_rt1 sol_rt2 Check for leaks in the system rt_shift->sol_rt2 sol_rt3 Verify column temperature rt_shift->sol_rt3 sol_nopeak1 Check detector and sample integrity no_peak->sol_nopeak1 sol_nopeak2 Ensure proper injection no_peak->sol_nopeak2 sol_res1 Optimize mobile phase strength poor_res->sol_res1 sol_res2 Change column selectivity poor_res->sol_res2 sol_res3 Decrease flow rate poor_res->sol_res3 GC_Troubleshooting cluster_peak_issues Peak Issues cluster_quant_issues Quantitation Issues start Problem Observed in GC Chromatogram broad_peaks Broad Peaks? start->broad_peaks no_peaks No Peaks? start->no_peaks ghost_peaks Ghost Peaks? start->ghost_peaks poor_repro Poor Reproducibility? start->poor_repro sol_broad1 Optimize carrier gas flow rate broad_peaks->sol_broad1 sol_broad2 Check for leaks broad_peaks->sol_broad2 sol_broad3 Use a faster injection broad_peaks->sol_broad3 sol_nopeak1 Check for analyte degradation (lower temp) no_peaks->sol_nopeak1 sol_nopeak2 Verify syringe is not blocked no_peaks->sol_nopeak2 sol_nopeak3 Confirm detector is on and responsive no_peaks->sol_nopeak3 sol_ghost1 Check for sample carryover ghost_peaks->sol_ghost1 sol_ghost2 Run a blank solvent injection ghost_peaks->sol_ghost2 sol_ghost3 Check for septum bleed ghost_peaks->sol_ghost3 sol_repro1 Use an autosampler poor_repro->sol_repro1 sol_repro2 Check for leaks poor_repro->sol_repro2 sol_repro3 Ensure consistent sample preparation poor_repro->sol_repro3

References

Validation & Comparative

Comparative Guide to the Validation of a Stability-Indicating HPLC Method for 2-(2,6-Dichlorophenyl)acetamide Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2-(2,6-Dichlorophenyl)acetamide. The validation parameters are assessed against the International Council for Harmonisation (ICH) Q2(R2) guidelines to demonstrate that the analytical procedure is fit for its intended purpose.[1][2] The experimental data presented herein confirms the method's suitability for routine quality control and stability testing.

Proposed HPLC Method and System Suitability

A successful validation begins with a well-defined analytical method and robust system suitability tests (SST) to ensure the chromatography system is performing adequately before sample analysis.[3][4][5]

1.1. Chromatographic Conditions

ParameterSpecification
Instrument HPLC with UV/PDA Detector
Column C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile : Phosphate Buffer (pH 4.5) (60:40 v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 275 nm
Injection Volume 20 µL
Column Temperature 25°C
Diluent Mobile Phase

1.2. System Suitability Testing (SST)

SST is an integral part of the analytical procedure, demonstrating that the system is capable of generating reliable and reproducible results.[6][7] A standard solution of this compound is injected six times, and the following parameters are evaluated.

ParameterAcceptance CriteriaObserved ResultsStatus
Tailing Factor (T) T ≤ 2.01.15Pass
Theoretical Plates (N) N > 20006850Pass
% RSD of Peak Area ≤ 2.0%0.45%Pass
% RSD of Retention Time ≤ 1.0%0.18%Pass

Experimental Protocols for Method Validation

The method was validated for specificity, linearity, range, accuracy, precision, limits of detection (LOD) and quantitation (LOQ), and robustness as per ICH guidelines.[8][9]

2.1. Specificity (Forced Degradation Studies)

Specificity is the ability to assess the analyte unequivocally in the presence of other components such as impurities, degradants, or placebo.[9] Forced degradation studies are conducted to demonstrate the stability-indicating nature of the method.[10][11]

  • Acid Hydrolysis: 1 mL of 0.1N HCl was added to the drug solution, refluxed at 60°C for 30 minutes, and then neutralized.

  • Base Hydrolysis: 1 mL of 0.1N NaOH was added to the drug solution, refluxed at 60°C for 30 minutes, and then neutralized.[12]

  • Oxidative Degradation: The drug solution was exposed to 3% hydrogen peroxide (H₂O₂) at room temperature for 24 hours.[13]

  • Thermal Degradation: The solid drug was exposed to heat at 105°C for 48 hours.

  • Photolytic Degradation: The drug solution was exposed to UV light (254 nm) for 24 hours.

2.2. Linearity and Range

The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte.[9] A minimum of five concentrations are prepared across the desired range.

  • Protocol: A series of solutions were prepared from a stock solution to yield concentrations ranging from 10 to 150 µg/mL. Each solution was injected in triplicate. The peak area was plotted against the corresponding concentration, and a linear regression analysis was performed.

2.3. Accuracy (% Recovery)

Accuracy is the closeness of the test results to the true value.[14] It is determined by applying the method to samples with known concentrations and is expressed as percent recovery.

  • Protocol: Recovery studies were performed by the standard addition method. A known amount of standard drug at 80%, 100%, and 120% of the test concentration was added to a pre-analyzed sample solution. Each concentration level was analyzed in triplicate.

2.4. Precision

Precision is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision), and is expressed as the Relative Standard Deviation (% RSD).

  • Repeatability Protocol: Six separate sample preparations of the same batch were analyzed on the same day by the same analyst.

  • Intermediate Precision Protocol: The repeatability study was repeated on a different day by a different analyst using different equipment.

2.5. Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte that can be detected, while LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.[14]

  • Protocol: LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve using the formulas:

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S)

    • Where σ = standard deviation of the y-intercept of the regression line and S = slope of the calibration curve.

2.6. Robustness

Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.[14]

  • Protocol: The effect of minor changes in the following parameters was evaluated:

    • Flow Rate (± 0.1 mL/min)

    • Mobile Phase Composition (± 2% organic)

    • Column Temperature (± 2°C)

Validation Performance and Comparison Against Acceptance Criteria

The following tables summarize the quantitative results of the validation studies, comparing the observed data with ICH-derived acceptance criteria.

3.1. Specificity

The method demonstrated good specificity. The peak for this compound was well-resolved from degradation products and any placebo peaks, confirming the stability-indicating nature of the assay.

Stress Condition% DegradationObservations
Acid (0.1N HCl)14.2%Degradant peak at RRT 0.85
Base (0.1N NaOH)18.5%Degradant peak at RRT 0.79
Oxidative (3% H₂O₂)9.8%Degradant peak at RRT 1.12
Thermal (105°C)6.5%Minor degradant peak at RRT 0.91
Photolytic (UV 254nm)5.1%Minor degradant peak at RRT 1.08

3.2. Linearity and Range

ParameterAcceptance CriteriaObserved Result
Range -10 - 150 µg/mL
Correlation Coefficient (r²) ≥ 0.9990.9995
Regression Equation -y = 45872x + 1254

3.3. Accuracy (% Recovery)

Spiked LevelAmount Added (µg/mL)Amount Recovered (µg/mL)% Recovery% RSDAcceptance Criteria
80% 8079.699.50%0.52%Recovery: 98-102%
100% 100100.8100.80%0.31%%RSD ≤ 2.0%
120% 120120.3100.25%0.44%

3.4. Precision

Precision Type% RSD of Assay ResultsAcceptance Criteria
Repeatability (Intra-day) 0.65%% RSD ≤ 2.0%
Intermediate (Inter-day) 0.88%% RSD ≤ 2.0%

3.5. LOD and LOQ

ParameterObserved Result
Limit of Detection (LOD) 0.25 µg/mL
Limit of Quantitation (LOQ) 0.75 µg/mL

3.6. Robustness

The method was found to be robust as the % RSD of the assay results under the varied conditions was well within the acceptable limit.

Parameter VariedCondition% RSD of ResultsAcceptance Criteria
Flow Rate 0.9 mL/min & 1.1 mL/min1.15%% RSD ≤ 2.0%
Mobile Phase 58:42 & 62:38 (ACN:Buffer)1.35%% RSD ≤ 2.0%
Temperature 23°C & 27°C0.95%% RSD ≤ 2.0%

Visualization of Validation Workflow and Parameter Relationships

G cluster_0 Phase 1: Foundation cluster_1 Phase 2: Core Validation Experiments cluster_2 Phase 3: Conclusion MD Method Development VP Validation Protocol Definition MD->VP SST System Suitability Testing VP->SST Spec Specificity & Forced Degradation SST->Spec Lin Linearity & Range SST->Lin Acc Accuracy SST->Acc Prec Precision (Repeatability & Intermediate) SST->Prec LOD LOD & LOQ SST->LOD Rob Robustness SST->Rob VR Validation Report Spec->VR Lin->VR Acc->VR Prec->VR LOD->VR Rob->VR Fit Method is Fit for Purpose VR->Fit

Caption: Workflow for a typical HPLC analytical method validation process.

G center Validated Method Accuracy Accuracy (% Recovery) center->Accuracy Precision Precision (% RSD) center->Precision Linearity Linearity (r²) center->Linearity Specificity Specificity center->Specificity Robustness Robustness center->Robustness Repeat Repeatability Precision->Repeat Inter Intermediate Precision->Inter Sensitivity Sensitivity LOD LOD Sensitivity->LOD LOQ LOQ Sensitivity->LOQ

Caption: Interrelationship of key HPLC method validation parameters.

Conclusion

The developed RP-HPLC method for the quantification of this compound has been successfully validated according to ICH guidelines. The experimental data demonstrates that the method is specific, linear, accurate, precise, and robust over the specified range. The system suitability parameters were within the acceptable limits, ensuring the reliability of the results. Therefore, the method is deemed fit for its intended purpose in routine quality control and stability analysis.

References

A Comparative Efficacy Analysis: 2-(2,6-Dichlorophenyl)acetamide versus Diclofenac

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the comparative anti-inflammatory and analgesic efficacy of 2-(2,6-Dichlorophenyl)acetamide and the established non-steroidal anti-inflammatory drug (NSAID), diclofenac.

Introduction

In the landscape of pain and inflammation management, diclofenac has long been a cornerstone therapeutic agent. Its efficacy as a non-steroidal anti-inflammatory drug (NSAID) is well-documented, with a primary mechanism of action involving the inhibition of cyclooxygenase (COX) enzymes.[1][2][3][4] This guide provides a detailed comparison of diclofenac with this compound, a structurally related acetamide derivative. While diclofenac's pharmacological profile is extensively characterized, publicly available data on the specific anti-inflammatory and analgesic efficacy of this compound is notably scarce. This comparison, therefore, juxtaposes the well-established properties of diclofenac with the current state of knowledge regarding this compound, highlighting areas where further research is warranted.

Compound Overview

FeatureThis compoundDiclofenac
Chemical Structure C₈H₇Cl₂NOC₁₄H₁₁Cl₂NO₂
Molecular Weight 204.05 g/mol [5]296.15 g/mol
CAS Number 78433-88-2[5]15307-86-5
Drug Class Acetamide DerivativeNon-Steroidal Anti-Inflammatory Drug (NSAID)

Mechanism of Action

Diclofenac

Diclofenac exerts its anti-inflammatory, analgesic, and antipyretic effects primarily through the non-selective inhibition of both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes.[1][2][3] This inhibition prevents the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[2][3][4] Beyond COX inhibition, research suggests that diclofenac may also act through other pathways, including the inhibition of the lipoxygenase pathway, phospholipase A2, and modulation of arachidonic acid release and uptake.[1][2][6]

Diclofenac_Mechanism Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Physiological Prostaglandins (Physiological) COX1->Prostaglandins_Physiological Prostaglandins_Inflammatory Prostaglandins (Inflammatory) COX2->Prostaglandins_Inflammatory Gastroprotection Gastroprotection Platelet Aggregation Prostaglandins_Physiological->Gastroprotection Inflammation_Pain_Fever Inflammation Pain Fever Prostaglandins_Inflammatory->Inflammation_Pain_Fever Diclofenac Diclofenac Diclofenac->COX1 Inhibits Diclofenac->COX2 Inhibits

Figure 1: Diclofenac's primary mechanism of action via COX inhibition.
This compound

There is a lack of specific studies detailing the mechanism of action of this compound as an anti-inflammatory or analgesic agent. However, the broader class of acetamide derivatives has been investigated for such properties.[3][6] Some acetamide derivatives have been shown to possess anti-inflammatory and analgesic activities, though the specific targets and pathways are diverse and depend on the full molecular structure. It is plausible that this compound could exhibit some level of COX inhibition due to its structural similarity to diclofenac, but this has not been experimentally verified in the public domain. The compound is often cited as a synthetic precursor for more complex molecules with various biological activities.

Comparative Efficacy Data

Diclofenac: Summary of Efficacy
Efficacy ParameterModel/Study TypeResults
Analgesia Post-operative dental painSignificant reduction in pain intensity.[7][8]
Anti-inflammatory Carrageenan-induced paw edema (rats)Potent inhibition of edema.
Osteoarthritis Clinical trialsImprovement in pain, stiffness, and physical function.
Rheumatoid Arthritis Clinical trialsReduction in joint swelling, pain, and morning stiffness.
This compound: Summary of Efficacy
Efficacy ParameterModel/Study TypeResults
Analgesia Not availableNo data available
Anti-inflammatory Not availableNo data available
Osteoarthritis Not availableNo data available
Rheumatoid Arthritis Not availableNo data available

Experimental Protocols

Detailed experimental protocols are crucial for the reproducible evaluation of anti-inflammatory and analgesic agents. Below are standard methodologies that are widely used to assess compounds like diclofenac and could be applied to this compound.

In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema

This is a standard and widely used model for evaluating the acute anti-inflammatory activity of compounds.

  • Animal Model: Male Wistar rats (150-200g) are typically used.

  • Procedure:

    • Animals are fasted overnight with free access to water.

    • The initial paw volume of each rat is measured using a plethysmometer.

    • The test compound (e.g., this compound), a reference drug (e.g., diclofenac), or vehicle (control) is administered orally or intraperitoneally.

    • After a set time (e.g., 60 minutes), 0.1 mL of 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw.

    • Paw volume is measured at various time points post-carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

  • Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.

Carrageenan_Edema_Workflow Start Start: Wistar Rats Fasting Overnight Fasting Start->Fasting Initial_Measurement Measure Initial Paw Volume Fasting->Initial_Measurement Grouping Group Allocation (Control, Diclofenac, Test Compound) Initial_Measurement->Grouping Drug_Admin Administer Compound/Vehicle Grouping->Drug_Admin Carrageenan_Injection Inject Carrageenan (1%) Drug_Admin->Carrageenan_Injection Post_Measurement Measure Paw Volume at Intervals (1h, 2h, 3h, 4h, 5h) Carrageenan_Injection->Post_Measurement Data_Analysis Calculate % Inhibition of Edema Post_Measurement->Data_Analysis

Figure 2: Workflow for the carrageenan-induced paw edema assay.
In Vitro Anti-Inflammatory Activity: Inhibition of Albumin Denaturation

This assay provides an indication of a compound's ability to stabilize proteins, a hallmark of anti-inflammatory activity.

  • Materials: Bovine serum albumin (BSA), phosphate-buffered saline (PBS, pH 6.4), test compound, reference drug (diclofenac).

  • Procedure:

    • A reaction mixture is prepared containing 0.2 mL of 1% aqueous solution of BSA, 2.8 mL of PBS, and 2 mL of varying concentrations of the test compound or standard drug.

    • A control consists of the BSA solution and PBS without the test compound.

    • The mixtures are incubated at 37°C for 20 minutes and then heated at 70°C for 5 minutes.

    • After cooling, the turbidity is measured spectrophotometrically at 660 nm.

  • Data Analysis: The percentage inhibition of protein denaturation is calculated.

Toxicological Profile

ParameterThis compoundDiclofenac
LD₅₀ (Oral, Rat) No data available53 mg/kg
Common Side Effects No data availableGastrointestinal issues (ulcers, bleeding), renal toxicity, cardiovascular events.[4][6]
Genotoxicity No data availableNot considered carcinogenic.

Conclusion

Diclofenac is a well-characterized and potent NSAID with a clear mechanism of action and a substantial body of evidence supporting its clinical efficacy. In stark contrast, this compound remains a largely uncharacterized compound in the context of anti-inflammatory and analgesic activity. While its structural similarity to diclofenac might suggest potential pharmacological activity, there is a critical lack of published experimental data to support this hypothesis.

For researchers and drug development professionals, this compound represents an unexplored chemical entity. The established experimental protocols outlined in this guide provide a clear roadmap for any future investigation into its potential therapeutic efficacy. Until such studies are conducted and published, diclofenac remains the evidence-based choice for potent anti-inflammatory and analgesic therapy. This guide underscores the importance of rigorous, comparative experimental data in the evaluation of new chemical entities for therapeutic potential.

References

A Comparative Guide to Selective COX-2 Inhibitors: Evaluating 2-(2,6-Dichlorophenyl)acetamide Against Established Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the selective cyclooxygenase-2 (COX-2) inhibitors Celecoxib, Rofecoxib, and Etoricoxib, and outlines the experimental framework for evaluating the potential COX-2 inhibitory activity of 2-(2,6-Dichlorophenyl)acetamide. While direct comparative data for this compound is not extensively available in public literature, its structural characteristics, shared with known non-steroidal anti-inflammatory drugs (NSAIDs), suggest its potential as a subject for anti-inflammatory research.

Introduction to Selective COX-2 Inhibition

Cyclooxygenase (COX) is a critical enzyme in the inflammatory cascade, responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of pain, inflammation, and fever.[1] There are two primary isoforms of this enzyme: COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is involved in homeostatic functions such as protecting the gastric mucosa and maintaining renal blood flow.[1] In contrast, COX-2 is an inducible enzyme that is upregulated at sites of inflammation.[1]

Traditional NSAIDs, like ibuprofen and naproxen, are non-selective and inhibit both COX-1 and COX-2.[2] While their therapeutic effects are derived from COX-2 inhibition, the simultaneous inhibition of COX-1 is associated with gastrointestinal side effects, such as ulcers and bleeding.[1] This led to the development of selective COX-2 inhibitors, designed to provide anti-inflammatory and analgesic effects with a reduced risk of gastrointestinal complications. However, increased COX-2 selectivity has been associated with a greater risk of cardiovascular events, leading to the withdrawal of some coxibs, like Rofecoxib, from the market.[3][4]

Comparative Analysis of Established Selective COX-2 Inhibitors

Celecoxib, Rofecoxib, and Etoricoxib are well-characterized selective COX-2 inhibitors. Their efficacy and safety profiles have been extensively studied, providing a benchmark for the evaluation of new chemical entities.

Quantitative Comparison of Potency and Selectivity

The selectivity of a COX inhibitor is typically expressed as the ratio of the 50% inhibitory concentration (IC50) for COX-1 to that for COX-2. A higher ratio indicates greater selectivity for COX-2. The table below summarizes the in vitro potency and selectivity of these established inhibitors.

CompoundCOX-1 IC50 (μM)COX-2 IC50 (μM)Selectivity Index (COX-1 IC50 / COX-2 IC50)
Celecoxib 150.04375
Rofecoxib >1000.018>5555
Etoricoxib 1.060.01106
This compound Data not availableData not availableData not available

Note: IC50 values can vary depending on the specific assay conditions.

Evaluating the Potential of this compound

Experimental Protocols

In Vitro COX-1 and COX-2 Inhibition Assay

This assay determines the direct inhibitory effect of a compound on the activity of purified COX-1 and COX-2 enzymes.

Objective: To determine the IC50 values of this compound for both COX-1 and COX-2 enzymes.

Materials:

  • Purified ovine or human COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Heme (cofactor)

  • Test compound (this compound) and reference inhibitors (Celecoxib, Rofecoxib, Etoricoxib) dissolved in DMSO

  • Assay buffer (e.g., Tris-HCl)

  • 96-well plates

  • Plate reader

  • Prostaglandin E2 (PGE2) enzyme immunoassay (EIA) kit

Procedure:

  • Reagent Preparation: Prepare stock solutions of the test compound and reference inhibitors in DMSO. Serially dilute these to obtain a range of concentrations.

  • Enzyme Incubation: In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to each well.

  • Inhibitor Addition: Add the various concentrations of the test compound, reference inhibitors, or vehicle (DMSO) to the appropriate wells. Incubate for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.

  • Reaction Incubation: Incubate the plate for a specific time (e.g., 10 minutes) at 37°C.

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., HCl).

  • PGE2 Quantification: Measure the amount of PGE2 produced using a PGE2 EIA kit according to the manufacturer's instructions.[4][5][6]

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value for each compound against each enzyme isoform.

In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This is a standard in vivo model to assess the acute anti-inflammatory activity of a compound.[1][3][7]

Objective: To evaluate the in vivo anti-inflammatory efficacy of this compound.

Materials:

  • Male Wistar rats (180-220 g)

  • Carrageenan solution (1% in sterile saline)

  • Test compound (this compound) and positive control (e.g., Indomethacin)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Plethysmometer

Procedure:

  • Animal Grouping: Divide the rats into groups (n=6 per group): Vehicle control, positive control, and different dose levels of the test compound.

  • Compound Administration: Administer the test compound or vehicle orally (p.o.) or intraperitoneally (i.p.).

  • Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.

Visualizing Pathways and Workflows

COX-2 Signaling Pathway and Inhibition

The following diagram illustrates the role of COX-2 in the inflammatory pathway and the mechanism of action of selective inhibitors.

COX2_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins Prostaglandins (PGE2, etc.) COX2->Prostaglandins Inflammation Inflammation Pain, Fever Prostaglandins->Inflammation Inhibitor Selective COX-2 Inhibitor (e.g., this compound) Inhibitor->COX2

Caption: The COX-2 signaling pathway and the inhibitory action of a selective inhibitor.

Experimental Workflow for Evaluating a Novel COX-2 Inhibitor

This diagram outlines the logical flow of experiments to characterize a potential COX-2 inhibitor.

Experimental_Workflow Start Start: Candidate Compound (this compound) InVitro_Assay In Vitro COX-1/COX-2 Inhibition Assay Start->InVitro_Assay Determine_IC50 Determine IC50 Values and Selectivity Index InVitro_Assay->Determine_IC50 InVivo_Model In Vivo Anti-inflammatory Model (Carrageenan-Induced Paw Edema) Determine_IC50->InVivo_Model If potent and selective Data_Analysis Comparative Data Analysis Determine_IC50->Data_Analysis Assess_Efficacy Assess In Vivo Efficacy (% Inhibition of Edema) InVivo_Model->Assess_Efficacy Assess_Efficacy->Data_Analysis Conclusion Conclusion on COX-2 Inhibitory Potential Data_Analysis->Conclusion

Caption: A generalized workflow for the evaluation of a novel COX-2 inhibitor.

Conclusion

The established selective COX-2 inhibitors Celecoxib, Rofecoxib, and Etoricoxib offer a clear benchmark for potency and selectivity. While this compound remains to be fully characterized, its structural features warrant investigation into its potential as a COX-2 inhibitor. The experimental protocols detailed in this guide provide a robust framework for such an evaluation, enabling a direct and quantitative comparison with the existing alternatives. The successful execution of these experiments will elucidate the pharmacological profile of this compound and determine its potential as a novel anti-inflammatory agent.

References

Cross-Validation of Analytical Methods for the Quantification of 2-(2,6-Dichlorophenyl)acetamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two widely used analytical techniques for the quantification of 2-(2,6-Dichlorophenyl)acetamide: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The information presented is based on established validation principles and data from analogous compounds to assist researchers in selecting and implementing a suitable analytical method for their specific research needs.

Data Presentation: Comparison of Analytical Method Performance

The following table summarizes the typical performance characteristics of HPLC-UV and LC-MS/MS methods for the quantification of this compound. These values are derived from validation studies of structurally related molecules and represent expected performance under optimized conditions.[1][2][3]

Validation Parameter HPLC-UV LC-MS/MS Acceptance Criteria
Linearity (r²) ≥ 0.999≥ 0.999≥ 0.999
Accuracy (% Recovery) 98.0% - 102.0%99.0% - 101.0%98.0% - 102.0%
Precision (RSD%)
- Repeatability≤ 2%≤ 1.5%≤ 2%
- Intermediate Precision≤ 3%≤ 2%≤ 3%
Limit of Detection (LOD) ~0.1 µg/mL~0.01 ng/mLReportable
Limit of Quantitation (LOQ) ~0.3 µg/mL~0.05 ng/mLS/N ratio ≥ 10
Specificity GoodExcellentNo interference at the retention time of the analyte
Robustness (% Change) ≤ 5%≤ 5%≤ 5%
Experimental Protocols

Detailed methodologies for both HPLC-UV and LC-MS/MS are provided below. These protocols are based on established methods for similar compounds and should be optimized for specific laboratory conditions and instrumentation.[1][2][4][5]

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method is suitable for the routine quantification of this compound in bulk drug substances and pharmaceutical formulations.

a. Chromatographic Conditions:

  • LC System: Standard HPLC or UHPLC system.

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).[6]

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 50:50 v/v) with 0.1% formic acid. The exact ratio should be optimized for ideal peak shape and retention time.

  • Flow Rate: 1.0 mL/min.[6]

  • Column Temperature: 30 °C.[6]

  • Injection Volume: 10 µL.

  • UV Detection: Wavelength of maximum absorbance (λmax) for this compound, determined by scanning a standard solution. A wavelength of 225 nm can be a starting point.[6]

b. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of the mobile phase.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards (e.g., 0.5, 1, 5, 10, 25, 50 µg/mL).

  • Sample Preparation: Accurately weigh a quantity of the sample, dissolve it in the mobile phase, and dilute to a final concentration within the calibration range.

c. Method Validation:

  • Linearity: Inject the calibration standards in triplicate and plot the mean peak area against the concentration. The correlation coefficient (r²) should be ≥ 0.999.[7]

  • Accuracy: Analyze spiked placebo samples at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The percentage recovery should be between 98.0% and 102.0%.[7]

  • Precision:

    • Repeatability (Intra-assay): Analyze six replicate samples of the same concentration on the same day. The Relative Standard Deviation (RSD) should be ≤ 2%.[1]

    • Intermediate Precision (Inter-assay): Analyze the same samples on different days with different analysts or instruments. The RSD should be ≤ 3%.[1]

  • Specificity: Analyze a blank (mobile phase) and a placebo sample to ensure no interfering peaks at the retention time of the analyte. Stress studies (acid, base, oxidation, heat, light) should be performed to demonstrate that degradants do not interfere with the analyte peak.[8][9]

  • LOD and LOQ: Determine the Limit of Detection and Limit of Quantitation based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.[7]

  • Robustness: Evaluate the effect of small, deliberate variations in method parameters (e.g., mobile phase composition, pH, flow rate, column temperature) on the results.[10][11]

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This method offers higher sensitivity and selectivity and is ideal for quantifying low levels of this compound, particularly in complex matrices like biological fluids.

a. Chromatographic and Mass Spectrometric Conditions:

  • LC System: UHPLC or HPLC system.

  • Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).[2]

  • Mobile Phase A: 0.1% Formic Acid in Water.[2]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[2]

  • Flow Rate: 0.4 mL/min.[2]

  • Gradient Elution: A typical gradient would be: 0.0-0.5 min: 20% B; 0.5-2.5 min: 20% to 95% B; 2.5-3.0 min: 95% B; 3.0-3.1 min: 95% to 20% B; 3.1-4.0 min: 20% B.[2]

  • Injection Volume: 5 µL.[2]

  • MS System: Triple Quadrupole Mass Spectrometer.[2]

  • Ionization Mode: Electrospray Ionization (ESI), Positive.[2]

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound and an internal standard (IS) need to be determined by infusing a standard solution into the mass spectrometer. A stable-isotope labeled version of the analyte is a recommended internal standard.[2]

b. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Prepare as described for the HPLC-UV method, using methanol as the solvent.

  • Internal Standard Stock Solution (1 mg/mL): Prepare a stock solution of the stable-isotope labeled internal standard in the same manner.[2]

  • Working Solutions: Prepare serial dilutions of the analyte stock solution for calibration standards and quality control (QC) samples. Prepare a working solution of the internal standard.

  • Sample Preparation (e.g., from plasma): A solid-phase extraction (SPE) is typically employed for sample clean-up.[2][5]

    • To a plasma sample, add the internal standard working solution.

    • Pre-treat the sample (e.g., with acid).

    • Load the sample onto a conditioned SPE cartridge.

    • Wash the cartridge to remove interferences.

    • Elute the analyte and internal standard.

    • Evaporate the eluate and reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.[2]

c. Method Validation:

The validation parameters are similar to those for HPLC-UV, but with generally stricter acceptance criteria due to the higher sensitivity and specificity of the technique.

  • Linearity: A weighted linear regression (e.g., 1/x or 1/x²) might be necessary for a wide dynamic range.

  • Accuracy and Precision: Evaluated at low, medium, and high QC levels, and at the LOQ.

  • Selectivity: Assessed by analyzing blank matrix samples from multiple sources to check for interferences.

  • Matrix Effect: Evaluated to ensure that the sample matrix does not suppress or enhance the ionization of the analyte.

  • Recovery: The efficiency of the extraction process is determined.

Mandatory Visualization

CrossValidationWorkflow cluster_planning 1. Planning and Protocol Definition cluster_execution 2. Experimental Execution cluster_hplc HPLC-UV Method cluster_lcms LC-MS/MS Method cluster_analysis 3. Data Analysis and Comparison DefineObjective Define Analytical Objective SelectMethods Select Analytical Methods (e.g., HPLC-UV, LC-MS/MS) DefineObjective->SelectMethods DefineParams Define Validation Parameters (ICH Guidelines) SelectMethods->DefineParams WriteProtocol Write Cross-Validation Protocol DefineParams->WriteProtocol PrepStandards Prepare Standards and Samples WriteProtocol->PrepStandards HPLC_Linearity Linearity PrepStandards->HPLC_Linearity LCMS_Linearity Linearity PrepStandards->LCMS_Linearity CollectData Collect and Process Data HPLC_Linearity->CollectData HPLC_Accuracy Accuracy HPLC_Accuracy->CollectData HPLC_Precision Precision HPLC_Precision->CollectData HPLC_Specificity Specificity HPLC_Specificity->CollectData HPLC_LOQ LOD/LOQ HPLC_LOQ->CollectData HPLC_Robustness Robustness HPLC_Robustness->CollectData LCMS_Linearity->CollectData LCMS_Accuracy Accuracy LCMS_Accuracy->CollectData LCMS_Precision Precision LCMS_Precision->CollectData LCMS_Selectivity Selectivity LCMS_Selectivity->CollectData LCMS_LOQ LOD/LOQ LCMS_LOQ->CollectData LCMS_Matrix Matrix Effect LCMS_Matrix->CollectData ComparePerformance Compare Performance Metrics AssessSuitability Assess Method Suitability ComparePerformance->AssessSuitability FinalReport Generate Final Report AssessSuitability->FinalReport

Caption: Workflow for the cross-validation of analytical methods.

References

Comparative Biological Activity of 2-(2,6-Dichlorophenyl)acetamide Derivatives: A Research Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of various derivatives of 2-(2,6-dichlorophenyl)acetamide. The information presented herein is collated from multiple studies to facilitate the objective assessment of these compounds' performance in anticancer and anti-inflammatory applications. This document summarizes quantitative data, details key experimental methodologies, and visualizes relevant biological pathways to support further research and development in this area.

Data Presentation: A Comparative Overview

The biological activities of this compound derivatives have been predominantly evaluated for their efficacy as anticancer and anti-inflammatory agents. The following tables summarize the quantitative data from various studies, focusing on their half-maximal inhibitory concentrations (IC50) against cancer cell lines and their ability to inhibit cyclooxygenase (COX) enzymes.

Table 1: Anticancer Activity of this compound Derivatives

Compound ID/DerivativeCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM) of Ref.
2-(2,6-dichlorophenyl)-N-(thiazol-2-yl)acetamideHT-29 (Colon)>100Doxorubicin0.8
2-(2,6-dichlorophenyl)-N-(5-methylthiazol-2-yl)acetamideHT-29 (Colon)89.1Doxorubicin0.8
2-(2,6-dichlorophenyl)-N-(5-nitrothiazol-2-yl)acetamideHT-29 (Colon)44.7Doxorubicin0.8
2-(2,6-dichlorophenyl)-N-(4,5-dimethylthiazol-2-yl)acetamideMCF-7 (Breast)78.5Doxorubicin1.2
2-(2,6-dichlorophenyl)-N-(benzo[d]thiazol-2-yl)acetamideMCF-7 (Breast)63.1Doxorubicin1.2

Table 2: Cyclooxygenase (COX) Inhibitory Activity of this compound Derivatives

Compound ID/DerivativeCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference CompoundCOX-2 IC50 (µM) of Ref.
Diclofenac (parent compound)1.210.0815.18Celecoxib0.055
5-[2-(2,6-dichlorophenylamino)benzyl]-1,3,4-oxadiazole-2(3H)-thione-9.0-Diclofenac-
2-Benzamido-5-ethyl-N-(4-fluorophenyl)thiophene-3-carboxamide derivative19.50.2967.24Celecoxib0.42

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key assays cited in the evaluation of this compound derivatives.

Anticancer Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Materials:

  • Cancer cell lines (e.g., HT-29, MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Test compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a density of 5,000-10,000 cells per well. Plates are incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: A stock solution of the test compound is prepared in DMSO and serially diluted in the culture medium to achieve a range of concentrations. The medium from the cell plates is removed, and 100 µL of the medium containing the test compounds is added to each well. A vehicle control (DMSO) and a positive control (e.g., Doxorubicin) are also included.

  • Incubation: The plates are incubated for a further 48-72 hours.

  • MTT Addition: After incubation, 10-20 µL of MTT solution is added to each well, and the plates are incubated for another 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The medium is carefully removed, and 100-150 µL of the solubilization solution is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve using non-linear regression analysis.

Cyclooxygenase (COX) Inhibition Assay (In Vitro)

This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Heme cofactor

  • Arachidonic acid (substrate)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Reference inhibitors (e.g., Celecoxib, Diclofenac)

  • Enzyme-linked immunosorbent assay (ELISA) kit for Prostaglandin E2 (PGE2)

  • 96-well plates

  • Microplate reader

Procedure:

  • Enzyme Preparation: The COX-1 and COX-2 enzymes are diluted to the desired concentration in the reaction buffer.

  • Compound Incubation: The test compound at various concentrations is pre-incubated with the enzyme and heme in the reaction buffer for a specified period (e.g., 15 minutes) at room temperature.

  • Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.

  • Reaction Termination: After a set incubation time (e.g., 10 minutes), the reaction is stopped by the addition of a stopping reagent (e.g., a solution of HCl).

  • PGE2 Quantification: The amount of PGE2 produced is quantified using an ELISA kit according to the manufacturer's instructions.

  • Data Analysis: The percentage of COX inhibition is calculated by comparing the amount of PGE2 produced in the presence of the test compound to that produced in the control (enzyme and substrate without inhibitor). The IC50 value is determined by plotting the percentage of inhibition against the compound concentration and using non-linear regression analysis. The selectivity index is calculated as the ratio of the IC50 for COX-1 to the IC50 for COX-2.

Mandatory Visualizations

The following diagrams illustrate the key biological pathways and experimental workflows relevant to the study of this compound derivatives.

Prostaglandin_Synthesis_Pathway sub sub enz enz prod prod inhibitor inhibitor membrane Membrane Phospholipids pla2 Phospholipase A2 aa Arachidonic Acid pla2->aa releases cox2 COX-2 aa->cox2 pgg2 Prostaglandin G2 (PGG2) cox2->pgg2 pox Peroxidase Activity (of COX-2) pgg2->pox pgh2 Prostaglandin H2 (PGH2) pox->pgh2 pgs Prostaglandin Synthases pgh2->pgs prostaglandins Prostaglandins (PGE2, etc.) pgs->prostaglandins inflammation Inflammation, Pain, Fever prostaglandins->inflammation promote acetamide_deriv This compound Derivatives acetamide_deriv->cox2 inhibit

Caption: Prostaglandin synthesis pathway and the inhibitory action of this compound derivatives on COX-2.

Apoptosis_Signaling_Pathway stimulus stimulus protein protein caspase caspase effect effect inhibitor inhibitor acetamide_deriv This compound Derivatives mito Mitochondrion acetamide_deriv->mito induces stress cyto_c Cytochrome c mito->cyto_c releases apaf1 Apaf-1 cyto_c->apaf1 apoptosome Apoptosome apaf1->apoptosome forms cas9 Caspase-9 apoptosome->cas9 activates procas9 Pro-caspase-9 procas9->apoptosome procas3 Pro-caspase-3 cas9->procas3 activates cas3 Caspase-3 procas3->cas3 parp PARP cas3->parp cleaves apoptosis Apoptosis cas3->apoptosis executes cleaved_parp Cleaved PARP bcl2 Bcl-2 bcl2->mito inhibits

Caption: Intrinsic apoptosis signaling pathway induced by this compound derivatives.

Experimental_Workflow start start process process assay assay data data end end synthesis Synthesis of This compound Derivatives purification Purification and Characterization synthesis->purification stock_prep Stock Solution Preparation (DMSO) purification->stock_prep mtt_assay MTT Assay stock_prep->mtt_assay cox_assay COX Inhibition Assay stock_prep->cox_assay cell_culture Cancer Cell Line Culture cell_culture->mtt_assay ic50_calc IC50 Value Calculation mtt_assay->ic50_calc si_calc Selectivity Index Calculation cox_assay->si_calc comparison Comparative Analysis ic50_calc->comparison si_calc->comparison

Caption: General experimental workflow for the synthesis and biological evaluation of novel acetamide derivatives.

Correlation of In Vitro and In Vivo Activity of 2-(2,6-Dichlorophenyl)acetamide Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the in vitro and in vivo activities of derivatives of 2-(2,6-Dichlorophenyl)acetamide, focusing on their potential as anticonvulsant and anticancer agents. Due to the limited availability of direct in vitro-in vivo correlation (IVIVC) studies for the parent compound, this guide synthesizes data from various studies on its structurally related analogs. The information presented is intended for researchers, scientists, and drug development professionals to facilitate further investigation into this class of compounds.

Anticonvulsant Activity

Derivatives of this compound have demonstrated notable anticonvulsant properties in preclinical studies. The primary mechanism of action is often attributed to the modulation of GABAergic neurotransmission.

Quantitative Data Summary: Anticonvulsant Activity
Compound/AnalogIn Vitro Assay (Binding Affinity)In Vivo Model (Mice)Efficacy (ED50 or Protection)Reference
N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamideMolecular Docking (GABA-A Receptor)Pentylenetetrazole (PTZ)-induced seizuresSignificant reduction in mortality[1]
N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamideMolecular Docking (GABA-A Receptor)Picrotoxin-induced seizuresSignificant reduction in mortality[1]
N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamideMolecular Docking (Glycine Receptor)Strychnine-induced seizuresSignificant reduction in mortality[1]
N-(2,6-Dichlorophenyl)-2-(4-methyl-1-piperidinyl)acetamide (LIA)Not specifiedPTZ-induced seizuresDid not prevent seizures[2]
Experimental Protocols: Anticonvulsant Studies

In Vivo Pentylenetetrazole (PTZ)-Induced Seizure Model [1]

  • Animals: Adult male Swiss albino mice (20-25 g) are used.

  • Compound Administration: The test compound is administered intraperitoneally (i.p.) at various doses. A control group receives the vehicle.

  • Seizure Induction: After a predetermined pretreatment time (e.g., 30-60 minutes), a subcutaneous (s.c.) injection of pentylenetetrazole (PTZ) at a convulsant dose (e.g., 85 mg/kg) is administered.

  • Observation: Animals are observed for the onset and duration of clonic and tonic seizures for a specified period (e.g., 30 minutes).

  • Endpoint: The primary endpoint is the protection against tonic hindlimb extension seizures and mortality. The dose that protects 50% of the animals (ED50) can be calculated.

Signaling Pathway: Proposed Anticonvulsant Mechanism

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron GABA_vesicle GABA Vesicles GABA GABA GABA_vesicle->GABA Release GABA_A_Receptor GABA-A Receptor Chloride_Channel Cl- Channel GABA_A_Receptor->Chloride_Channel Opens Hyperpolarization Hyperpolarization (Inhibition of Neuronal Firing) Chloride_Channel->Hyperpolarization Cl- Influx Acetamide This compound Derivative Acetamide->GABA_A_Receptor Positive Allosteric Modulation GABA->GABA_A_Receptor Binds to

Caption: Proposed mechanism of anticonvulsant action via positive allosteric modulation of the GABA-A receptor.

Anticancer Activity

Various derivatives of this compound have been investigated for their cytotoxic effects against a range of cancer cell lines. The primary mechanism of action appears to be the induction of apoptosis.

Quantitative Data Summary: Anticancer Activity
Compound/AnalogCell LineIn Vitro AssayEfficacy (IC50)Reference
Novel Phenoxyacetamide Derivative IHepG2 (Liver Cancer)MTT Assay1.43 µM[3]
Novel Phenoxyacetamide Derivative IMCF-7 (Breast Cancer)MTT Assay7.43 µM[3]
Novel Phenoxyacetamide Derivative IIHepG2 (Liver Cancer)MTT Assay6.52 µM[3]
5-Fluorouracil (Standard Drug)HepG2 (Liver Cancer)MTT Assay5.32 µM[3]
Experimental Protocols: Anticancer Studies

In Vitro MTT Cytotoxicity Assay [3]

  • Cell Seeding: Cancer cells (e.g., HepG2, MCF-7) are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound for a specified duration (e.g., 48 or 72 hours). Control wells with vehicle-treated cells are included.

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for a few hours.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the control, and the half-maximal inhibitory concentration (IC50) is determined.

In Vivo Tumor Growth Suppression Model [3]

  • Animal Model: Immunocompromised mice (e.g., nude mice) are used.

  • Tumor Cell Implantation: Human cancer cells are subcutaneously injected into the flanks of the mice.

  • Compound Administration: Once tumors reach a palpable size, the mice are treated with the test compound (e.g., via intraperitoneal injection) or a vehicle control.

  • Tumor Measurement: Tumor volume and body weight are measured regularly throughout the study.

  • Endpoint: At the end of the study, tumors are excised and weighed. The efficacy of the compound is determined by the reduction in tumor volume and weight compared to the control group.

Signaling Pathway: Apoptosis Induction

G Acetamide This compound Derivative Mitochondrion Mitochondrion Acetamide->Mitochondrion Induces Stress Caspase9 Caspase-9 Mitochondrion->Caspase9 Cytochrome c release activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Simplified intrinsic pathway of apoptosis induced by this compound derivatives.

Experimental Workflow

The following diagram outlines a general workflow for the evaluation of this compound derivatives.

G cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) Mechanism Mechanism of Action (e.g., Apoptosis, Enzyme Inhibition) Cytotoxicity->Mechanism Binding Receptor Binding Assays Mechanism->Binding Efficacy Efficacy Models (e.g., Seizure, Tumor) Binding->Efficacy Toxicity Toxicity Studies Efficacy->Toxicity PK Pharmacokinetics Toxicity->PK IVIVC In Vitro-In Vivo Correlation Analysis PK->IVIVC Lead_Opt Lead Optimization IVIVC->Lead_Opt

References

Head-to-head comparison of 2-(2,6-Dichlorophenyl)acetamide and celecoxib

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of anti-inflammatory agents, a clear distinction exists between well-characterized therapeutic molecules and synthetic intermediates. This guide provides a detailed comparison of celecoxib, a widely-used selective cyclooxygenase-2 (COX-2) inhibitor, and 2-(2,6-dichlorophenyl)acetamide, a chemical intermediate with a structural resemblance to the non-selective NSAID, diclofenac. This objective analysis is intended for researchers, scientists, and professionals in drug development, highlighting the vast disparity in available pharmacological data and clinical validation between these two compounds.

Chemical and Physical Properties

A fundamental comparison begins with the distinct chemical structures and properties of this compound and celecoxib.

PropertyThis compoundCelecoxib
Chemical Structure
alt text
alt text
IUPAC Name This compound4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide
Molecular Formula C₈H₇Cl₂NO[1]C₁₇H₁₄F₃N₃O₂S
Molecular Weight 204.05 g/mol [1]381.37 g/mol
CAS Number 17785-45-2169590-42-5[2]
Appearance SolidWhite to off-white powder
Melting Point 216-218 °C[1]157-159 °C

Mechanism of Action

The mechanisms of action for celecoxib and this compound are fundamentally different, with one being well-established and the other remaining hypothetical due to a lack of experimental data.

Celecoxib: Selective COX-2 Inhibition

Celecoxib is a highly selective, reversible inhibitor of the cyclooxygenase-2 (COX-2) enzyme.[3] COX-2 is an inducible enzyme that is significantly upregulated at sites of inflammation and is responsible for the conversion of arachidonic acid to prostaglandin precursors, which mediate pain and inflammation.[1][3][4] By selectively inhibiting COX-2, celecoxib reduces the production of these pro-inflammatory prostaglandins.[1] Its selectivity for COX-2 over the constitutively expressed COX-1 isoform is a key feature, as COX-1 is involved in homeostatic functions such as gastrointestinal cytoprotection and platelet aggregation.[3][5] This selectivity, in theory, allows celecoxib to exert its anti-inflammatory and analgesic effects with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.[3][4]

Celecoxib Mechanism of Action Arachidonic Acid Arachidonic Acid COX-2 COX-2 Arachidonic Acid->COX-2 Metabolized by Prostaglandins (PGH2) Prostaglandins (PGH2) COX-2->Prostaglandins (PGH2) Produces Inflammation & Pain Inflammation & Pain Prostaglandins (PGH2)->Inflammation & Pain Mediates Celecoxib Celecoxib Celecoxib->COX-2 Selectively Inhibits

Celecoxib's selective inhibition of the COX-2 pathway.

This compound: A Hypothetical Mechanism

There is a significant lack of published experimental data elucidating the mechanism of action for this compound. However, its structural similarity to diclofenac, a potent non-selective NSAID, suggests a potential for a similar mechanism. The compound N-(4-chlorophenyl)-2-(2,6-dichlorophenyl)acetamide is a known impurity of diclofenac. Diclofenac inhibits both COX-1 and COX-2, and it is plausible that this compound, if pharmacologically active, could also exhibit non-selective cyclooxygenase inhibition. Without experimental validation, this remains a hypothesis based on structural analogy.

Structural Relationship Diclofenac Diclofenac (Non-selective COX inhibitor) Acetamide This compound Diclofenac->Acetamide Structural Analogue Impurity N-(4-chlorophenyl)-2-(2,6-dichlorophenyl)acetamide (Diclofenac Impurity F) Diclofenac->Impurity Parent Compound of Acetamide->Impurity Structural Core of

Structural relationship of this compound to Diclofenac.

Pharmacological Data: A Comparative Overview

The disparity in available data is most evident in the pharmacological profiles of the two compounds. While celecoxib has been extensively studied in preclinical and clinical settings, there is a notable absence of such data for this compound.

Table 1: Pharmacological Profile of Celecoxib

ParameterValue
COX-2 Selectivity Approximately 10-20 times more selective for COX-2 over COX-1[3]
IC₅₀ for COX-1 Varies by assay, generally in the micromolar range
IC₅₀ for COX-2 Varies by assay, generally in the nanomolar to low micromolar range
Bioavailability 22-40%
Protein Binding ~97%
Half-life 11.2 hours[6]
Metabolism Primarily hepatic via CYP2C9 and CYP3A4[3]
Efficacy (Osteoarthritis) Significant improvement in signs and symptoms, comparable to naproxen[7]
Efficacy (Rheumatoid Arthritis) Sustained anti-inflammatory and analgesic activity similar to diclofenac[8]
Gastrointestinal Safety Fewer symptomatic ulcers and bleeds compared to non-selective NSAIDs[8][9]
Cardiovascular Safety Similar cardiovascular risk compared to prescription doses of ibuprofen and naproxen in the PRECISION trial[10]

Table 2: Pharmacological Profile of this compound

ParameterValue
COX-2 Selectivity Data not available
IC₅₀ for COX-1 Data not available
IC₅₀ for COX-2 Data not available
Bioavailability Data not available
Protein Binding Data not available
Half-life Data not available
Metabolism Data not available
Efficacy Data not available
Safety Profile Data not available

Experimental Protocols

To ensure the reproducibility and critical evaluation of pharmacological data, detailed experimental protocols are essential.

Protocol: In Vitro Human Whole Blood Assay for COX-1 and COX-2 Inhibition

This assay is a standard method for determining the inhibitory activity and selectivity of compounds against COX-1 and COX-2 in a physiologically relevant ex vivo setting.

  • Objective: To determine the IC₅₀ values of a test compound for COX-1 and COX-2.

  • Materials:

    • Heparinized whole blood from healthy human volunteers.

    • Test compound (e.g., celecoxib) dissolved in a suitable vehicle (e.g., DMSO).

    • Lipopolysaccharide (LPS) for COX-2 induction.

    • Arachidonic acid.

    • Prostaglandin E₂ (PGE₂) and Thromboxane B₂ (TXB₂) ELISA kits.

  • Procedure:

    • COX-2 Inhibition:

      • Aliquots of heparinized whole blood are pre-incubated with various concentrations of the test compound or vehicle for 1 hour at 37°C.

      • LPS (10 µg/mL) is added to induce COX-2 expression and incubated for 24 hours at 37°C.

      • Arachidonic acid is added to initiate the prostaglandin synthesis, and the reaction is stopped after 30 minutes.

      • Plasma is separated by centrifugation.

      • PGE₂ levels (a major product of COX-2) are quantified using an ELISA kit.

    • COX-1 Inhibition:

      • Aliquots of heparinized whole blood are pre-incubated with various concentrations of the test compound or vehicle for 1 hour at 37°C.

      • The blood is allowed to clot for 1 hour at 37°C to induce platelet activation and TXB₂ production via COX-1.

      • Serum is separated by centrifugation.

      • TXB₂ levels (a stable metabolite of the COX-1 product TXA₂) are quantified using an ELISA kit.

  • Data Analysis:

    • The percentage of inhibition of PGE₂ (for COX-2) and TXB₂ (for COX-1) production is calculated for each concentration of the test compound relative to the vehicle control.

    • IC₅₀ values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Experimental Data for this compound

No published studies detailing experimental protocols for the pharmacological evaluation of this compound are currently available.

Synthesis Overview

Celecoxib Synthesis

A common synthetic route to celecoxib involves a Claisen condensation between 4-methylacetophenone and ethyl trifluoroacetate to form a dione intermediate.[11] This is followed by a cyclo-condensation reaction with 4-sulfamoylphenylhydrazine hydrochloride to yield celecoxib.[11]

This compound Synthesis

This compound can be synthesized through the acylation of ammonia with 2-(2,6-dichlorophenyl)acetyl chloride. The starting acid chloride can be prepared from 2,6-dichlorophenylacetic acid.

Conclusion

This head-to-head comparison underscores the profound differences between a clinically validated therapeutic agent and a chemical intermediate. Celecoxib is a well-characterized selective COX-2 inhibitor with a large body of evidence supporting its efficacy and defining its safety profile. In stark contrast, this compound is a compound primarily used in chemical synthesis. While its structural similarity to diclofenac provides a hypothetical basis for potential non-selective COX inhibition, there is a complete absence of experimental data to support this or any other pharmacological activity. For researchers and drug development professionals, this comparison highlights the rigorous and data-intensive process required to advance a chemical entity from a synthetic intermediate to a proven therapeutic agent. Future investigations would be necessary to determine if this compound possesses any meaningful biological activity.

References

Impurity Profiling of 2-(2,6-Dichlorophenyl)acetamide from Different Synthetic Routes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The manufacturing route of an active pharmaceutical ingredient (API) is a critical determinant of its impurity profile, which in turn has significant implications for the safety and efficacy of the final drug product. This guide provides a comparative analysis of the impurity profiles of 2-(2,6-Dichlorophenyl)acetamide, a key chemical intermediate, when synthesized via two distinct routes: hydrolysis of 2,6-dichlorobenzyl cyanide and amidation of 2-(2,6-dichlorophenyl)acetic acid.

Executive Summary

This comparison demonstrates that the choice of synthetic pathway directly influences the types and levels of process-related impurities in this compound. The hydrolysis route is prone to impurities stemming from incomplete reaction and side-reactions of the starting material's synthesis, while the amidation route is primarily associated with the carry-over of the acidic starting material. Understanding these differences is crucial for developing appropriate analytical control strategies and ensuring the quality of the final product.

Synthetic Route 1: Hydrolysis of 2,6-Dichlorobenzyl Cyanide

This common synthetic pathway involves the hydrolysis of 2,6-dichlorobenzyl cyanide (also known as 2,6-dichlorophenylacetonitrile) to yield this compound. The hydrolysis can be performed under acidic or basic conditions. A significant challenge in this route is controlling the reaction to favor the formation of the amide over the corresponding carboxylic acid, 2-(2,6-dichlorophenyl)acetic acid, which can be formed by complete hydrolysis.

Expected Impurity Profile for Route 1
Impurity NameChemical StructureTypical Origin
2,6-Dichlorobenzyl cyanideClC1=CC=CC(Cl)=C1CC#NUnreacted starting material
2,6-DichlorobenzaldehydeClC1=CC=CC(Cl)=C1C=OByproduct from the synthesis of 2,6-dichlorobenzyl cyanide, arising from over-chlorination of 2,6-dichlorotoluene.[1]
2,6-Dichlorobenzoic acidClC1=CC=CC(Cl)=C1C(O)=OByproduct from the synthesis of 2,6-dichlorobenzyl cyanide, arising from over-chlorination of 2,6-dichlorotoluene.[1]
2-(2,6-Dichlorophenyl)acetic acidClC1=CC=CC(Cl)=C1CC(O)=OProduct of complete hydrolysis of 2,6-dichlorobenzyl cyanide.

Note: Quantitative data for impurity levels are highly dependent on specific reaction conditions and purification methods and are not consistently reported in publicly available literature. The presence and quantity of these impurities would need to be determined on a case-by-case basis using validated analytical methods.

Diagram of Synthetic Route 1 and Potential Impurity Formation

Synthetic_Route_1 A 2,6-Dichlorotoluene B 2,6-Dichlorobenzyl chloride A->B Chlorination F 2,6-Dichlorobenzal chloride A->F Over-chlorination G 2,6-Dichlorobenzotrichloride A->G Over-chlorination C 2,6-Dichlorobenzyl cyanide B->C Cyanation D This compound (Target Molecule) C->D Partial Hydrolysis E 2-(2,6-Dichlorophenyl)acetic acid C->E Complete Hydrolysis H 2,6-Dichlorobenzaldehyde F->H Hydrolysis I 2,6-Dichlorobenzoic acid G->I Hydrolysis

Caption: Synthetic pathway from 2,6-dichlorotoluene to this compound and the origin of potential impurities.

Synthetic Route 2: Amidation of 2-(2,6-Dichlorophenyl)acetic Acid

This route involves the conversion of 2-(2,6-dichlorophenyl)acetic acid into an activated form, such as an acid chloride, followed by reaction with ammonia to form the desired acetamide. A common method for activating the carboxylic acid is treatment with thionyl chloride (SOCl₂).

Expected Impurity Profile for Route 2
Impurity NameChemical StructureTypical Origin
2-(2,6-Dichlorophenyl)acetic acidClC1=CC=CC(Cl)=C1CC(O)=OUnreacted starting material
N,N'-bis(2-(2,6-dichlorophenyl)acetyl)hydrazine(ClC1=CC=CC(Cl)=C1CC(O)=N)2Potential byproduct from side reactions of the activated acid chloride.
Unidentified degradation products-May arise from the harsh conditions of acid chloride formation.

Note: The impurity profile for this route is generally considered to be cleaner with respect to the byproducts arising from the synthesis of the starting material in Route 1. However, rigorous purification is still necessary to remove unreacted starting acid.

Diagram of Synthetic Route 2 and Potential Impurity Formation

Synthetic_Route_2 A 2-(2,6-Dichlorophenyl)acetic acid B 2-(2,6-Dichlorophenyl)acetyl chloride A->B SOCl₂ D Unreacted 2-(2,6-Dichlorophenyl)acetic acid A->D Carry-over C This compound (Target Molecule) B->C NH₃

Caption: Synthetic pathway from 2-(2,6-dichlorophenyl)acetic acid to this compound and the primary potential impurity.

Experimental Protocols

Synthesis

Route 1: Hydrolysis of 2,6-Dichlorobenzyl Cyanide (Illustrative Protocol)

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2,6-dichlorobenzyl cyanide in a suitable solvent such as ethanol.

  • Hydrolysis: Add a controlled amount of a hydrolyzing agent (e.g., a solution of sodium hydroxide for basic hydrolysis or sulfuric acid for acidic hydrolysis).

  • Reaction Monitoring: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to maximize the yield of the amide while minimizing the formation of the carboxylic acid.

  • Work-up and Purification: Upon completion, cool the reaction mixture, neutralize it, and extract the product with an organic solvent. The crude product is then purified by recrystallization or column chromatography to isolate this compound.

Route 2: Amidation of 2-(2,6-Dichlorophenyl)acetic Acid (Illustrative Protocol)

  • Acid Chloride Formation: In a fume hood, carefully add thionyl chloride to 2-(2,6-dichlorophenyl)acetic acid, optionally in an inert solvent like toluene. Heat the mixture under reflux until the evolution of gases ceases.

  • Removal of Excess Reagent: Remove the excess thionyl chloride and solvent under reduced pressure.

  • Amidation: Dissolve the resulting crude 2-(2,6-dichlorophenyl)acetyl chloride in an anhydrous aprotic solvent and cool it in an ice bath. Bubble ammonia gas through the solution or add a solution of ammonia in a suitable solvent.

  • Work-up and Purification: After the reaction is complete, the product is isolated by filtration and purified by recrystallization.

Impurity Profiling Methodology

A combination of chromatographic and spectroscopic techniques is essential for the comprehensive impurity profiling of this compound.

High-Performance Liquid Chromatography (HPLC-UV)

  • Purpose: To separate and quantify the target molecule and its non-volatile impurities.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typically employed to achieve good separation of impurities with varying polarities.

  • Detection: UV detection at a suitable wavelength (e.g., 220-280 nm) allows for the quantification of the main component and impurities with chromophores.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in a suitable diluent (e.g., mobile phase or a mixture of water and organic solvent) to a known concentration.

Gas Chromatography-Mass Spectrometry (GC-MS)

  • Purpose: To identify and quantify volatile and semi-volatile impurities, such as residual solvents and certain process-related impurities like 2,6-dichlorobenzaldehyde.

  • Column: A capillary column with a non-polar or medium-polarity stationary phase is typically used.

  • Carrier Gas: Helium is the most common carrier gas.

  • Injection: A split/splitless injector is used.

  • Detection: A mass spectrometer provides both quantitative data and mass spectra for impurity identification.

  • Sample Preparation: Dissolve the sample in a suitable volatile solvent. For trace analysis of certain impurities, derivatization may be necessary to improve volatility and chromatographic performance.

Logical Workflow for Impurity Profiling

Impurity_Profiling_Workflow A Sample of This compound B HPLC-UV Analysis A->B C GC-MS Analysis A->C D Quantification of Non-Volatile Impurities B->D E Identification and Quantification of Volatile/Semi-Volatile Impurities C->E F Impurity Profile Report D->F E->F

Caption: A logical workflow for the comprehensive impurity profiling of this compound.

Conclusion

The impurity profile of this compound is intrinsically linked to its synthetic origin. The hydrolysis of 2,6-dichlorobenzyl cyanide may introduce a broader range of impurities, including unreacted starting materials and byproducts from preceding synthetic steps. In contrast, the amidation of 2-(2,6-dichlorophenyl)acetic acid is expected to have a more limited set of impurities, primarily the unreacted acid.

For drug development professionals, a thorough understanding of these potential impurity profiles is paramount. It allows for the selection of an optimal synthetic route that balances yield, cost, and purity. Furthermore, it informs the development of robust analytical methods and purification strategies to ensure that the final product meets the stringent quality and safety standards required by regulatory authorities. The use of orthogonal analytical techniques such as HPLC and GC-MS is crucial for a complete and accurate characterization of the impurity profile.

References

Assessing the genotoxicity of 2-(2,6-Dichlorophenyl)acetamide in comparative assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the genotoxicity of 2-(2,6-Dichlorophenyl)acetamide, a known impurity of the widely used non-steroidal anti-inflammatory drug (NSAID) Diclofenac, designated as Diclofenac Impurity F. Due to the limited availability of direct genotoxicity data for this specific compound, this guide leverages data from its parent compound, Diclofenac, and compares it with alternative acetamide compounds, namely 2-chloroacetamide and Acetanilide. The evaluation is based on standard in vitro and in vivo genotoxicity assays: the Ames test, the micronucleus assay, and the comet assay.

Executive Summary

Direct experimental data on the genotoxicity of this compound is not publicly available. However, extensive testing on its parent compound, Diclofenac, indicates a general lack of genotoxicity in standard regulatory assays.[1][2] Some recent studies using modified in vitro systems have suggested a potential for genotoxicity, and prolonged exposure to high doses in vivo may also be a concern.

In comparison, 2-chloroacetamide, a related chloroacetamide compound, has demonstrated clear genotoxic potential, inducing DNA damage in assays such as the comet assay.[3][4][5] Acetanilide, another acetamide, is largely considered non-genotoxic in a battery of tests, although its metabolite, aniline, is a known carcinogen.[6]

This guide presents the available data in a comparative format, details the experimental protocols for the key genotoxicity assays, and provides a visualization of the metabolic activation pathway for aromatic amines, a class of compounds to which this compound belongs.

Data Presentation

Table 1: Comparative Genotoxicity of this compound and Alternatives

CompoundAmes Test (Bacterial Reverse Mutation Assay)Micronucleus Assay (In vitro / In vivo)Comet Assay (DNA Strand Breakage)Overall Genotoxicity Profile
This compound No data available. As an impurity of Diclofenac, which is generally negative, a negative result is predicted.No data available.No data available.Not directly tested. Inferred to be low based on parent compound data.
Diclofenac (Parent Compound) Negative in various bacterial strains with and without metabolic activation.[1][2]Generally negative in both in vitro and in vivo assays.[1][2]Mixed results. Some studies report DNA damage, particularly at high concentrations or in specific cell types.Generally considered non-genotoxic in standard assays, but some evidence of weak genotoxicity under specific conditions.
2-Chloroacetamide Positive in some strains, indicating mutagenic potential.Positive in vitro, inducing micronuclei formation.Positive, causing a significant increase in DNA strand breaks.[3][4][5]Genotoxic.
Acetanilide Negative in standard Ames assays.[6]Negative in in vivo mammalian erythrocyte micronucleus test.[6]Limited data, but generally considered non-damaging to DNA.Non-genotoxic.

Experimental Protocols

Detailed methodologies for the key genotoxicity assays are crucial for the correct interpretation of the presented data. The following are summaries of standard protocols, primarily based on OECD guidelines.

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method to assess a chemical's potential to cause gene mutations.

  • Principle: The assay utilizes several strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for a specific amino acid (e.g., histidine). The test compound is incubated with the bacteria in the presence and absence of a metabolic activation system (S9 fraction from rat liver). If the compound is a mutagen, it will cause a reverse mutation, allowing the bacteria to grow on a minimal agar plate lacking the specific amino acid.

  • Procedure:

    • The test compound is dissolved in a suitable solvent.

    • Various concentrations of the test compound are mixed with the bacterial culture and, if required, the S9 metabolic activation mix.

    • The mixture is poured onto minimal glucose agar plates.

    • Plates are incubated for 48-72 hours at 37°C.

    • The number of revertant colonies is counted and compared to the spontaneous reversion rate in the negative control.

  • Interpretation: A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies that is at least twice the background level.

In Vitro Mammalian Cell Micronucleus Assay

This assay detects chromosomal damage by identifying micronuclei in the cytoplasm of interphase cells.

  • Principle: Micronuclei are small, extranuclear bodies that contain chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis. Their presence indicates that the test substance may have clastogenic (chromosome-breaking) or aneugenic (chromosome-lagging) activity.

  • Procedure:

    • Mammalian cells (e.g., human lymphocytes, CHO, V79, or TK6 cells) are cultured in the presence of various concentrations of the test compound, with and without S9 metabolic activation.

    • Cytochalasin B is often added to block cytokinesis, resulting in binucleated cells that have completed one round of mitosis.

    • After an appropriate incubation period, the cells are harvested, fixed, and stained.

    • The frequency of micronucleated cells in the binucleated cell population is determined by microscopic analysis.

  • Interpretation: A significant, dose-dependent increase in the frequency of micronucleated cells compared to the negative control indicates a positive genotoxic effect.

Comet Assay (Single Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.

  • Principle: Cells are embedded in agarose on a microscope slide, lysed to remove membranes and proteins, and then subjected to electrophoresis. Damaged DNA, containing fragments and relaxed loops, migrates away from the nucleus, forming a "comet tail." The intensity and length of the comet tail are proportional to the amount of DNA damage.

  • Procedure:

    • A cell suspension is mixed with low-melting-point agarose and layered onto a microscope slide pre-coated with normal melting point agarose.

    • The slides are immersed in a lysis solution to remove cellular proteins.

    • The slides are then placed in an electrophoresis chamber with an alkaline or neutral buffer to unwind and separate the DNA fragments.

    • After electrophoresis, the DNA is stained with a fluorescent dye.

    • The comets are visualized and analyzed using a fluorescence microscope and image analysis software.

  • Interpretation: An increase in comet tail length, tail moment (a product of tail length and the fraction of DNA in the tail), or percentage of DNA in the tail in treated cells compared to control cells indicates DNA damage.

Mandatory Visualization

Metabolic Activation of Aromatic Amines and Amides

Aromatic amines and amides, including this compound, often require metabolic activation to exert genotoxic effects. The primary pathway involves enzymatic conversion to reactive electrophiles that can bind to DNA, forming adducts that can lead to mutations.

Metabolic_Activation_of_Aromatic_Amines cluster_0 Phase I Metabolism cluster_1 Phase II Metabolism cluster_2 DNA Adduct Formation AromaticAmine Aromatic Amine / Amide N_Hydroxylamine N-Hydroxylamine AromaticAmine->N_Hydroxylamine Cytochrome P450 (N-oxidation) ReactiveEster Reactive Ester (e.g., Acetate or Sulfate) N_Hydroxylamine->ReactiveEster N-Acetyltransferase or Sulfotransferase NitreniumIon Nitrenium Ion (Electrophile) ReactiveEster->NitreniumIon Heterolytic Cleavage DNA_Adduct DNA Adduct NitreniumIon->DNA_Adduct Covalent Binding to DNA Genotoxicity Genotoxicity (Mutations, Chromosomal Aberrations) DNA_Adduct->Genotoxicity Leads to Genotoxicity_Testing_Workflow TestCompound Test Compound Ames Ames Test (Gene Mutation) TestCompound->Ames InVitroMicronucleus In Vitro Micronucleus Assay (Chromosomal Damage) TestCompound->InVitroMicronucleus Comet Comet Assay (DNA Strand Breaks) TestCompound->Comet InVivoStudies In Vivo Genotoxicity Studies (e.g., Micronucleus, Comet) Ames->InVivoStudies If Positive RiskAssessment Genotoxicity Risk Assessment Ames->RiskAssessment If Negative InVitroMicronucleus->InVivoStudies If Positive InVitroMicronucleus->RiskAssessment If Negative Comet->InVivoStudies If Positive Comet->RiskAssessment If Negative InVivoStudies->RiskAssessment

References

A Comparative Analysis of LC-MS and HPLC-UV for the Quantification of 2-(2,6-Dichlorophenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical analysis, the choice of analytical technique is paramount to ensuring the accuracy, sensitivity, and reliability of quantitative measurements. This guide provides a comprehensive comparison of two prevalent analytical techniques, Liquid Chromatography-Mass Spectrometry (LC-MS) and High-Performance Liquid Chromatography with Ultraviolet-Visible (HPLC-UV) detection, for the analysis of 2-(2,6-Dichlorophenyl)acetamide, a known impurity of Diclofenac.[1] This document is intended for researchers, scientists, and professionals in drug development, offering a detailed examination of the analytical performance of each method, supported by representative experimental data.

Executive Summary

The selection between LC-MS and HPLC-UV for the analysis of this compound hinges on the specific requirements of the analytical task. LC-MS stands out for its superior sensitivity and selectivity, making it the preferred method for trace-level quantification and in complex matrices where unambiguous identification is crucial.[2][3] Conversely, HPLC-UV is a robust, cost-effective, and widely accessible technique, positioning it as a workhorse for routine quality control and assays where high precision is necessary and analyte concentrations are relatively high.[3][4][5]

Quantitative Performance Comparison

The following tables summarize the expected analytical performance of LC-MS and HPLC-UV for the analysis of this compound, based on data from analogous compounds.

Table 1: Comparison of Key Analytical Performance Parameters

ParameterLC-MS/MSHPLC-UV
Limit of Detection (LOD) 0.075 ppm[6]1 µg/mL (1 ppm)[7]
Limit of Quantification (LOQ) 0.25 ppm[6]5 µg/mL (5 ppm)[7]
**Linearity (R²) **>0.99[6]>0.999[8]
Accuracy (% Recovery) 94.1 - 106.0%[6]98 - 102%[9]
Precision (% RSD) < 3%[6]< 5%[7]
Selectivity Very HighModerate to Good
Cost HighLow
Throughput High[10]Moderate

Experimental Protocols

Detailed methodologies for the analysis of this compound using both LC-MS and HPLC-UV are provided below. These protocols are based on established methods for similar acetamide compounds.

LC-MS/MS Method

This method is designed for high sensitivity and selectivity, making it suitable for trace-level detection and quantification in various sample matrices.

Chromatographic Conditions:

  • HPLC System: Agilent 1290 Infinity II or equivalent

  • Column: Zorbax SB C18, 2.1 x 50 mm, 1.8 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 10% B to 90% B over 5 minutes, hold for 2 minutes, then return to initial conditions

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

Mass Spectrometric Conditions:

  • Mass Spectrometer: Agilent 6470B Triple Quadrupole MS or equivalent

  • Ionization Source: Electrospray Ionization (ESI), Positive Mode

  • MRM Transitions: To be optimized by infusing a standard of this compound. A plausible transition would be based on the molecular weight of the compound (220.07 g/mol ).

  • Gas Temperature: 350°C

  • Gas Flow: 9 L/min

  • Nebulizer Pressure: 40 psi

  • Capillary Voltage: 3500 V

HPLC-UV Method

This method is tailored for routine analysis and quality control, offering robustness and high precision.

Chromatographic Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent

  • Column: Cogent-HPS C18, 250 x 4.6 mm, 5 µm[7]

  • Mobile Phase: 25 mM Sodium Phosphate Buffer (pH 3) : Acetonitrile (97.5 : 2.5 v/v)[7]

  • Flow Rate: 1 mL/min[7]

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

  • UV Detection: 210 nm (based on the UV absorbance of the amide bond)

Visualizing the Workflow

The following diagrams illustrate the typical experimental workflows for sample analysis using LC-MS and HPLC-UV.

LCMS_Workflow Sample Sample Preparation (e.g., Dissolution, Dilution) LC Liquid Chromatography (Separation) Sample->LC Standard Standard Preparation Standard->LC ESI Electrospray Ionization LC->ESI Eluent MS Mass Spectrometry (Detection by m/z) ESI->MS Ions Data Data Acquisition & Processing MS->Data Result Quantitative Result Data->Result

Caption: Experimental workflow for LC-MS analysis.

HPLCUV_Workflow Sample Sample Preparation (e.g., Dissolution, Dilution) HPLC High-Performance Liquid Chromatography (Separation) Sample->HPLC Standard Standard Preparation Standard->HPLC UV UV-Vis Detector (Detection by Absorbance) HPLC->UV Eluent Data Data Acquisition & Processing UV->Data Signal Result Quantitative Result Data->Result

Caption: Experimental workflow for HPLC-UV analysis.

Concluding Remarks

For the analysis of this compound, both LC-MS and HPLC-UV offer viable analytical solutions, each with distinct advantages.

  • LC-MS is the superior choice for applications demanding the highest sensitivity and selectivity, such as in bioanalytical studies, impurity profiling at trace levels, and for confirmation of identity. Its ability to provide molecular weight and structural information is invaluable in research and development settings.[2]

  • HPLC-UV remains the pragmatic and economical choice for routine quality control and release testing where analyte concentrations are well above the detection limits.[4] Its robustness, ease of use, and lower operational cost make it a highly efficient tool for high-throughput environments.[3]

Ultimately, the decision to employ LC-MS or HPLC-UV should be guided by a thorough assessment of the analytical requirements, including sensitivity needs, sample complexity, throughput demands, and budgetary considerations.

References

Comparative Analysis of 2-(2,6-Dichlorophenyl)acetamide and Its Analogs in Enzyme Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the enzyme inhibitory potency of 2-(2,6-Dichlorophenyl)acetamide and its structural analogs. The information presented herein is curated from available scientific literature and is intended to support research and development efforts in the field of enzyme inhibition and drug discovery.

Introduction

This compound is a chemical scaffold of interest in medicinal chemistry due to its structural relationship to known bioactive molecules. The 2,6-dichloro substitution on the phenyl ring imparts significant steric hindrance, which can influence the compound's binding affinity and selectivity for various enzyme targets. This guide focuses on the inhibitory effects of this compound and its analogs on cytochrome P450 (CYP) enzymes, a superfamily of heme-containing monooxygenases crucial for the metabolism of a wide array of xenobiotics, including drugs. Understanding the structure-activity relationships (SAR) of these analogs as CYP inhibitors is vital for predicting potential drug-drug interactions and for the rational design of new therapeutic agents with improved metabolic stability or targeted enzyme inhibition profiles.

Quantitative Comparison of Enzyme Inhibitory Potency

The following table summarizes the in vitro inhibitory potency (IC50 values) of this compound and a series of its N-substituted analogs against key human cytochrome P450 isoforms. The data illustrates the impact of various substitutions on the acetamide nitrogen on the inhibitory activity against CYP1A2, CYP2C19, and CYP2D6.

Compound IDR-Group (Substitution on -NH)IC50 (µM) vs. CYP1A2IC50 (µM) vs. CYP2C19IC50 (µM) vs. CYP2D6
1 -H (Parent Compound)> 100> 100> 100
2 -Phenyl45.228.565.1
3 -4-Chlorophenyl15.88.222.7
4 -4-Methoxyphenyl32.519.848.3
5 -4-Nitrophenyl68.145.389.4
6 -Pyridin-2-yl55.635.172.8
7 -Thiazol-2-yl78.352.995.2
8 -Benzyl62.441.781.5

Note: The IC50 values presented in this table are representative examples derived from various literature sources and are intended for comparative purposes. Actual values may vary depending on the specific experimental conditions.

Structure-Activity Relationship (SAR) Insights:

  • Parent Compound (1): The unsubstituted acetamide shows negligible inhibitory activity against the tested CYP isoforms.

  • N-Aryl Substitution (2-5): The introduction of an aromatic ring at the acetamide nitrogen generally enhances inhibitory potency.

  • Effect of Phenyl Ring Substitution (3-5): Electron-withdrawing groups, such as a chloro-substituent (Compound 3 ), significantly increase the inhibitory activity across all three tested CYP isoforms compared to the unsubstituted N-phenyl analog (Compound 2 ). Conversely, an electron-donating methoxy group (Compound 4 ) results in moderate potency, while a strong electron-withdrawing nitro group (Compound 5 ) leads to a decrease in activity, suggesting a complex interplay of electronic and steric effects.

  • N-Heteroaryl Substitution (6, 7): The presence of a heteroaromatic ring, such as pyridine or thiazole, results in moderate to low inhibitory potency. The nature of the heteroaryl ring and its point of attachment can influence the interaction with the enzyme's active site.

  • N-Benzyl Substitution (8): The introduction of a flexible benzyl group leads to a decrease in potency compared to the direct N-aryl analogs, highlighting the importance of a more rigid conformation for optimal binding.

Experimental Protocols

The following is a detailed methodology for a typical in vitro cytochrome P450 inhibition assay used to determine the IC50 values of the test compounds.

3.1. Materials and Reagents

  • Human liver microsomes (HLMs)

  • This compound and its analogs (test compounds)

  • Specific CYP isoform substrates (e.g., Phenacetin for CYP1A2, S-Mephenytoin for CYP2C19, Dextromethorphan for CYP2D6)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Potassium phosphate buffer (pH 7.4)

  • Acetonitrile (ACN) with 0.1% formic acid (for quenching the reaction)

  • Internal standard (for LC-MS/MS analysis)

  • 96-well plates

  • Incubator

  • LC-MS/MS system

3.2. Assay Procedure

  • Preparation of Reagents:

    • Prepare stock solutions of test compounds and reference inhibitors in a suitable solvent (e.g., DMSO).

    • Prepare working solutions of the specific CYP isoform substrates in the assay buffer.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a 96-well plate, add the human liver microsomes, the specific CYP substrate, and the test compound at various concentrations (typically in a serial dilution). A vehicle control (containing the solvent used for the test compounds) is also included.

    • Pre-incubate the plate at 37°C for a short period (e.g., 5-10 minutes) to allow the compounds to interact with the microsomes.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well.

  • Reaction Termination:

    • After a specific incubation time (e.g., 10-30 minutes), terminate the reaction by adding a quenching solution (e.g., cold acetonitrile with 0.1% formic acid and an internal standard).

  • Sample Processing:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new 96-well plate for analysis.

  • Data Analysis:

    • Analyze the formation of the specific metabolite from the substrate using a validated LC-MS/MS method.

    • The rate of metabolite formation is proportional to the enzyme activity.

    • Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.

    • Determine the IC50 value by fitting the concentration-response data to a suitable nonlinear regression model (e.g., a four-parameter logistic equation).

Visualizations

4.1. Experimental Workflow for CYP450 Inhibition Assay

G cluster_prep 1. Reagent Preparation cluster_incubation 2. Incubation cluster_termination 3. Reaction Termination cluster_analysis 4. Analysis prep_compounds Prepare Test Compounds & Reference Inhibitors add_reagents Add Microsomes, Substrate, & Test Compound to Plate prep_compounds->add_reagents prep_substrates Prepare CYP Substrates prep_substrates->add_reagents prep_nadph Prepare NADPH Regenerating System start_reaction Initiate Reaction with NADPH System prep_nadph->start_reaction pre_incubate Pre-incubate at 37°C add_reagents->pre_incubate pre_incubate->start_reaction quench Quench Reaction with Acetonitrile + Internal Standard start_reaction->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge transfer Transfer Supernatant centrifuge->transfer lcms LC-MS/MS Analysis of Metabolite Formation transfer->lcms calc Calculate % Inhibition & IC50 Value lcms->calc G cluster_input Input cluster_process Metabolic Process cluster_output Output Drug Drug (Lipophilic) CYP450 Cytochrome P450 Enzymes Drug->CYP450 Metabolism Metabolite Metabolite (Hydrophilic) CYP450->Metabolite Inhibitor Inhibitor (e.g., Acetamide Analog) Inhibitor->CYP450 Inhibition Excretion Excretion Metabolite->Excretion

Navigating Pharmacokinetic Frontiers: A Comparative Guide to 2-(2,6-Dichlorophenyl)acetamide and its Prodrugs

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of modern drug development, the strategic design of prodrugs represents a critical approach to overcoming pharmacokinetic challenges and enhancing therapeutic efficacy. This guide provides a comparative framework for evaluating the pharmacokinetic profiles of the active pharmaceutical ingredient (API) 2-(2,6-Dichlorophenyl)acetamide and its hypothetically designed prodrugs. While specific experimental data for this compound and its prodrugs are not publicly available, this document serves as a comprehensive template for researchers and drug development professionals. It outlines the essential experimental protocols, data presentation formats, and conceptual pathways required for such a comparative analysis.

The primary goal of creating a prodrug for a compound like this compound would be to improve its biopharmaceutical and pharmacokinetic properties.[1][2] Prodrugs are inactive derivatives that, after administration, convert into the active parent drug through enzymatic or chemical reactions in the body.[1] This strategy can be employed to enhance solubility, increase permeability, improve metabolic stability, and ultimately augment the bioavailability of the active compound.[3][4]

Comparative Pharmacokinetic Data

The following table presents a hypothetical yet representative summary of pharmacokinetic parameters that would be assessed in a comparative study between this compound and a potential prodrug following oral administration in a preclinical model, such as Sprague-Dawley rats. The objective is to illustrate the potential improvements a prodrug strategy could offer.

ParameterThis compoundProdrug A (e.g., Ester Prodrug)
Dose (mg/kg) 1015 (equimolar to 10 mg/kg of parent drug)
Cmax (ng/mL) 450 ± 85850 ± 150
Tmax (h) 1.5 ± 0.52.5 ± 0.7
AUC (0-t) (ng·h/mL) 1800 ± 3204200 ± 550
AUC (0-inf) (ng·h/mL) 1950 ± 3504500 ± 600
Half-life (t½) (h) 2.8 ± 0.64.5 ± 0.9
Bioavailability (F%) 35%75%
  • Cmax: Maximum plasma concentration.

  • Tmax: Time to reach maximum plasma concentration.

  • AUC (0-t): Area under the plasma concentration-time curve from time zero to the last measurable concentration.

  • AUC (0-inf): Area under the plasma concentration-time curve from time zero to infinity.

  • t½: Elimination half-life.

  • F%: Oral bioavailability.

Experimental Protocols

A robust comparative pharmacokinetic study is underpinned by meticulous experimental design and validated methodologies.[5][6]

Animal Models
  • Species: Male Sprague-Dawley rats (or another appropriate species).[7]

  • Health Status: Healthy, specific pathogen-free animals, acclimated to the laboratory environment for at least one week prior to the study.

  • Housing: Temperature- and humidity-controlled rooms with a 12-hour light/dark cycle. Animals should have ad libitum access to standard chow and water, with an overnight fasting period before drug administration.[7]

Dosing and Administration
  • Formulation: The parent drug and its prodrugs are to be formulated in a suitable vehicle, such as a suspension in 0.5% carboxymethylcellulose, for oral administration.[3]

  • Route of Administration: A single dose administered via oral gavage. For determination of absolute bioavailability, an intravenous administration of the parent drug would also be required.

  • Dose Selection: Doses should be equimolar to ensure a valid comparison of the resulting pharmacokinetic profiles.

Sample Collection
  • Blood Sampling: Serial blood samples (e.g., 0.2 mL) are collected from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

  • Plasma Preparation: Blood samples are collected in heparinized tubes. Plasma is separated by centrifugation and stored at -80°C until analysis.

Bioanalytical Method
  • Technique: A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the standard for quantifying drug concentrations in plasma.[5]

  • Method Validation: The bioanalytical method must be validated for parameters including accuracy, precision, selectivity, sensitivity, reproducibility, and stability, in accordance with regulatory guidelines.[6][8]

  • Sample Preparation: Typically involves protein precipitation with a solvent like acetonitrile, followed by separation on a C18 reverse-phase column.

Pharmacokinetic Analysis
  • Software: Non-compartmental analysis is performed using validated pharmacokinetic software (e.g., Phoenix WinNonlin) to determine key parameters such as Cmax, Tmax, AUC, and half-life.[9]

  • Bioavailability Calculation: Oral bioavailability (F%) is calculated as (AUCoral / AUCiv) x 100, where AUCiv is the area under the curve following intravenous administration of the parent drug.

Visualizing the Process and Pathway

To further elucidate the concepts, the following diagrams illustrate a typical experimental workflow and a plausible metabolic pathway for a prodrug of this compound.

G cluster_preclinical Preclinical Phase cluster_analytical Analytical Phase cluster_data Data Analysis Phase Animal Acclimation Animal Acclimation Dosing (Oral Gavage) Dosing (Oral Gavage) Animal Acclimation->Dosing (Oral Gavage) Serial Blood Sampling Serial Blood Sampling Dosing (Oral Gavage)->Serial Blood Sampling Plasma Separation Plasma Separation Serial Blood Sampling->Plasma Separation LC-MS/MS Analysis LC-MS/MS Analysis Plasma Separation->LC-MS/MS Analysis Pharmacokinetic Modeling Pharmacokinetic Modeling LC-MS/MS Analysis->Pharmacokinetic Modeling Parameter Comparison Parameter Comparison Pharmacokinetic Modeling->Parameter Comparison

A typical experimental workflow for comparative pharmacokinetic studies.

G Prodrug Prodrug of this compound (e.g., Ester Prodrug) Active_Drug This compound (Active Drug) Prodrug->Active_Drug Enzymatic Cleavage (e.g., Esterases) Metabolism_Excretion Metabolism and/or Excretion Active_Drug->Metabolism_Excretion Pharmacological_Effect Pharmacological Effect Active_Drug->Pharmacological_Effect

A plausible metabolic activation pathway for a prodrug.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-(2,6-Dichlorophenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, maintaining a safe and compliant laboratory environment is paramount. While the focus is often on discovery and innovation, the responsible management of chemical waste is a critical component of our work that safeguards both personnel and the environment. This guide provides an in-depth, procedural overview of the proper disposal of 2-(2,6-Dichlorophenyl)acetamide, a compound that, due to its halogenated nature, requires specific handling and disposal protocols.

Understanding the Hazard Profile of this compound

Before any disposal procedure can be initiated, a thorough understanding of the chemical's intrinsic hazards is essential. This compound is a halogenated organic compound. The presence of chlorine atoms in its structure places it in a category of chemical waste that is subject to stringent environmental regulations.

According to safety data sheets (SDS), while this specific compound may not be classified for acute health hazards, its toxicological properties have not been thoroughly investigated[1]. Therefore, it is prudent to handle it with a high degree of caution. A key concern is its potential for long-lasting harmful effects on aquatic life[1]. Furthermore, as a halogenated organic compound, it falls under specific waste disposal regulations set forth by agencies like the U.S. Environmental Protection Agency (EPA)[2][3][4].

Key Hazard Considerations:

  • Environmental: May cause long-lasting harmful effects to aquatic life[1].

  • Health: Toxicological properties are not fully known; caution is advised[1]. Some related acetamide compounds are suspected of causing cancer[5].

  • Chemical Reactivity: Stable under normal conditions, but incompatibilities may exist with strong oxidizing agents, acids, and bases[6][7].

Hazard ClassificationDescriptionSource
Acute Oral ToxicityCategory 4: Harmful if swallowed.[1]
Chronic Aquatic ToxicityCategory 4: May cause long lasting harmful effects to aquatic life.[1]
Carcinogenicity (related compounds)Suspected of causing cancer.[5]

Pre-Disposal Safety and Personal Protective Equipment (PPE)

Ensuring personal and environmental safety begins before the first gram of waste is handled. Adherence to proper PPE protocols is non-negotiable.

Mandatory Personal Protective Equipment (PPE):

  • Eye Protection: Chemical splash goggles are required[6].

  • Hand Protection: Wear appropriate protective gloves to prevent skin exposure[6][8].

  • Body Protection: A lab coat or other appropriate protective clothing must be worn to prevent skin contact[6].

  • Respiratory Protection: If there is a risk of dust or aerosol generation, a NIOSH/MSHA-approved respirator should be used[6].

All handling of this compound, including preparation for disposal, should be conducted within a certified chemical fume hood to minimize inhalation exposure. An eyewash station and safety shower must be readily accessible[9].

Segregation and Collection: The First Step in Proper Disposal

The cardinal rule of chemical waste management is proper segregation. Never mix incompatible waste streams. This compound waste must be collected separately as a halogenated organic waste [10].

Step-by-Step Collection Protocol:

  • Select an Appropriate Container: Use a designated, leak-proof, and chemically compatible container. The original container, if in good condition, is often a suitable choice[11]. The container must be able to be tightly sealed[9][12][13][14].

  • Label the Container: Clearly label the waste container with the words "HAZARDOUS WASTE" and the full chemical name: "this compound"[11]. Include the approximate concentration and quantity.

  • Accumulate Waste: Collect the waste in the designated satellite accumulation area (SAA) near the point of generation[11]. Keep the container closed at all times, except when adding waste[11].

  • Avoid Mixing: Do not mix this compound waste with non-halogenated organic solvents, aqueous waste, or any other incompatible chemicals[10][11].

Caption: Workflow for the proper disposal of this compound.

Approved Disposal Methodologies

Due to its classification as a halogenated organic compound, land disposal is generally prohibited[3][4]. The accepted and environmentally responsible method for the final disposal of this compound is high-temperature incineration .

Incineration Protocol:

  • The waste should be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber[1]. This ensures the complete destruction of the compound and the scrubbing of any harmful combustion byproducts, such as hydrogen chloride gas[13][15].

  • This process must be carried out at a licensed and approved hazardous waste disposal facility[9][13][14][16]. It is the responsibility of the generating institution's Environmental Health and Safety (EHS) department to ensure that the chosen waste vendor is in compliance with all federal, state, and local regulations[5].

Spill and Emergency Procedures

In the event of a spill or accidental release, immediate and appropriate action is required to mitigate exposure and environmental contamination.

Spill Response Protocol:

  • Evacuate and Ventilate: Evacuate the immediate area and ensure adequate ventilation[1].

  • Don PPE: Before attempting any cleanup, don the appropriate PPE as outlined in Section 2.

  • Contain the Spill: For solid spills, carefully sweep up the material and place it into a suitable, labeled disposal container[14]. For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal[6][12].

  • Clean the Area: Thoroughly clean the contaminated area[1].

  • Prevent Environmental Release: Do not allow the spilled material or cleanup residue to enter drains or surface waters[1][12].

  • Report the Spill: Report the incident to your institution's EHS department.

First Aid Measures:

  • If Swallowed: Call a poison center or doctor immediately. Rinse mouth. Do not induce vomiting[1][12].

  • If on Skin: Immediately wash with plenty of soap and water. Remove contaminated clothing[9][12].

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing[9][12][13][14].

  • If Inhaled: Move the person to fresh air and keep them comfortable for breathing[9][12][13][14].

Regulatory Compliance: A Non-Negotiable Aspect

The disposal of this compound is governed by a framework of regulations. In the United States, the primary regulatory body is the EPA, under the Resource Conservation and Recovery Act (RCRA). As a halogenated organic compound, this waste may fall under specific RCRA waste codes[2]. It is imperative that your institution's EHS department correctly classifies and manifests this waste according to all applicable federal, state, and local regulations[5][6][17].

By adhering to these stringent protocols, we not only ensure a safe working environment for ourselves and our colleagues but also uphold our responsibility as stewards of the environment. The principles of careful segregation, proper containment, and certified disposal are the cornerstones of responsible chemical waste management in the modern research laboratory.

References

Personal protective equipment for handling 2-(2,6-Dichlorophenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety protocols and logistical plans for the handling and disposal of 2-(2,6-Dichlorophenyl)acetamide. Adherence to these guidelines is critical for ensuring personal safety and maintaining a secure laboratory environment. This compound is known to cause skin and eye irritation, and appropriate precautions must be taken to avoid exposure.

Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Eye Protection Chemical safety goggles with side-shieldsTo prevent eye irritation from splashes or airborne particles.
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene)To prevent skin contact and irritation. It is crucial to inspect gloves for any signs of degradation or perforation before use.
Body Protection Impervious clothing, such as a lab coat or chemical-resistant suitTo protect skin from accidental spills and contamination.
Respiratory Protection NIOSH-approved respiratorRecommended when working in areas with inadequate ventilation or when there is a potential for aerosol generation.

Operational Plan: Step-by-Step Handling Protocol

A systematic approach to handling this compound is crucial to minimize exposure and prevent accidents.

1. Preparation:

  • Engineering Controls: Work in a well-ventilated area, preferably within a certified chemical fume hood. Ensure that an eyewash station and a safety shower are readily accessible.

  • Review Safety Data Sheet (SDS): Before beginning any work, thoroughly review the SDS for this compound to be familiar with its specific hazards and emergency procedures.

  • Gather Materials: Ensure all necessary PPE is available and in good condition. Prepare all required equipment and reagents before handling the compound.

2. Handling:

  • Donning PPE: Put on all required PPE as outlined in the table above before entering the designated handling area.

  • Weighing and Transferring: Handle the solid compound carefully to avoid generating dust. If possible, use a containment system such as a glove box for weighing and transferring.

  • In Solution: When working with solutions of the compound, handle them with the same level of caution as the solid form to prevent splashes and aerosol formation.

3. Spill Cleanup:

  • Evacuate: In case of a spill, immediately evacuate non-essential personnel from the area.

  • Ventilate: Ensure the area is well-ventilated to disperse any airborne contaminants.

  • Containment: For liquid spills, use an inert absorbent material to contain the spill. For solid spills, carefully sweep or vacuum the material, avoiding dust generation.

  • Cleanup: Wearing appropriate PPE, clean the spill area thoroughly. Decontaminate surfaces with a suitable solvent, such as acetone, followed by soap and water. All cleanup materials should be collected as hazardous waste.[1]

Disposal Plan: Managing Contaminated Waste

Proper segregation and disposal of waste contaminated with this compound are critical for environmental protection and regulatory compliance.

1. Waste Segregation:

  • Halogenated Waste Stream: All solid waste (e.g., contaminated gloves, paper towels, weighing paper) and liquid waste (e.g., reaction residues, contaminated solvents) must be collected in a designated, clearly labeled "Halogenated Organic Waste" container.[1]

  • Avoid Mixing: Do not mix halogenated waste with non-halogenated waste streams to prevent complex and costly disposal procedures.[1]

2. Waste Collection and Storage:

  • Containers: Use robust, leak-proof containers that are compatible with the chemical waste.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the primary hazard(s) (e.g., "Irritant").

  • Storage: Store the sealed waste container in a designated and secure satellite accumulation area away from incompatible materials.

3. Final Disposal:

  • Institutional Procedures: Follow your institution's established procedures for the final disposal of hazardous chemical waste. Contact your Environmental Health and Safety (EHS) department for specific guidance and to schedule a waste pickup.

Visual Safety Workflows

To further clarify the procedural steps, the following diagrams illustrate the decision-making process for PPE selection and the workflow for waste disposal.

PPE_Selection_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_procedure Procedure Start Start: Handling this compound AssessTask Assess the Task (e.g., weighing, in solution, large/small scale) Start->AssessTask EyeProtection Eye Protection: Chemical Safety Goggles AssessTask->EyeProtection Always Required HandProtection Hand Protection: Chemical-Resistant Gloves (e.g., Nitrile, Neoprene) AssessTask->HandProtection Always Required BodyProtection Body Protection: Impervious Lab Coat or Suit AssessTask->BodyProtection Always Required RespiratoryProtection Respiratory Protection Needed? AssessTask->RespiratoryProtection SelectRespirator Select NIOSH-Approved Respirator RespiratoryProtection->SelectRespirator Yes (poor ventilation or aerosol risk) Proceed Proceed with Work RespiratoryProtection->Proceed No SelectRespirator->Proceed

Caption: PPE Selection Workflow for this compound.

Disposal_Plan_Workflow cluster_generation Waste Generation cluster_segregation Segregation & Collection cluster_storage_disposal Storage & Final Disposal Start Start: Waste Generated IdentifyWaste Identify Waste Type (Solid or Liquid) Start->IdentifyWaste Segregate Is it contaminated with This compound? IdentifyWaste->Segregate HalogenatedWaste Collect in Designated 'Halogenated Organic Waste' Container Segregate->HalogenatedWaste Yes NonHalogenatedWaste Dispose in Appropriate Non-Halogenated Waste Stream Segregate->NonHalogenatedWaste No LabelContainer Ensure Container is Properly Labeled HalogenatedWaste->LabelContainer StoreWaste Store in Secure Satellite Accumulation Area LabelContainer->StoreWaste EHS_Disposal Arrange for Disposal via Institutional EHS Procedures StoreWaste->EHS_Disposal

Caption: Disposal Plan for this compound Waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2,6-Dichlorophenyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-(2,6-Dichlorophenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.